Benzo[b]thiophene-3-acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEELHLMCCWZFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185946 | |
| Record name | Benzo(b)thiophene-3-acetonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3216-48-6 | |
| Record name | Benzo[b]thiophene-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3216-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(b)thiophene-3-acetonitrile | |
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| Record name | 3216-48-6 | |
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| Record name | Benzo(b)thiophene-3-acetonitrile | |
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| Record name | Benzo[b]thiophene-3-acetonitrile | |
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| Record name | 2-(Benzo[b]thiophen-3-yl)acetonitrile | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzo[b]thiophene-3-acetonitrile: Structure, Properties, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of Benzo[b]thiophene-3-acetonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, synthesis, and reactivity of this compound. Furthermore, it offers field-proven insights into its application as a key intermediate in the synthesis of prominent pharmaceutical agents.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene motif is a privileged heterocyclic system in drug discovery, renowned for its presence in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous molecules allows for favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound emerges as a particularly valuable derivative, offering a versatile handle for synthetic transformations at the 3-position of the benzothiophene core. The nitrile group and the adjacent active methylene bridge provide reactive sites for a variety of chemical manipulations, making it a crucial precursor for complex molecular architectures.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid, typically appearing as an off-white to light yellow powder.[4] It is characterized by the fusion of a benzene ring to a thiophene ring, with an acetonitrile group attached to the third position of the thiophene moiety.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(1-Benzothiophen-3-yl)acetonitrile | [5] |
| Synonyms | 3-(Cyanomethyl)benzo[b]thiophene, Thianaphthene-3-acetonitrile | [5] |
| CAS Number | 3216-48-6 | [6][7] |
| Molecular Formula | C₁₀H₇NS | [6] |
| Molecular Weight | 173.23 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | [4] |
| Melting Point | 90-94 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and chloroform. | [4] |
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the benzo-fused ring and the thiophene ring, as well as a singlet for the methylene protons of the acetonitrile group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the eight carbons of the benzo[b]thiophene core and the two carbons of the acetonitrile side chain (the methylene carbon and the nitrile carbon).
-
Infrared (IR) Spectroscopy: A prominent feature in the IR spectrum is a sharp absorption band around 2250 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by three main features: the electrophilic aromatic substitution on the benzo[b]thiophene ring, the reactivity of the active methylene group, and the transformations of the nitrile functionality.
Reactivity of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is generally susceptible to electrophilic substitution. The electron-withdrawing nature of the 3-acetonitrile substituent deactivates the thiophene ring towards electrophilic attack, thereby directing substitution to the benzene portion of the molecule.[8]
Reactivity of the Acetonitrile Side Chain
The methylene bridge adjacent to the nitrile group is activated, making the protons acidic and amenable to deprotonation by a suitable base. The resulting carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.
The nitrile group itself is a versatile functional group that can undergo a range of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, Benzo[b]thiophene-3-acetic acid.[6]
-
Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(benzo[b]thiophen-3-yl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[9] This transformation is particularly important in the synthesis of bioactive molecules.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.[10]
Synthesis of this compound: A Representative Protocol
While numerous methods exist for the synthesis of substituted benzo[b]thiophenes, a common approach involves the cyclization of a suitable precursor.[7][11] The following is a representative, generalized protocol based on established synthetic strategies.
Experimental Protocol: Synthesis via Cyclization
This protocol is illustrative and may require optimization based on specific laboratory conditions and available starting materials.
-
Step 1: Thioether Formation: A substituted o-halobenzaldehyde or a related derivative is reacted with a thiol, such as thioglycolic acid or its ester, in the presence of a base to form the corresponding thioether. The choice of reactants is crucial for directing the subsequent cyclization to the desired 3-substituted product.
-
Step 2: Cyclization: The thioether intermediate undergoes an intramolecular cyclization reaction. This step is often promoted by a dehydrating agent or a catalyst, such as polyphosphoric acid or a strong acid, at elevated temperatures.[11] The specific conditions will depend on the nature of the substituents.
-
Step 3: Introduction of the Acetonitrile Moiety: In some synthetic routes, the acetonitrile group is introduced after the formation of the benzo[b]thiophene core. This can be achieved by reacting a 3-halomethylbenzo[b]thiophene derivative with a cyanide salt.
Caption: Generalized workflow for the synthesis of this compound.
Application in Drug Development: A Key Intermediate for Selective Estrogen Receptor Modulators (SERMs)
This compound and its derivatives are pivotal intermediates in the synthesis of several marketed drugs.[3][5] A notable example is its role in the synthesis of Raloxifene , a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[12][13]
The synthesis of Raloxifene showcases the utility of the benzo[b]thiophene scaffold. While the exact industrial synthesis is proprietary, a plausible synthetic route highlights the importance of building blocks derived from benzo[b]thiophene. The core structure of Raloxifene is a 2-aryl-3-aroylbenzo[b]thiophene. This compound can be envisioned as a precursor to the 3-functionalized benzothiophene core of Raloxifene. For instance, hydrolysis of the nitrile to the corresponding acetic acid, followed by conversion to an acid chloride, would provide a reactive intermediate for a Friedel-Crafts acylation to introduce the aroyl group at the 3-position.
Caption: Conceptual synthetic pathway from this compound to Raloxifene.
Similarly, derivatives of benzo[b]thiophene are integral to the structure of the antifungal agent Sertaconazole and the anti-asthmatic drug Zileuton .[14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound stands out as a versatile and valuable building block in the field of medicinal chemistry. Its unique combination of a privileged heterocyclic core and reactive functional groups provides a robust platform for the synthesis of complex and biologically active molecules. The successful application of this intermediate in the development of marketed drugs underscores its importance and ensures its continued relevance in the quest for novel therapeutics. This guide has provided a foundational understanding of its chemical properties, structure, synthesis, and applications, intended to empower researchers in their drug discovery and development endeavors.
References
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- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Data of Benzo[b]thiophene-3-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene-3-acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure, composed of a fused benzene and thiophene ring with a reactive cyanomethyl substituent at the 3-position, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] The benzo[b]thiophene core is a key pharmacophore in numerous pharmaceuticals, highlighting the importance of its derivatives in the design of novel therapeutic agents.[2][3][4]
A thorough understanding of the spectroscopic properties of this compound is fundamental for its unambiguous identification, purity assessment, and as a reference for the characterization of its more complex derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and its spectral features. The experimental protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Figure 1: Chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
A. ¹H NMR Spectroscopy
Experimental Protocol:
A general and robust protocol for acquiring high-quality ¹H NMR spectra of benzo[b]thiophene derivatives is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound sample.[5] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Spectrometer Setup and Data Acquisition:
-
The NMR spectrum is typically recorded on a spectrometer with a field strength of 300 MHz or higher.[5]
-
The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is generally sufficient. Key acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise and accurate integration.[5]
-
Figure 2: General workflow for NMR analysis.
Data Interpretation:
The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons of the benzo[b]thiophene ring system typically appear in the range of δ 7.0-8.5 ppm, while the methylene protons of the acetonitrile group are found further upfield.[6][7]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | Aromatic Protons (H-2, H-4, H-5, H-6, H-7) |
| Data not publicly available | Singlet | 2H | Methylene Protons (-CH₂CN) |
Note: Specific chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency. The data presented here are based on typical ranges for similar structures.
The methylene protons of the cyanomethyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling with their neighbors. A detailed analysis of these coupling constants can aid in the unambiguous assignment of each aromatic proton.
B. ¹³C NMR Spectroscopy
Experimental Protocol:
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the larger sample amount required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: Weigh 20-50 mg of the solid sample and dissolve it in a suitable deuterated solvent.[5]
-
Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing ¹H-¹³C coupling. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.[5]
Data Interpretation:
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule. The carbons of the benzo[b]thiophene ring are expected in the aromatic region (δ 110-150 ppm), while the methylene carbon and the nitrile carbon will have distinct chemical shifts.[8][9]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | Aromatic Carbons (C2, C3a, C4, C5, C6, C7, C7a) |
| Data not publicly available | Quaternary Carbon (C3) |
| Data not publicly available | Methylene Carbon (-CH₂CN) |
| Data not publicly available | Nitrile Carbon (-CN) |
Note: Specific chemical shifts are highly dependent on the solvent and reference standard used.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
For a solid sample like this compound, several sampling techniques can be employed.
-
KBr Pellet Method:
-
Finely grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method provides a high-quality spectrum with minimal interference.
-
-
Attenuated Total Reflectance (ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure is applied to ensure good contact between the sample and the crystal. This technique is rapid and requires minimal sample preparation.[10]
-
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2250 | C≡N stretch (nitrile) | Medium to Sharp |
| ~1600-1450 | C=C aromatic ring stretch | Medium to Strong |
| ~1450 | CH₂ scissoring | Medium |
| ~900-675 | Aromatic C-H out-of-plane bend | Strong |
The most diagnostic peak in the IR spectrum is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band around 2250 cm⁻¹.[11] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the benzene ring.
III. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
Experimental Protocol:
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (173.23 g/mol ).[10] The fragmentation pattern provides valuable structural information.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Ion | Relative Intensity |
| 173 | [M]⁺ | Data not publicly available |
| 172 | [M-H]⁺ | Top Peak[10] |
| Data not publicly available | Further Fragments | - |
Note: The relative intensities can vary depending on the ionization energy and the specific instrument used.
Under electron impact ionization, the molecular ion can undergo fragmentation. A prominent fragment is often observed at m/z 172, corresponding to the loss of a hydrogen atom.[10] Further fragmentation of the benzo[b]thiophene ring system can also occur, providing additional structural confirmation.
Figure 3: Simplified fragmentation pathway in mass spectrometry.
Conclusion
References
- 1. This compound , 98+ , 3216-48-6 - CookeChem [cookechem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzo[b]thiophene [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-(BENZO(B)THIOPHEN-3-YL)ACETONITRILE [drugfuture.com]
- 7. 3216-48-6 Cas No. | (Benzo[b]thiophen-3-yl)acetonitrile | Apollo [store.apolloscientific.co.uk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. This compound | C10H7NS | CID 76681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to the Synthesis of Benzo[b]thiophene-3-acetonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Benzo[b]thiophene-3-acetonitrile, a key intermediate in the development of various pharmaceutical agents. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It will explore in detail the strategic considerations, reaction mechanisms, and experimental protocols for the synthesis of this important heterocyclic compound. Emphasis is placed on a logical, field-tested approach, beginning with the synthesis of a key precursor, 3-methylbenzo[b]thiophene, followed by its functionalization to the target molecule. Alternative synthetic strategies are also discussed to provide a broader context and options for synthetic chemists.
Introduction: The Significance of the Benzo[b]thiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its aromatic and lipophilic nature, combined with the presence of a sulfur atom capable of engaging in various non-covalent interactions, makes it an attractive pharmacophore. Benzo[b]thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2]
This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, such as 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine hydrochloride, a compound with potential therapeutic applications.[3] The nitrile group is a versatile functional handle that can be readily converted into other functionalities, including amines, carboxylic acids, and amides, further expanding its utility in drug discovery programs. This guide will provide a detailed examination of the synthesis of this key intermediate, empowering researchers to efficiently access this versatile scaffold.
Primary Synthetic Strategy: A Stepwise Approach from 3-Methylbenzo[b]thiophene
A robust and logical synthetic pathway to this compound involves a three-step sequence starting from the readily accessible 3-methylbenzo[b]thiophene. This strategy is advantageous due to the commercial availability of starting materials and the relatively straightforward nature of the chemical transformations.
The overall synthetic workflow is depicted below:
Step 1: Synthesis of the Precursor, 3-Methylbenzo[b]thiophene
The synthesis of 3-methylbenzo[b]thiophene can be achieved through several established methods. One common approach involves the cyclization of phenylthioacetone. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA).
Reaction Mechanism: The mechanism involves an intramolecular electrophilic aromatic substitution. The ketone is first protonated by the acid catalyst, which activates it towards cyclization onto the electron-rich aromatic ring. Subsequent dehydration leads to the formation of the thiophene ring.
Experimental Protocol: Synthesis of 3-Methylbenzo[b]thiophene
-
To a stirred solution of polyphosphoric acid (100 g) at 80°C, slowly add phenylthioacetone (16.6 g, 0.1 mol).
-
After the addition is complete, continue stirring the mixture at 80°C for 1 hour.
-
Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (100 mL), followed by water (100 mL), and finally brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford 3-methylbenzo[b]thiophene as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | Phenylthioacetone | [4] |
| Reagent | Polyphosphoric Acid (PPA) | [4] |
| Temperature | 80°C | [4] |
| Reaction Time | 1 hour | [4] |
| Typical Yield | 70-80% | [4] |
Step 2: Radical Bromination of 3-Methylbenzo[b]thiophene
The next step involves the selective bromination of the methyl group at the 3-position to yield 3-bromomethylbenzo[b]thiophene. This is a critical transformation that introduces a leaving group for the subsequent nucleophilic substitution. A well-established method for this is a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO).
Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism. The initiator, BPO, decomposes upon heating or UV irradiation to generate phenyl radicals. These radicals abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then abstracts a benzylic hydrogen from the methyl group of 3-methylbenzo[b]thiophene to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to regenerate the bromine radical and form the desired product, 3-bromomethylbenzo[b]thiophene.
Experimental Protocol: Synthesis of 3-Bromomethylbenzo[b]thiophene (Adapted from CN113480517A)[5]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzo[b]thiophene (14.8 g, 0.1 mol) in a suitable solvent such as n-heptane (200 mL).[5]
-
Add N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide (BPO) (0.24 g, 1 mmol) to the solution.[5]
-
Irradiate the mixture with a light bulb (e.g., 200W) and heat to reflux with vigorous stirring.[5]
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-bromomethylbenzo[b]thiophene. This product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like petroleum ether.[5]
| Parameter | Value | Reference |
| Starting Material | 3-Methylbenzo[b]thiophene | [5] |
| Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | [5] |
| Solvent | n-Heptane | [5] |
| Conditions | Reflux with light irradiation | [5] |
| Reaction Time | 4-6 hours | [5] |
| Molar Ratio (Substrate:NBS) | 1:1 to 1:1.1 | [5] |
Step 3: Nucleophilic Substitution to Yield this compound
The final step in this synthetic sequence is the conversion of the 3-bromomethylbenzo[b]thiophene to the target molecule, this compound. This is achieved through a nucleophilic substitution reaction with a cyanide salt, typically sodium cyanide or potassium cyanide.
Reaction Mechanism: This reaction proceeds via a standard SN2 mechanism. The cyanide ion (CN-), a potent nucleophile, attacks the electrophilic benzylic carbon of 3-bromomethylbenzo[b]thiophene, displacing the bromide leaving group in a single concerted step.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, dissolve the crude 3-bromomethylbenzo[b]thiophene (0.1 mol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (200 mL).
-
Add sodium cyanide (5.4 g, 0.11 mol) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a large volume of water (500 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
| Parameter | Value |
| Starting Material | 3-Bromomethylbenzo[b]thiophene |
| Reagent | Sodium Cyanide (NaCN) |
| Solvent | Dimethylformamide (DMF) or Acetone |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >80% |
Alternative Synthetic Strategies
While the stepwise functionalization of 3-methylbenzo[b]thiophene is a reliable approach, other synthetic strategies can also be employed to construct the this compound scaffold.
Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2][6] While this method typically yields 2-aminothiophenes, modifications and subsequent reactions could potentially lead to the desired 3-substituted benzo[b]thiophene. For instance, starting with an appropriate cyclohexanone derivative could lead to a tetrahydrobenzo[b]thiophene, which could then be aromatized.
Friedel-Crafts Acylation
Direct functionalization of the benzo[b]thiophene core can be achieved through Friedel-Crafts acylation.[7] While acylation at the 3-position is generally favored, a mixture of 2- and 3-substituted products can be obtained.[8] Subsequent manipulation of the acyl group could potentially lead to the acetonitrile functionality. For example, acylation with chloroacetyl chloride would yield a 3-(chloroacetyl)benzo[b]thiophene, which could then be converted to the nitrile.
Conclusion
This technical guide has detailed a robust and efficient multi-step synthesis of this compound, a key intermediate in pharmaceutical research. The presented primary route, commencing from 3-methylbenzo[b]thiophene, offers a clear and logical progression with well-documented reaction types. The provided experimental protocols are based on established literature and offer a solid foundation for laboratory-scale synthesis. Furthermore, the discussion of alternative synthetic strategies provides valuable context and additional options for the synthetic chemist. By understanding the underlying mechanisms and experimental nuances, researchers can confidently and efficiently synthesize this important building block for the advancement of drug discovery programs.
References
- 1. WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tandfonline.com [tandfonline.com]
- 4. prepchem.com [prepchem.com]
- 5. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of Benzo[b]thiophene-3-acetonitrile
An In-depth Technical Guide to Benzo[b]thiophene-3-acetonitrile
Foreword: The Role of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged scaffolds," and the benzo[b]thiophene core is a quintessential example. Its rigid, aromatic structure provides an excellent foundation for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide focuses on a key derivative, this compound, a versatile building block that serves as a gateway to a diverse array of more complex and potent molecules. As a Senior Application Scientist, my objective is to provide not just the data, but the context and causality behind the experimental approaches used to characterize and utilize this important chemical entity.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a benzene ring fused to a thiophene ring, with an acetonitrile group attached at the 3-position of the thiophene moiety. This structure is foundational to its chemical behavior and utility as a pharmaceutical intermediate.[1][2] The nitrile group, in particular, is a valuable functional handle for synthetic elaboration.
Structural and Physicochemical Data Summary
The fundamental properties of a compound dictate its handling, reactivity, and formulation. The data below has been consolidated from various chemical suppliers and databases to provide a comprehensive overview.
| Property | Value | Source(s) |
| CAS Number | 3216-48-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₇NS | [1][2][3][5] |
| Molecular Weight | 173.23 g/mol | [1][2][5] |
| IUPAC Name | 2-(1-Benzothiophen-3-yl)acetonitrile | [1][3][5] |
| Synonyms | Thianaphthene-3-acetonitrile, 3-(Cyanomethyl)benzothiophene | [1][3] |
| Appearance | Light yellow to yellow crystalline powder/solid | [2][6] |
| Melting Point | 62-67 °C | [1][2][7] |
| Boiling Point | 138-140 °C at 2 Torr | [2][7] |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, chloroform) | [1][2][6] |
| Density | ~1.24 g/cm³ (Predicted) | [2][6] |
Molecular Structure Visualization
The spatial arrangement of atoms is critical to understanding reactivity. The following diagram illustrates the planar structure of this compound.
Caption: Molecular structure of this compound.
Section 2: Spectroscopic Characterization
Unambiguous identification and purity assessment rely on spectroscopic analysis. Each technique provides a unique fingerprint of the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As a predictive guide, the ¹H NMR spectrum in a solvent like acetone would be expected to show signals for the aromatic protons on the benzene ring, a distinct singlet for the proton on the thiophene ring (C2-H), and a crucial singlet for the methylene (-CH₂) protons of the acetonitrile group.[8] The ¹³C NMR would similarly show distinct signals for each unique carbon atom, including the quaternary carbons in the fused ring system and the characteristic signals for the -CH₂- and -C≡N carbons.[9]
-
Infrared (IR) Spectroscopy : The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2240-2260 cm⁻¹. Other signals will correspond to aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the molecule (approximately 173.23).[5][10] Fragmentation patterns would likely involve the loss of the acetonitrile group or parts of the fused ring system, providing further structural confirmation.
Section 3: Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its role as a synthetic intermediate. Its reactivity is dominated by the nitrile group and the electrophilic/nucleophilic nature of the heterocyclic core.
It is frequently used to produce other functionalized benzothiophenes. For instance, it is a documented precursor for the synthesis of 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine, a more complex molecule with potential pharmaceutical applications.[1][2] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, making it a versatile synthetic handle.
The general synthesis of the benzo[b]thiophene scaffold often involves the cyclization of substituted benzenes.[11] The introduction of the 3-acetonitrile group can be achieved through various methods, often involving the reaction of a 3-halo-benzo[b]thiophene with a cyanide source.
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of the title compound.
Caption: Conceptual workflow for synthesis and derivatization.
Section 4: Applications in Medicinal Chemistry
The benzo[b]thiophene scaffold is a cornerstone in drug development. Its derivatives have demonstrated a vast range of biological activities, including anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant properties.[12][13] Molecules incorporating this core, such as raloxifene (for osteoporosis) and zileuton (for asthma), are established clinical drugs.[11][13]
This compound acts as a critical starting material for accessing novel analogues within this chemical space. The ability to transform the acetonitrile group into amines, amides, or acids allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[12]
Role as a Scaffold in Drug Discovery
Caption: From core scaffold to diverse therapeutic applications.
Section 5: Analytical Methodologies
To ensure the quality and purity of this compound for research or development, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity and quantifying the compound in reaction mixtures or final products.
Protocol: Reverse-Phase HPLC for Purity Assessment
This protocol is a self-validating system; consistency in retention time confirms identity, while peak area percentage provides a measure of purity.
1. Preparation of Solutions:
- Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
- Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.[14]
- Sample Diluent: 50:50 mixture of Acetonitrile and Water.
- Standard Solution: Accurately weigh ~1 mg of a reference standard of this compound and dissolve in 10 mL of Sample Diluent to create a 0.1 mg/mL solution.
- Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the Sample Diluent.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV detector at 254 nm.
- Gradient Program:
- 0-2 min: 50% B
- 2-15 min: Linear gradient from 50% B to 95% B
- 15-18 min: Hold at 95% B
- 18-18.1 min: Return to 50% B
- 18.1-22 min: Re-equilibration at 50% B
3. Data Analysis:
- Inject the Standard Solution to determine the retention time of the main peak.
- Inject the Sample Solution. The retention time of the major peak should correspond to that of the standard.[15]
- Calculate purity by integrating all peaks and expressing the main peak's area as a percentage of the total area.
HPLC Analytical Workflow Diagram
Caption: Standard workflow for HPLC purity analysis.
Section 6: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification : The compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[4][7] It is designated with the GHS06 pictogram for toxicity.[7]
-
Personal Protective Equipment (PPE) :
-
Storage :
-
Disposal :
-
Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[16] Do not allow it to enter the environment.
-
References
- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 2. This compound , 98+ , 3216-48-6 - CookeChem [cookechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound | C10H7NS | CID 76681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo (b) Thiophene-3-acetonitrile at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
- 7. This compound | 3216-48-6 [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzothiophene - Wikipedia [en.wikipedia.org]
- 12. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. cdc.gov [cdc.gov]
- 15. High qualitythis compound CAS NO 3216-48-6 | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
Benzo[b]thiophene-3-acetonitrile solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Benzo[b]thiophene-3-acetonitrile in Organic Solvents
Authored by a Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry. Its scaffold is present in a variety of pharmacologically active compounds, including selective estrogen receptor modulators (SERMs) like Raloxifene, and other agents targeting a range of therapeutic areas.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a compound's bioavailability and ultimate therapeutic efficacy.
This guide provides a comprehensive overview of the solubility of this compound, offering both a summary of its known qualitative solubility and a detailed, field-proven protocol for its quantitative determination in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and characterize this important chemical entity.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and physical properties. Understanding these characteristics provides a rational basis for solvent selection and the interpretation of solubility data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NS | [3][4] |
| Molecular Weight | 173.23 g/mol | [3][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 65-67 °C | [3] |
| Boiling Point | 138-140 °C at 2 Torr | [3] |
| Chemical Structure | A planar, aromatic bicyclic system consisting of a benzene ring fused to a thiophene ring, with an acetonitrile group at the 3-position. | [4] |
The molecule's aromatic nature and the presence of both a polar nitrile group (-C≡N) and a weakly polar thioether in the thiophene ring result in a compound of intermediate polarity. This structure suggests that its solubility will be highly dependent on the specific nature of the solvent.
Qualitative Solubility Profile
Published data on the solubility of this compound is primarily qualitative. This information provides a useful starting point for solvent selection in synthesis, purification, and analysis.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [3][5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |
| Chloroform | Soluble | [7] |
The principle of "like dissolves like" is a foundational concept in predicting solubility.[8] this compound, being a moderately polar organic molecule, is expected to be more soluble in organic solvents that can engage in dipole-dipole interactions and are of similar polarity. Its insolubility in water is consistent with its largely non-polar bicyclic aromatic structure, which cannot overcome the strong hydrogen bonding network of water.[3][5]
Quantitative Solubility Determination: An Experimental Protocol
For applications in drug development, such as formulation and ADME studies, a precise, quantitative understanding of solubility is essential. The following protocol describes a robust and self-validating method for determining the solubility of this compound in a range of organic solvents. The shake-flask method, detailed here, is a gold-standard technique for this purpose.[8]
Causality Behind Experimental Choices
-
Equilibrium is Key: The primary goal is to create a saturated solution where the rate of dissolution equals the rate of crystallization. The use of a shaker or rotator and a sufficient equilibration time (24-48 hours) is crucial to ensure this equilibrium is reached.
-
Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled environment is non-negotiable for data reproducibility and accuracy.
-
Purity of Materials: The use of high-purity compound and analytical grade solvents is essential to avoid introducing impurities that could affect the measured solubility.
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (>98% purity)[7]
-
Analytical grade organic solvents (e.g., acetonitrile, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
2. Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 20-30 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Accurately add a known volume of the chosen solvent (e.g., 2 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer period (e.g., 48 hours) is recommended to be certain.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any undissolved microparticles.
-
Dispense the filtered supernatant into a clean, tared vial.
-
-
Quantification (Using HPLC-UV as an example):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and record the peak area at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute the filtered supernatant to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to find the concentration of the original saturated solution. This concentration is the solubility.
-
3. Safety Precautions:
-
This compound is harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used, as many are flammable and/or toxic.[11]
Conclusion
While readily available data on the quantitative solubility of this compound is limited, a systematic and rigorous experimental approach can provide the high-quality data required for advanced research and development. The compound's known insolubility in water and solubility in polar aprotic solvents like DMSO and chloroform provide a logical starting point for further investigation.[3][5][7] By following the detailed protocol outlined in this guide, researchers can confidently and accurately determine the solubility of this important heterocyclic compound in a wide range of organic solvents, enabling more informed decisions in medicinal chemistry, process development, and formulation science.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. This compound , 98+ , 3216-48-6 - CookeChem [cookechem.com]
- 4. This compound | C10H7NS | CID 76681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. This compound | 3216-48-6 [m.chemicalbook.com]
- 7. Benzo (b) Thiophene-3-acetonitrile at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
The Benzo[b]thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Drug Design
Abstract
The benzo[b]thiophene motif, a bicyclic system comprising a fused benzene and thiophene ring, represents a cornerstone in heterocyclic chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a planar, electron-rich structure, confer favorable interactions with a multitude of biological targets, establishing it as a "privileged scaffold."[1][3] This guide provides an in-depth analysis of the benzo[b]thiophene core, tailored for researchers and drug development professionals. We will explore key synthetic methodologies, delve into its diverse applications across major therapeutic areas—including oncology, infectious diseases, and neurology—and dissect the crucial structure-activity relationships that govern its biological effects. By integrating established protocols, mechanistic insights, and examples of clinically successful agents, this document serves as a comprehensive technical resource for harnessing the full potential of the benzo[b]thiophene scaffold in the design of next-generation therapeutics.
The Benzo[b]thiophene Core: Foundational Characteristics
The fusion of a thiophene ring with a benzene nucleus creates the aromatic heterocyclic compound benzo[b]thiophene.[2] This scaffold is not merely a synthetic curiosity; it is found in natural products, such as those in petroleum deposits, and forms the backbone of numerous synthetic compounds with significant pharmacological value.[2] Its prevalence in approved drugs underscores its importance in medicinal chemistry.[4][5][6]
Physicochemical Properties and Pharmacokinetic Implications
The benzo[b]thiophene system's inherent properties are central to its success in drug design. The electron-rich sulfur atom and the planar structure facilitate a variety of non-covalent interactions with biological macromolecules like enzymes and receptors, including π-π stacking, hydrogen bonding, and van der Waals forces.[1][7]
From a pharmacokinetic standpoint, the scaffold's polarity can enhance the solubility and bioavailability of parent molecules, addressing common challenges in drug development.[7] Its structural rigidity and defined geometry provide a stable platform for the precise spatial orientation of pharmacophoric substituents, allowing for fine-tuning of target affinity and selectivity. The metabolic stability of the benzo[b]thiophene ring can also be advantageous, though it is subject to modification based on the nature and position of its substituents.
Synthetic Strategies: Constructing the Core
The construction of the benzo[b]thiophene skeleton has been an area of intensive research, leading to a diverse array of synthetic methodologies.[8] The choice of strategy is often dictated by the desired substitution pattern, scalability, and tolerance of various functional groups. Common approaches include various cyclization reactions.[4][9]
Key Synthetic Routes
-
Electrophilic Cyclization : This classical approach often involves the cyclization of substituted thiophenols or related precursors. For instance, reactions of substituted thiophenols with alkynylcarboxylates, often catalyzed by iodine, provide a direct route to the benzo[b]thiophene core.[2] Another powerful method is the electrophilic cyclization of 2-alkynyl thioanisoles using sources of electrophilic halogens, such as sodium halides with copper(II) sulfate, to yield 3-halo substituted benzo[b]thiophenes.[10]
-
Transition Metal-Catalyzed Cyclizations : Palladium- and gold-catalyzed reactions have emerged as highly efficient methods. Palladium-catalyzed intramolecular C-S coupling offers a route to fused benzo[b]thiophenes.[4] Gold-catalyzed carbothiolation of α-alkoxy alkylortho-alkynyl phenyl sulfides is another sophisticated strategy for producing 2,3-disubstituted benzothiophenes.[2]
-
Domino and One-Pot Reactions : To enhance synthetic efficiency, one-pot benzannulation reactions have been developed. These methods can generate di-, tri-, or higher substituted benzo[b]thiophenes from acyclic precursors in a single operation, often proceeding through a cascade of reactions like Michael addition and electrocyclization.[2][4]
Experimental Protocol: Electrophilic Cyclization for 3-Halobenzo[b]thiophene Synthesis
This protocol provides a representative method for synthesizing 3-halo substituted benzo[b]thiophenes, adapted from established literature.[10] This approach is valued for its operational simplicity and use of environmentally benign reagents.
Objective: To synthesize a 3-halobenzo[b]thiophene derivative from a 2-alkynyl thioanisole precursor.
Materials:
-
2-alkynyl thioanisole (1.0 equiv)
-
Copper(II) Sulfate (CuSO₄) (2.0 equiv)
-
Sodium Halide (NaX, where X = Cl, Br, or I) (2.0 equiv)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-alkynyl thioanisole (1.0 equiv), Copper(II) Sulfate (2.0 equiv), and the selected sodium halide (2.0 equiv).
-
Solvent Addition: Add ethanol to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 3-halobenzo[b]thiophene.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]
This self-validating system relies on TLC to confirm the conversion of starting material and standard spectroscopic methods to verify the integrity of the final product, ensuring both reaction success and product purity.
Applications in Medicinal Chemistry
The benzo[b]thiophene scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities.[1][3][9]
Oncology
The anti-cancer potential of benzo[b]thiophene derivatives is one of the most extensively studied areas.[3] These compounds have been shown to interfere with multiple pathways critical for tumor growth and survival.
-
Tubulin Polymerization Inhibition : Certain 3-aroyl-2-arylbenzo[b]thiophenes have been identified as a novel class of anti-tubulin agents.[11] The lead compound in this series, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene, inhibits tubulin polymerization, leading to mitotic arrest and growth inhibition in various human cancer cell lines.[11]
-
STAT3 Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key mediator of cell proliferation and survival, and its abnormal activation is common in many cancers.[12] Benzo[b]thiophene 1,1-dioxide derivatives have been developed as potent STAT3 inhibitors. These compounds block STAT3 phosphorylation, induce apoptosis, and halt the cell cycle in cancer cells.[12][13] Molecular modeling suggests these inhibitors bind effectively to the SH2 domain of STAT3.[12]
-
PHGDH Inhibition : Phosphoglycerate dehydrogenase (PHGDH) is a rate-limiting enzyme in the serine biosynthesis pathway, which is often hyperactive in tumors.[14] Benzo[b]thiophene-1,1-dioxide derivatives have recently been identified as novel covalent inhibitors of PHGDH, demonstrating a new avenue for targeting cancer metabolism.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ircommons.uwf.edu]
- 7. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the nitrile group in Benzo[b]thiophene-3-acetonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Benzo[b]thiophene-3-acetonitrile
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials.[1][2] this compound stands out as a pivotal intermediate, with its nitrile group offering a versatile handle for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this nitrile group, targeted at researchers, medicinal chemists, and drug development professionals. We will dissect the electronic nature of the nitrile, detail key transformations including hydrolysis, reduction, and carbon-carbon bond formation, and provide field-proven, step-by-step protocols. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Foundational Principles: The Benzo[b]thiophene Core and the Nitrile Functional Group
The benzo[b]thiophene ring system, an isostere of indole, is present in a range of approved drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[3] Its prevalence in medicinal chemistry stems from its relatively stable, aromatic nature and the ability of the sulfur atom to engage in various non-covalent interactions with biological targets.[2]
This compound (Empirical Formula: C₁₀H₇NS, Molecular Weight: 173.23 g/mol ) positions the highly useful nitrile group at the 3-position of this important scaffold.[4] The reactivity of the molecule is dominated by the unique electronic properties of the cyano (-C≡N) group.
Electronic and Structural Properties of the Nitrile Group:
-
Hybridization and Geometry: The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear geometry with a C-N triple bond (one σ and two π bonds).[5][6][7]
-
Polarity and Electrophilicity: Due to the high electronegativity of nitrogen, the C≡N bond is strongly polarized. This polarization creates a significant partial positive charge (δ+) on the carbon atom, making it highly electrophilic and susceptible to attack by nucleophiles.[8][9]
-
Acidity of α-Protons: The protons on the methylene carbon adjacent to the nitrile group (the α-protons) exhibit enhanced acidity due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion.[7]
The benzo[b]thiophene ring, being an electron-rich aromatic system, influences the adjacent acetonitrile moiety primarily through inductive effects. The primary reactive site for the transformations discussed herein remains the electrophilic carbon of the nitrile group itself.
Synthesis of the Core Scaffold: this compound
While numerous methods exist for constructing the benzo[b]thiophene core[10][11][12][13], a common and direct route to the title compound involves the nucleophilic substitution of a suitable precursor, such as 3-(chloromethyl)benzo[b]thiophene, with a cyanide salt.
Workflow: Synthesis via Nucleophilic Substitution
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound , 98+ , 3216-48-6 - CookeChem [cookechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitriles: Structure, Formula, Properties & Real-Life Uses [vedantu.com]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 12. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 13. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Anticancer Agents from Benzo[b]thiophene-3-acetonitrile
Introduction: The Versatility of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal starting point for drug discovery. Among its derivatives, Benzo[b]thiophene-3-acetonitrile stands out as a particularly versatile precursor. The nitrile group and the adjacent active methylene offer reactive handles for constructing a wide array of molecular architectures.
This guide provides an in-depth exploration of synthetic pathways starting from this compound to generate potent anticancer agents. We will focus on two primary classes of compounds whose syntheses are directly accessible from this precursor:
-
Tubulin Polymerization Inhibitors: By leveraging the reactivity of the α-carbon, we can synthesize diarylacrylonitrile analogs that mimic the structure of combretastatin A-4, a potent natural antimitotic agent.[3][4] These compounds function by disrupting microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[3][5][6]
-
Signaling Pathway Modulators: The nitrile group can be readily converted into other functionalities, such as carboxamides. These derivatives have been shown to target key cancer-related signaling pathways, including the RhoA/ROCK pathway, which is implicated in tumor cell proliferation, migration, and invasion.[7][8][9]
This document will detail the synthetic protocols, explain the mechanistic rationale behind the experimental choices, and provide standard methods for biological validation, equipping researchers with the necessary tools to explore this promising area of cancer drug development.
Synthetic Strategies and Core Protocols
The strategic location of the acetonitrile group on the benzo[b]thiophene core allows for two divergent and powerful synthetic routes to generate distinct classes of anticancer compounds.
Figure 1: Divergent synthetic pathways from this compound.
Protocol 1: Synthesis of (Z)-3-(Benzo[b]thiophen-3-yl)-2-(aryl)acrylonitrile Derivatives
This protocol describes a Knoevenagel-type condensation reaction to produce potent tubulin polymerization inhibitors. The reaction joins the benzo[b]thiophene core with a substituted phenyl ring, creating a stilbene-like structure known for its antimitotic activity.[3][4] The trimethoxyphenyl moiety is particularly effective as it mimics the A-ring of colchicine, which binds to tubulin at a well-characterized site.[3][5]
Causality Behind Experimental Choices:
-
Base (Sodium Methoxide): A strong base is required to deprotonate the α-carbon of the acetonitrile, generating a resonance-stabilized carbanion. This carbanion is the key nucleophile that attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Solvent (Methanol): Methanol is a suitable polar protic solvent that can dissolve the reactants and the sodium methoxide base. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
Reactants: Benzo[b]thiophene-3-carbaldehyde can also be reacted with various benzyl nitriles (e.g., 3,4,5-trimethoxyphenylacetonitrile) to achieve similar diarylacrylonitrile structures.[3] This protocol focuses on the complementary reaction using this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) and the desired substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 eq.) in anhydrous methanol.
-
Base Addition: Carefully add a 5% solution of sodium methoxide in methanol to the flask. The amount should be sufficient to act as a catalyst (e.g., 0.2-0.5 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, pour the mixture into cold water or a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude solid by filtration, wash with cold water, and then a cold non-polar solvent like hexane. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure (Z)-isomer.
-
Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The Z-configuration is typically the thermodynamic product in this reaction.[4]
Protocol 2: Synthesis of N-substituted-2-(benzo[b]thiophen-3-yl)acetamide Derivatives
This two-step protocol transforms the nitrile into a versatile carboxylic acid intermediate, which is then coupled with various amines to create a library of amides. These amides have shown promise as inhibitors of cancer-related signaling pathways.[7][9]
Step 2A: Hydrolysis of this compound
Causality Behind Experimental Choices:
-
Acid/Base Catalysis: Both strong acids (like H₂SO₄) and strong bases (like NaOH) can effectively catalyze the hydrolysis of the nitrile group to a carboxylic acid. The choice often depends on the stability of other functional groups on the molecule. Basic hydrolysis first yields a carboxylate salt, which must be neutralized in a separate step.
Step-by-Step Methodology (Acid-Catalyzed):
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a mixture of water and a co-solvent like ethanol, add concentrated sulfuric acid (e.g., 3-5 eq.) cautiously.
-
Heating: Heat the mixture to reflux for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it over crushed ice. The carboxylic acid product, Benzo[b]thiophene-3-acetic acid, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization if necessary.
Step 2B: Amide Coupling
Causality Behind Experimental Choices:
-
Coupling Agents (HATU/EDC): Direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures and is generally inefficient. Coupling agents like HATU or EDC/HOBt are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.
Step-by-Step Methodology:
-
Acid Activation: Dissolve Benzo[b]thiophene-3-acetic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture. The base neutralizes the acid formed during the reaction and facilitates the coupling.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.
Biological Evaluation and Mechanistic Validation
Synthesizing novel compounds is only the first step. The following protocols are essential for validating their anticancer activity and elucidating their mechanism of action.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method to assess the ability of a compound to inhibit cell proliferation (cytotoxicity).[10] It measures the metabolic activity of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, PC-3, HeLa) in a 96-well plate at a predetermined density and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with serially diluted concentrations of the synthesized benzo[b]thiophene derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀) by plotting the percentage of cell viability against the compound concentration.
| Compound Class | Representative Compound | Cancer Cell Line | GI₅₀ (nM) | Reference |
| Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) | Leukemia (CCRF-CEM) | 10.0 | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | Prostate (PC-3) | 21.2 | [3] | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | CNS (SF-268) | 26.5 | [3] | |
| Aminobenzothiophenes | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (6d) | Leukemia (Molt/4) | 0.69 | [5] |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (6d) | Murine Mammary (FM3A) | 0.09 | [5] |
Table 1: In Vitro cytotoxic activity of representative benzo[b]thiophene derivatives. Note: Data for analogs are structurally related to compounds synthesized from this compound, demonstrating the potency of the scaffold.
Protocol 4: Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules, confirming the mechanism of action for acrylonitrile derivatives.[10]
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence-based reporter.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin in a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: Add the test compound at various concentrations. Include positive (e.g., combretastatin) and negative (e.g., DMSO) controls.
-
Initiation & Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence (or absorbance) over time using a plate reader.
-
Analysis: Compounds that inhibit tubulin polymerization will show a reduced rate and extent of fluorescence increase compared to the DMSO control.
Figure 2: Mechanism of action for benzo[b]thiophene-based tubulin inhibitors.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase, which is indicative of mitotic arrest.[5][10]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound (at a concentration near its GI₅₀) for a defined period (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in a solution containing RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Compare the distribution of treated cells to untreated controls.
Figure 3: Inhibition of the RhoA/ROCK pathway by benzo[b]thiophene carboxamides.[7][8]
Conclusion and Future Directions
This compound is a powerful and cost-effective starting material for the development of novel anticancer agents. The synthetic routes detailed in this guide provide a clear and rational basis for producing structurally diverse compounds targeting distinct and validated anticancer mechanisms. The Knoevenagel condensation leads to potent antimitotic agents that disrupt microtubule dynamics, while the hydrolysis-amidation pathway yields modulators of critical oncogenic signaling cascades like the RhoA/ROCK pathway.
Future work should focus on expanding the library of derivatives by exploring a wider range of aromatic aldehydes and amines. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, for instance, by modifying substituents on the benzo[b]thiophene core itself.[5][11] The integration of computational modeling and in vivo xenograft studies will be the final, critical step in translating these promising scaffolds into clinically viable cancer therapeutics.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Benzo[b]thiophene-3-acetonitrile Derivatives
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and advanced materials. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore capable of engaging with a wide array of biological targets. Molecules incorporating this core have demonstrated diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a cyanomethyl (-CH₂CN) group at the 3-position, yielding benzo[b]thiophene-3-acetonitrile, provides a versatile handle for further chemical elaboration and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic chemistry, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of strategies for leveraging these powerful transformations to create a diverse library of functionalized this compound derivatives.
Strategic Approach: Indirect Functionalization via Halogenated Intermediates
Direct palladium-catalyzed functionalization of this compound, either at the C2 position of the heterocyclic ring or via α-arylation of the methylene bridge, is not a well-documented transformation. The inherent reactivity of the benzo[b]thiophene core and potential interference from the nitrile functionality often complicate such direct approaches.
A more robust and versatile strategy involves a two-stage process. This approach hinges on the well-established reactivity of halogenated benzo[b]thiophenes in palladium-catalyzed cross-coupling reactions. By utilizing a 3-halo-benzo[b]thiophene (e.g., 3-bromo- or 3-iodobenzo[b]thiophene) as a versatile precursor, a wide range of substituents can be installed at the 3-position. Subsequent introduction of the acetonitrile moiety, or functionalization at other positions on the ring, allows for the synthesis of the target compounds. This modular approach provides access to a much broader chemical space.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and vinyl-substituted benzo[b]thiophenes. The reaction's tolerance of a wide variety of functional groups makes it a highly versatile tool in drug discovery.[1]
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes with phosphine ligands like PdCl₂(dppf) are commonly used. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[2] The choice of catalyst can significantly impact reaction efficiency and substrate scope.
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or more sterically demanding Buchwald ligands (e.g., SPhos, XPhos) are crucial.[2] They stabilize the palladium center, prevent catalyst decomposition, and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3][4]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[3]
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzo[b]thiophene
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzo[b]thiophene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[3]
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this mixture to the main reaction flask.[3]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.[3]
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions | Role in Reaction |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%) | Precursor to the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos (2-10 mol%) | Stabilizes Pd(0) and facilitates key catalytic steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes organic and inorganic components. |
| Temperature | 80 - 120 °C | Provides activation energy for the reaction. |
II. Heck Coupling: Vinylation of the Benzo[b]thiophene Core
The Heck reaction enables the synthesis of vinyl-substituted benzo[b]thiophenes by coupling with alkenes.[5] This reaction is instrumental in creating extended π-systems found in materials science and medicinal chemistry.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst.
-
Base: A mild organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.[5]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred to ensure the solubility of reagents and to allow for higher reaction temperatures.
Detailed Protocol: Heck Coupling of 3-Iodobenzo[b]thiophene with Styrene
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-iodobenzo[b]thiophene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reagent Addition: Add styrene (1.2 mmol, 1.2 eq.) and triethylamine (1.5 mmol, 1.5 eq.) to the mixture.[5]
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature, add water (20 mL), and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for installing alkyne moieties onto the benzo[b]thiophene scaffold, creating linear, rigid structures valuable in materials science and as synthetic intermediates.[6] The reaction typically employs a dual-catalyst system of palladium and copper(I).[7]
Causality of Experimental Choices:
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species is the active catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction.[7]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as the solvent and as the base to deprotonate the terminal alkyne.
Detailed Protocol: Sonogashira Coupling of 3-Iodobenzo[b]thiophene
-
Reaction Setup: To a Schlenk flask, add 3-iodobenzo[b]thiophene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (10 mL) followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 6-12 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitoring: Follow the reaction progress by TLC.
-
Workup: Once complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, filter through a pad of celite to remove insoluble salts, and concentrate the filtrate. Purify the crude product by column chromatography.
| Parameter | Typical Conditions | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Main cross-coupling catalyst. |
| Copper(I) Source | CuI (2-10 mol%) | Co-catalyst to form copper acetylide. |
| Base | Et₃N, i-Pr₂NH (Often as solvent) | Deprotonates the alkyne and neutralizes HX. |
| Solvent | Amine base, THF, DMF | Solvent for the reaction. |
| Temperature | Room Temperature to 80 °C | Reaction temperature depends on substrate reactivity. |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[8] This reaction is particularly important in medicinal chemistry, where the arylamine motif is prevalent.
Causality of Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are often employed with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[9][10] These ligands promote the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). The base facilitates the deprotonation of the amine upon coordination to the palladium center.[11]
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromobenzo[b]thiophene
-
Reaction Setup: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Reagent Addition: Add 3-bromobenzo[b]thiophene (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat in an oil bath at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor by LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify by column chromatography.
Conclusion
While direct cross-coupling on this compound remains an area for future development, the protocols outlined in this guide provide a robust and versatile platform for the synthesis of a wide range of its derivatives. By employing a two-stage strategy centered on the palladium-catalyzed functionalization of 3-halobenzo[b]thiophene precursors, researchers in medicinal chemistry and materials science can efficiently access novel and complex molecular architectures. The careful selection of catalysts, ligands, bases, and solvents, grounded in an understanding of their mechanistic roles, is paramount to achieving high yields and selectivity in these powerful transformations.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Versatile Approach to the Synthesis of Benzo[b]thiophene-3-acetonitrile Derivatives for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzo[b]thiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene ring system is a privileged heterocyclic motif frequently encountered in the architecture of pharmacologically active compounds.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[2] Consequently, derivatives of benzo[b]thiophene have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] The introduction of a nitrile-containing side chain at the 3-position, yielding benzo[b]thiophene-3-acetonitrile derivatives, provides a versatile chemical handle for further molecular elaboration, making these compounds highly valuable starting materials in drug discovery programs.[5][6]
This application note provides a detailed experimental protocol for the synthesis of a key this compound derivative, specifically 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, via the robust and widely utilized Gewald aminothiophene synthesis.[7][8] This multicomponent reaction offers an efficient and convergent pathway to highly functionalized thiophenes from readily available starting materials.[8][9]
Overview of the Synthetic Strategy: The Gewald Reaction
The Gewald reaction is a one-pot synthesis that combines an aldehyde or ketone, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[7] The reaction is renowned for its operational simplicity and the structural complexity it generates in a single step.[8] For the synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, cyclohexanone, malononitrile, and elemental sulfur are condensed in the presence of a basic catalyst.
The overall workflow for this synthesis is depicted below:
Caption: Synthetic workflow for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Detailed Experimental Protocol
This protocol is adapted from established Gewald procedures.[10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Malononitrile | Reagent Grade, 99% | Sigma-Aldrich | Toxic, handle with care in a fume hood. |
| Sulfur (Elemental) | Powder, -325 mesh | Sigma-Aldrich | |
| Morpholine | ReagentPlus®, ≥99% | Sigma-Aldrich | Base catalyst. Can be substituted with piperidine or triethylamine. |
| Ethanol (EtOH) | 200 Proof, Absolute | Fisher Scientific | Reaction solvent. |
| Deionized Water | Millipore | For washing. | |
| 500 mL Round-bottom flask | |||
| Reflux Condenser | |||
| Magnetic Stirrer/Hotplate | |||
| Buchner Funnel & Flask | For filtration. |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cyclohexanone (0.1 mol, 9.82 g), malononitrile (0.1 mol, 6.61 g), and elemental sulfur (0.1 mol, 3.21 g) in ethanol (100 mL).
-
Initiation: Stir the mixture at room temperature. Slowly add morpholine (0.1 mol, 8.71 g) dropwise over 15-20 minutes. A mild exothermic reaction may be observed.
-
Reaction: After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 2 hours with continuous stirring. The color of the mixture will typically darken.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold ethanol (2 x 30 mL) and then with deionized water (2 x 50 mL) to remove any residual catalyst and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight. The final product, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is typically obtained as a crystalline solid.[10]
Reaction Mechanism
The Gewald reaction mechanism proceeds through a series of well-elucidated steps.[7][12]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (malononitrile).[7] The base deprotonates the malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, cyclohexylidene-malononitrile.
-
Michael Addition of Sulfur: The elemental sulfur (typically as an S₈ ring) is attacked by the carbanion generated from the deprotonated cyclohexylidene-malononitrile intermediate. The exact mechanism of sulfur addition and ring-opening is complex but results in a thiolate intermediate.[12]
-
Cyclization and Tautomerization: The thiolate anion then undergoes an intramolecular nucleophilic attack on one of the nitrile groups. This ring-closure is followed by a tautomerization step to form the aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the reaction.[7][12]
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Characterization and Data Analysis
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results for C₉H₁₀N₂S (Mᵣ = 178.25) |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Peaks corresponding to the amine protons (NH₂), and the aliphatic protons of the cyclohexene ring. |
| ¹³C NMR | Signals for the sp² hybridized carbons of the thiophene ring and nitrile group, as well as the sp³ hybridized carbons of the cyclohexene ring. |
| FT-IR (ATR) | Characteristic absorptions for N-H stretching (amine), C≡N stretching (nitrile), and C=C stretching (aromatic ring). |
| Mass Spec (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
| X-ray Cryst. | The crystal structure reveals a half-chair conformation for the cyclohexane ring and an essentially planar thiophene ring.[10][11] The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds.[10][11] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction is sensitive to the stoichiometry of the reactants and the base. The reaction time can be extended, or a different base catalyst (e.g., piperidine, triethylamine) can be trialed.[8]
-
Impure Product: The most common impurities are unreacted starting materials or polymeric byproducts. Ensure efficient washing of the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) is crucial for obtaining high purity.[10]
-
Reaction Fails to Initiate: Check the quality of the base catalyst. A slight exotherm upon addition of the base is a good indicator that the reaction has started. If no exotherm is observed, gentle warming can be applied to initiate the Knoevenagel condensation.
Conclusion
The Gewald reaction provides a straightforward, efficient, and scalable method for the synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a valuable derivative in the benzo[b]thiophene class.[5][13] This protocol offers a reliable foundation for researchers in medicinal chemistry and drug development to access this important scaffold for the exploration of new therapeutic agents. The versatility of the Gewald reaction also allows for the synthesis of a wide library of analogs by simply varying the starting ketone and activated nitrile.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound , 98+ , 3216-48-6 - CookeChem [cookechem.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. d-nb.info [d-nb.info]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Application Notes & Protocols: Benzo[b]thiophene-3-acetonitrile as a Strategic Building Block for Bioactive Molecules
Introduction: The Privileged Scaffold in Medicinal Chemistry
The benzo[b]thiophene core is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a thiophene ring.[1][2] This scaffold is considered a "privileged structure" in drug discovery, a term reserved for molecular frameworks that can provide ligands for diverse biological targets.[1][3] Its structural similarity to endogenous molecules, such as indole, allows it to interact with a wide array of enzymes and receptors. Consequently, benzo[b]thiophene derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[3][4][5]
Among the various derivatives, Benzo[b]thiophene-3-acetonitrile stands out as a particularly versatile and powerful starting material. Its utility stems from the presence of two key reactive handles: the nitrile moiety and the adjacent active methylene bridge. These sites allow for a diverse range of chemical transformations, enabling medicinal chemists to readily access a vast chemical space and construct complex, biologically active molecules. This guide provides an in-depth exploration of the properties, reactivity, and synthetic applications of this compound, complete with detailed protocols for its conversion into valuable pharmaceutical intermediates.
Part 1: Characterization and Safe Handling
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and safety requirements is paramount.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 2-(1-benzothiophen-3-yl)acetonitrile | [6] |
| Molecular Formula | C₁₀H₇NS | [6][7] |
| Molecular Weight | 173.24 g/mol | [6][7] |
| Appearance | Off-white to light yellow crystalline powder | [7] |
| Melting Point | 90-94 °C | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and chloroform. | [7][8] |
| CAS Number | 3216-48-6 | [6] |
Safety and Handling Protocol
This compound requires careful handling due to its potential health hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Part 2: The Chemistry of a Versatile Building Block
The synthetic power of this compound lies in the reactivity of its cyanomethyl group (-CH₂CN) attached to the C3 position of the benzo[b]thiophene core.
-
The Nitrile Group: The cyano group is a versatile functional group that can be transformed into a variety of other moieties. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocycles like tetrazoles. Each of these products serves as a key intermediate for further elaboration.
-
The Active Methylene Bridge: The protons on the methylene carbon (the -CH₂- group) are acidic due to the electron-withdrawing effect of the adjacent nitrile group and the aromatic system. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and condensations.
The following diagram illustrates the key reactive sites and the primary synthetic pathways accessible from this building block.
Caption: Primary synthetic pathways from this compound.
Part 3: Experimental Protocols
The following protocols are representative examples of how to utilize this compound to synthesize valuable intermediates for drug discovery.
Protocol 1: Synthesis of 2-(Benzo[b]thiophen-3-yl)acetic Acid via Nitrile Hydrolysis
Objective: To convert the nitrile group into a carboxylic acid, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Causality: Basic hydrolysis is chosen for its typically high yields and straightforward workup. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.
Caption: Reaction scheme for the synthesis of 2-(benzo[b]thiophen-3-yl)acetic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (5.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide pellets (5.0 eq) portion-wise to the stirred suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture to pH 1-2 by the dropwise addition of concentrated HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) to yield the pure carboxylic acid.
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Characterization: Confirm the structure using ¹H NMR (disappearance of the methylene singlet around δ 4.0 ppm and appearance of a new singlet for the acid methylene and a broad singlet for the carboxylic proton > δ 10 ppm), IR spectroscopy (appearance of a strong C=O stretch around 1700 cm⁻¹ and a broad O-H stretch), and mass spectrometry.
Protocol 2: Synthesis of 2-(Benzo[b]thiophen-3-yl)ethanamine via Nitrile Reduction
Objective: To reduce the nitrile to a primary amine, a critical functional group for synthesizing agonists/antagonists for various receptors and enzyme inhibitors.
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An ethereal solvent like THF is used due to its ability to dissolve the reagent and its inertness under the reaction conditions.
Caption: Reaction scheme for the synthesis of 2-(benzo[b]thiophen-3-yl)ethanamine.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Diethyl Ether (Et₂O) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen/argon inlet, magnetic stirrer, ice bath.
Procedure:
-
Set up an oven-dried three-neck flask under a nitrogen or argon atmosphere.
-
In the flask, prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF in a dropping funnel.
-
Add the solution of the nitrile dropwise to the LiAlH₄ suspension at 0 °C. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to a gentle reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction back down to 0 °C. (CAUTION: Quenching is highly exothermic and generates hydrogen gas).
-
Perform a Fieser workup: Slowly and carefully add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
A granular precipitate of aluminum salts should form. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
The product can be purified by column chromatography on silica gel (eluting with a DCM/Methanol gradient) or by conversion to its hydrochloride salt.
Self-Validation:
-
Expected Outcome: An oil or low-melting solid.
-
Characterization: Confirm the structure using ¹H NMR (disappearance of the nitrile methylene and appearance of two new triplets corresponding to the -CH₂-CH₂-NH₂ moiety), IR spectroscopy (disappearance of the C≡N stretch around 2250 cm⁻¹ and appearance of N-H stretches around 3300-3400 cm⁻¹), and mass spectrometry.
Part 4: Showcase of Bioactive Derivatives
The intermediates synthesized above can be further elaborated into a wide range of potent bioactive molecules. The versatility of the benzo[b]thiophene core is evident in drugs that have reached the market and in numerous clinical candidates.[2]
| Drug/Molecule Class | Core Intermediate | Biological Activity |
| Raloxifene Analogs | Substituted Benzo[b]thiophene | Selective Estrogen Receptor Modulator (SERM)[2][11] |
| Zileuton | Benzo[b]thiophene | 5-Lipoxygenase Inhibitor (Anti-asthmatic)[2] |
| Sertaconazole | Benzo[b]thiophene | Antifungal Agent[2] |
| Novel Acylhydrazones | Benzo[b]thiophene Carboxylic Acid | Antimicrobial against multidrug-resistant bacteria[12] |
| Cholinesterase Inhibitors | Benzo[b]thiophene Chalcones | Potential Anti-Alzheimer's Agents[11] |
The following diagram illustrates a conceptual pathway from our building block to a class of bioactive compounds.
Caption: Conceptual pathway from building block to a final bioactive compound.
Conclusion
This compound is a high-value, strategic starting material for medicinal chemistry and drug discovery. Its dual-reactive nature allows for efficient and divergent synthesis of key intermediates like carboxylic acids and primary amines. These intermediates are foundational for building more complex molecules targeting a wide range of diseases. The protocols and information provided herein serve as a robust starting point for researchers aiming to leverage the power of the benzo[b]thiophene scaffold in their quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. This compound | C10H7NS | CID 76681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzo (b) Thiophene-3-acetonitrile at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
- 8. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 9. chemical-label.com [chemical-label.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of 2-amino-benzo[b]thiophene-3-carbonitrile via Gewald Reaction
Abstract
This document provides a comprehensive guide for the high-yield synthesis of 2-amino-benzo[b]thiophene-3-carbonitrile, a pivotal scaffold in medicinal chemistry and drug development.[1][2] The protocol leverages the robust and efficient Gewald three-component reaction, a one-pot method known for its operational simplicity and mild reaction conditions.[2][3] We present a detailed, optimized protocol starting from 2-chlorobenzaldehyde, malononitrile, and elemental sulfur. This guide delves into the underlying reaction mechanism, offers step-by-step experimental procedures, provides troubleshooting insights, and outlines safety precautions to ensure a successful and reproducible synthesis.
Introduction: Significance of the Benzothiophene Scaffold
The 2-aminothiophene ring system is a privileged structure in pharmaceutical sciences, forming the core of numerous biologically active compounds.[2][3][4] Specifically, the fused bicyclic derivative, 2-amino-benzo[b]thiophene-3-carbonitrile, serves as a crucial intermediate for synthesizing a wide array of condensed heterocyclic systems such as thienopyrimidines, which exhibit diverse pharmacological activities.[2] The Gewald reaction, a multicomponent condensation, is a highly effective method for constructing this scaffold due to its high atom economy, convergence, and the use of readily available starting materials.[3][5][6]
Reaction Principle: The Gewald Three-Component Reaction
The Gewald reaction is a one-pot synthesis that brings together a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a base.[7][8] The synthesis of 2-amino-benzo[b]thiophene-3-carbonitrile from 2-chlorobenzaldehyde and malononitrile follows a well-elucidated mechanistic pathway.
Mechanism Breakdown:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between 2-chlorobenzaldehyde and malononitrile.[4][7][8] The basic catalyst, typically a secondary amine like morpholine or diethylamine, deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable intermediate, 2-(2-chlorobenzylidene)malononitrile.[7]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile intermediate then undergoes a nucleophilic attack from a sulfur species. While the exact mechanism of sulfur addition is complex and still debated, it is understood that the base activates elemental sulfur (S₈).[4][8] The enolate of the Knoevenagel product is thought to attack the sulfur ring, leading to the formation of a thiolate intermediate.[4]
-
Intramolecular Cyclization & Tautomerization: The thiolate intermediate undergoes an intramolecular cyclization. The sulfur nucleophile attacks one of the nitrile carbons, leading to the formation of a five-membered ring. This is followed by a rapid tautomerization to achieve the stable aromatic 2-aminothiophene ring system. The final aromatization is the thermodynamic driving force for the reaction.[4][7][8]
Visualizing the Mechanism
Caption: Mechanism of the Gewald reaction for benzothiophene synthesis.
Optimized Experimental Protocol
This protocol is designed for a high-yield, gram-scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10 | 1.41 g | ≥98% |
| Malononitrile | CH₂(CN)₂ | 66.06 | 10 | 0.66 g | ≥99% |
| Sulfur (elemental) | S | 32.06 | 11 | 0.35 g | ≥99.5% |
| Morpholine | C₄H₉NO | 87.12 | 2 | 0.17 mL | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | 200 proof |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (20 mL).
-
Expert Insight: Ethanol is an excellent solvent choice as it effectively dissolves the reactants and facilitates a homogenous reaction mixture, which has been shown to improve yields.[9] A slight excess of sulfur ensures the complete conversion of the intermediate.
-
-
Catalyst Addition: Begin stirring the mixture at room temperature. Slowly add morpholine (0.17 mL, 2 mmol) dropwise over 2 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The solution will typically turn dark orange to reddish-brown.
-
Reaction Monitoring: The reaction's progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) by observing the disappearance of the 2-chlorobenzaldehyde spot.
-
Workup and Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the filter cake with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Expert Insight: Washing with cold solvent is critical to minimize product loss, as the compound has some solubility in hot ethanol.[12] For most applications, the product obtained after washing is of sufficient purity (>95%). If higher purity is required, recrystallization from ethanol or isopropanol can be performed.
-
-
Drying: Dry the pale yellow solid product under vacuum at 50°C for 4-6 hours.
-
Expected Yield: 75-85%.
-
Appearance: Pale yellow to light tan crystalline solid.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during workup. | Extend reflux time to 4 hours and re-check via TLC. Ensure the filtrate is thoroughly cooled before filtration. Use minimal cold solvent for washing. |
| Dark, Oily Product | Impurities from side reactions; Insufficient washing. | Ensure the sulfur is of high purity. Increase the volume of cold ethanol wash. If the product remains oily, consider purification by column chromatography (silica gel, hexane/ethyl acetate gradient). "Oiling out" during recrystallization can sometimes be resolved by using a different solvent system.[12] |
| Reaction Stalls | Inactive catalyst; Low reaction temperature. | Use fresh morpholine. Ensure a consistent and gentle reflux is maintained throughout the reaction period. |
Safety Precautions
-
General: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Malononitrile: Highly toxic if ingested or absorbed through the skin. Handle with extreme care.
-
2-Chlorobenzaldehyde: Irritant. Avoid inhalation and contact with skin.
-
Morpholine: Corrosive and flammable. Handle in a fume hood.
-
Sulfur: Flammable solid. Keep away from ignition sources.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhaling solvent vapors and any potential hydrogen sulfide that may be generated as a byproduct.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.iau.ir [journals.iau.ir]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Benzo[b]thiophene-3-acetonitrile in the Synthesis of Tubulin Polymerization Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that inhibit tubulin polymerization, a critical target in cancer chemotherapy. This guide provides an in-depth exploration of the synthetic utility of Benzo[b]thiophene-3-acetonitrile as a versatile starting material for creating novel tubulin polymerization inhibitors. We will detail a plausible synthetic pathway, from the functionalization of the acetonitrile moiety to the generation of a candidate inhibitor, and provide comprehensive, field-proven protocols for the biological evaluation of these synthesized compounds. The causality behind experimental choices is emphasized to empower researchers in their drug discovery efforts.
Introduction: The Benzo[b]thiophene Scaffold and Tubulin Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, essential for cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is a finely tuned process, and its disruption is a clinically validated strategy in oncology. Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[2]
The benzo[b]thiophene ring system has emerged as a key pharmacophore in the design of potent tubulin inhibitors, with many derivatives showing activity comparable to or exceeding that of established agents like Combretastatin A-4.[3] These compounds often act by binding to the colchicine site on β-tubulin, preventing its polymerization into microtubules. Structure-activity relationship (SAR) studies have revealed that substitution patterns on the benzo[b]thiophene core are critical for potent anti-tubulin and cytotoxic activity.[2][4] Specifically, 2-amino-3-aroyl and 3-amino-2-aroyl benzo[b]thiophenes have been identified as highly active scaffolds.[3]
This document focuses on the strategic use of this compound as a readily available starting material to access novel analogs of these potent inhibitors.
Synthetic Strategy: From Acetonitrile to Bioactive Amines
While many potent benzo[b]thiophene-based tubulin inhibitors feature a 2-amino or 3-amino substitution directly on the ring, this compound offers a valuable entry point to synthesize analogs with a flexible ethylamine side chain at the 3-position. This modification allows for the exploration of new chemical space and potentially different binding interactions within the colchicine site.
The overall synthetic workflow is conceptualized as a two-stage process: first, the reduction of the nitrile to a primary amine, followed by acylation with a group known to be important for anti-tubulin activity, such as the 3,4,5-trimethoxybenzoyl moiety.
Caption: Proposed synthetic workflow from this compound.
Protocol 1: Synthesis of 2-(Benzo[b]thiophen-3-yl)ethan-1-amine
This protocol details the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Add the this compound solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(Benzo[b]thiophen-3-yl)ethan-1-amine.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-(2-(Benzo[b]thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide
This protocol describes the acylation of the synthesized amine with 3,4,5-trimethoxybenzoyl chloride, a key structural feature of many potent colchicine-site inhibitors.
Materials:
-
2-(Benzo[b]thiophen-3-yl)ethan-1-amine
-
3,4,5-Trimethoxybenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(Benzo[b]thiophen-3-yl)ethan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C.
-
Add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Biological Evaluation of Synthesized Compounds
The synthesized benzo[b]thiophene derivatives must be evaluated for their biological activity. The following protocols outline the key assays for determining their potential as tubulin polymerization inhibitors.
Caption: Workflow for the biological evaluation of candidate inhibitors.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the synthesized compounds on the polymerization of purified tubulin.[5]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
Synthesized compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (DMSO vehicle)
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-4 mg/mL. Keep on ice.
-
Prepare a tubulin polymerization mixture containing GTB, glycerol, and GTP.
-
Prepare serial dilutions of the synthesized compound and controls in GTB.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate on ice, add the tubulin polymerization mixture to each well.
-
Add the diluted synthesized compounds, positive control, or negative control to the respective wells.
-
Initiate polymerization by placing the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
-
| Parameter | Description |
| IC₅₀ | The half maximal inhibitory concentration of the compound against tubulin polymerization. |
| Vmax | The maximum rate of polymerization. |
| Plateau | The maximum absorbance reached at steady-state. |
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay assesses the impact of the synthesized compounds on the metabolic activity of cancer cell lines, serving as an indicator of cell viability.[6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for 48-72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the cytotoxic effects of the compounds are due to cell cycle arrest, particularly at the G2/M phase, which is characteristic of tubulin inhibitors.[7][8]
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence is proportional to the DNA content in a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line
-
Synthesized compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the synthesized compound at its GI₅₀ concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in the PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.
| Cell Cycle Phase | DNA Content | Expected Outcome for Tubulin Inhibitor |
| G0/G1 | 2n | Decrease in cell population |
| S | >2n, <4n | Variable change |
| G2/M | 4n | Significant increase in cell population |
Conclusion and Future Directions
The strategic use of this compound as a starting material provides a viable pathway for the synthesis of novel tubulin polymerization inhibitors. The protocols detailed herein offer a comprehensive framework for the chemical synthesis and biological evaluation of these compounds. By functionalizing the benzo[b]thiophene scaffold, researchers can explore new structure-activity relationships and potentially develop more effective and less toxic anticancer agents. Future work should focus on expanding the library of derivatives and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- 1. Benzothiophene synthesis [organic-chemistry.org]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. Synthesis of 2-Acetylbenzo[b]thiophenes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophene-3-acetonitrile
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The successful synthesis of this molecule is crucial for the timely advancement of drug discovery projects. This guide will focus on the most common and effective synthetic strategies, with a particular emphasis on troubleshooting and optimization to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and reliable method is a two-step sequence starting from 3-methylbenzo[b]thiophene. This involves a free-radical halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide salt. Another plausible, though less direct, route involves the cyclization of a precursor like 2-mercaptobenzaldehyde with chloroacetonitrile in the presence of a base[1].
Q2: I'm having trouble with the first step, the halogenation of 3-methylbenzo[b]thiophene. What are the key parameters to control?
A2: The success of the benzylic halogenation hinges on the choice of halogenating agent, initiator, and solvent. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator like benzoyl peroxide or AIBN. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or n-heptane under irradiation with a light source to facilitate radical formation[2]. It is crucial to control the stoichiometry of the halogenating agent to prevent over-halogenation.
Q3: My cyanidation step is giving low yields. What can I do to improve it?
A3: Low yields in the nucleophilic substitution step can be attributed to several factors, including the choice of cyanide source, solvent, and the potential for side reactions. Using a soluble cyanide salt like sodium or potassium cyanide in a polar aprotic solvent such as DMSO or DMF is generally effective. The addition of a phase-transfer catalyst, like a quaternary ammonium salt, can significantly improve the reaction rate and yield, especially in biphasic systems. Temperature control is also critical; while higher temperatures can increase the reaction rate, they can also promote the formation of elimination byproducts.
Q4: What are the common impurities I should look out for?
A4: In the halogenation step, di-halogenated byproducts can form if an excess of the halogenating agent is used. During the cyanidation step, potential impurities include unreacted 3-(halomethyl)benzo[b]thiophene, the corresponding alcohol (from hydrolysis of the halide), and isonitrile isomers. Careful monitoring of the reaction by TLC is essential to minimize the formation of these impurities.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in the halogenation step | 1. Ineffective initiation of the radical reaction. 2. Deactivated initiator. 3. Insufficient light source. | 1. Ensure the initiator (e.g., benzoyl peroxide) is fresh and has been stored correctly. 2. Use a lamp with the appropriate wavelength and intensity to initiate the reaction. A 200W bulb is often cited in procedures[2]. 3. Consider using a different initiator, such as AIBN, which has a lower decomposition temperature. |
| Formation of multiple spots on TLC after halogenation | 1. Over-halogenation leading to di- or tri-halogenated products. 2. Competing reactions on the aromatic ring. | 1. Carefully control the stoichiometry of the halogenating agent (e.g., NBS). Use 1.0-1.1 equivalents. 2. Add the halogenating agent portion-wise to maintain a low concentration in the reaction mixture. 3. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Low yield in the cyanidation step | 1. Poor solubility of the cyanide salt. 2. Inefficient nucleophilic substitution. 3. Competing elimination or hydrolysis reactions. | 1. Use a polar aprotic solvent like DMSO or DMF to dissolve the cyanide salt. 2. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction. 3. Ensure anhydrous conditions to minimize hydrolysis of the halide starting material. 4. Optimize the reaction temperature. Start at room temperature and gently heat if necessary, while monitoring for byproduct formation. |
| Product is an oil or difficult to crystallize | 1. Presence of residual solvent. 2. Contamination with impurities. | 1. Ensure all solvent is removed under high vacuum. 2. Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. |
| Hydrolysis of the nitrile group during workup or purification | 1. Exposure to strong acidic or basic conditions. | 1. Use neutral or mildly acidic/basic conditions during the workup. Wash with a saturated solution of sodium bicarbonate and brine. 2. Avoid prolonged exposure to silica gel during chromatography, as it can be slightly acidic. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)benzo[b]thiophene
This protocol is adapted from a procedure for the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene and can be modified for the unsubstituted analogue[2].
Workflow Diagram:
Caption: Workflow for the synthesis of 3-(Bromomethyl)benzo[b]thiophene.
Materials:
-
3-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
n-Heptane
-
Petroleum ether
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzo[b]thiophene and n-heptane.
-
Add benzoyl peroxide (as a radical initiator) to the mixture while stirring.
-
Irradiate the flask with a 200W lamp and heat the mixture to reflux.
-
Add N-bromosuccinimide in portions over the course of the reaction, monitoring the progress by TLC.
-
After the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure until a precipitate forms.
-
Allow the mixture to stand for several hours to complete crystallization.
-
Filter the solid product and wash with cold petroleum ether.
-
Dry the product under vacuum to obtain 3-(bromomethyl)benzo[b]thiophene.
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of the bromide with a cyanide anion.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-(Bromomethyl)benzo[b]thiophene
-
Sodium cyanide (or potassium cyanide)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)benzo[b]thiophene in DMSO.
-
Carefully add sodium cyanide to the solution in portions, as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is no longer visible (typically 1-2 hours).
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Data Summary and Optimization
The yield of the cyanidation step can be optimized by screening different reaction parameters. The following table provides a hypothetical comparison of conditions based on common organic chemistry principles.
| Entry | Cyanide Source | Solvent | Temperature (°C) | Phase-Transfer Catalyst | Yield (%) |
| 1 | NaCN | DMSO | 25 | None | ~75-85 |
| 2 | KCN | DMF | 25 | None | ~70-80 |
| 3 | NaCN | Acetonitrile | 50 | TBAB | ~85-95 |
| 4 | KCN | Toluene/Water | 80 | TBAB | ~60-70 |
Yields are illustrative and can vary based on specific experimental conditions and the purity of the starting materials.
References
Troubleshooting low regioselectivity in Benzo[b]thiophene functionalization.
Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the functionalization of benzo[b]thiophene. This guide is designed to provide in-depth, field-tested insights into overcoming one of the most persistent challenges in the synthesis of benzo[b]thiophene derivatives: controlling regioselectivity.
The benzo[b]thiophene scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and materials.[1][2][3] However, its inherent electronic properties present a formidable challenge. The C2 and C3 positions on the thiophene ring exhibit distinct and often competing reactivities. Generally, the C3 position is more electron-rich and susceptible to electrophilic attack, while the C2 proton is more acidic, making it the preferred site for deprotonation and many metal-catalyzed C-H activation processes.[4][5][6] This delicate balance is easily perturbed, leading to mixtures of isomers and challenging purification steps.
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves from foundational concepts to advanced strategies, explaining not just what to do, but why a particular experimental choice is scientifically sound.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding the intrinsic reactivity of the benzo[b]thiophene core.
Q1: Why am I getting a mixture of C2 and C3 isomers in my electrophilic substitution reaction?
Answer: This is the most common issue and stems directly from the core's electronic nature. While the C3 position is generally the thermodynamically favored site for electrophilic attack, the C2 position can also be reactive, leading to mixtures.[2][4] The order of positional reactivity for electrophilic substitution is typically 3 > 2 > 6 > 5 > 4 > 7.[4]
Several factors can influence this C2/C3 ratio:
-
Reaction Temperature: Higher temperatures can favor the thermodynamically stable C3 product, but sometimes lower temperatures are needed to prevent side reactions and may favor a kinetically controlled C2 product.
-
Steric Hindrance: Bulky electrophiles may favor the less-hindered C3 position. Conversely, substituents on the benzo[b]thiophene ring can direct the electrophile to the more accessible position.
-
Lewis Acid Strength: In Friedel-Crafts type reactions, a very strong Lewis acid can decrease selectivity and lead to polymerization, similar to issues seen with pyrroles.[7]
Q2: I am trying to deprotonate my benzo[b]thiophene with a strong base (e.g., n-BuLi). Why is the functionalization occurring at C2 instead of C3?
Answer: This is a classic example of kinetic versus thermodynamic control. The C2 proton is significantly more acidic than the C3 proton.[5][6] Therefore, deprotonation with a strong organolithium reagent will rapidly and preferentially occur at the C2 position, which is the kinetically favored site for metalation.[4] This C2-lithiated species can then be trapped with an electrophile.
Q3: What is the general order of reactivity between the thiophene ring and the fused benzene ring?
Answer: The thiophene ring is substantially more electron-rich and therefore more reactive towards electrophiles and most C-H activation catalysts than the fused benzene ring.[8] Direct functionalization of the C4-C7 positions requires specific strategies to either deactivate the thiophene moiety or employ a directing group to guide the reaction to the benzene portion.
Section 2: Troubleshooting Guide - Common Scenarios & Solutions
This section provides actionable, step-by-step guidance for specific experimental challenges.
Scenario 1: Poor C3-Selectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Acylation)
You Observe: Your reaction yields a difficult-to-separate mixture of C2 and C3-substituted products, with the C2 isomer being a significant component.
Troubleshooting Workflow
Caption: Workflow for improving C3-selectivity in electrophilic substitution.
Detailed Protocols & Explanations
-
Temperature & Solvent Screening (Causality: Thermodynamic vs. Kinetic Control)
-
Protocol: Set up parallel reactions and screen temperatures from room temperature down to -78°C. Test a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile).
-
Rationale: Lowering the temperature can slow down the reaction, often favoring the formation of the more stable thermodynamic product (C3).[8] Solvent polarity can influence the stability of the charged intermediates (sigma complexes) for C2 vs. C3 attack, thereby altering the product ratio.
-
-
Reagent Modification (Causality: Modulating Reactivity)
-
Protocol (Halogenation): Instead of elemental halogens (Br₂, Cl₂), use N-halosuccinimides (NBS, NCS). For C3-chlorination of C2-substituted benzothiophenes, sodium hypochlorite (NaOCl·5H₂O) has been shown to be effective.[9][10]
-
Rationale: Milder reagents are often more selective. NaOCl, for instance, can proceed through a chloronium ion intermediate that favors C3 functionalization.[10]
-
-
Advanced Metal-Free Strategy (Causality: Altering the Reaction Mechanism)
-
Protocol: Oxidize the starting benzo[b]thiophene to the corresponding benzothiophene S-oxide. This substrate can then undergo an "interrupted Pummerer" reaction with nucleophiles like phenols or silanes in the presence of an activator like trifluoroacetic anhydride (TFAA).[5][8]
-
Rationale: This strategy completely alters the reactivity of the heterocycle. The S-oxide activates the ring for a completely regioselective C3-functionalization under mild, metal-free conditions.[5][8]
-
Scenario 2: Low C2-Selectivity in Palladium-Catalyzed Direct C-H Arylation
You Observe: Your Pd-catalyzed C-H arylation is giving a mixture of C2 and C3 products, or the reaction is sluggish with low yield.
Troubleshooting Workflow
Caption: Workflow for improving C2-selectivity in Pd-catalyzed C-H arylation.
Detailed Protocols & Explanations
-
Component Optimization (Causality: Tuning the Catalytic Cycle)
-
Protocol: Systematically screen ligands, oxidants, and solvents. For example, a Pd(OAc)₂ catalyst with Cu(OAc)₂ as an oxidant in DMSO can be effective for C2-arylation of benzo[b]thiophene 1,1-dioxides.[11] The addition of silver(I) salts has been shown to dramatically switch selectivity towards C2, even at room temperature, by promoting a Ag(I)-mediated C-H activation process.[12]
-
Rationale: Each component plays a critical role. The ligand influences the steric and electronic environment of the palladium center. The oxidant is often required to regenerate the active Pd(II) catalyst. Additives like Ag(I) can change the C-H activation mechanism itself, overriding the inherent C3 preference seen in some Heck-type pathways.[12][13][14]
-
-
Mechanistic Consideration (Causality: Understanding the C-H Activation Step)
-
Rationale: C-H arylation can proceed through different mechanisms, such as Concerted Metalation-Deprotonation (CMD) or a Heck-type pathway.[13][14] The CMD pathway is favored at more acidic C-H bonds (i.e., C2), while the Heck-type pathway may favor C3.[13] Kinetic isotope effect (KIE) studies have been used to distinguish these pathways.[13][14] Understanding the likely mechanism for your specific system can guide optimization. For instance, conditions favoring a CMD pathway should enhance C2 selectivity.
-
-
Blocking Strategy (Causality: Steric and Electronic Deactivation)
-
Protocol: If other methods fail, temporarily block the C3 position with a removable group, such as a bromine or iodine atom. Perform the C2-arylation, and then remove the blocking group in a subsequent step (e.g., via hydrogenolysis or metal-halogen exchange).
-
Rationale: This is a definitive but less atom-economical approach. By physically occupying the C3 position, you force the C-H activation to occur at the only other available site on the thiophene ring, C2.
-
Scenario 3: Failure to Functionalize the Benzene Ring (C4-C7)
You Observe: All attempts at functionalization (e.g., nitration, metalation) exclusively target the C2 or C3 positions, leaving the benzene ring untouched.
Troubleshooting Workflow
Caption: Strategies for functionalizing the C4-C7 positions of benzo[b]thiophene.
Detailed Protocols & Explanations
-
Protection/Blocking Strategy (Causality: Deactivating the Reactive Site)
-
Protocol: Protect the highly reactive C2 position with a group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[15] This can prevent unwanted anion migration during lithiation and direct reactions elsewhere.[15] Alternatively, block both C2 and C3 with halogens. Then, perform the desired reaction on the benzene ring (e.g., nitration, Friedel-Crafts). Finally, remove the blocking groups.
-
Rationale: By temporarily deactivating the thiophene ring, you shift the relative reactivity, making the benzene ring the most plausible site for functionalization.
-
-
Directed Metalation (Causality: Proximity-Driven Activation)
-
Protocol: Synthesize a benzo[b]thiophene with a directing metalation group (DMG), such as an amide (-CONEt₂) or carbamate, at a position on the benzene ring.[16][17] Treatment with a strong base (e.g., s-BuLi/TMEDA) will direct deprotonation to the ortho position relative to the DMG.[17]
-
Rationale: This is a powerful and highly regioselective method. The heteroatom in the DMG coordinates to the lithium, delivering the base to the adjacent C-H bond, ensuring precise functionalization.
-
-
Late-Stage C-H Activation (Causality: Catalyst-Substrate Coordination)
-
Protocol: Install a coordinating group (e.g., pyridine, amide) at the C3 position. Certain transition metal catalysts (e.g., Rh, Ir) can then coordinate to this group and selectively activate the C4-H bond via the formation of a stable six-membered metallacycle.
-
Rationale: This strategy leverages the principles of chelation-assisted C-H activation to override the inherent reactivity of the molecule and achieve functionalization at a specific, otherwise inaccessible, site.
-
Section 3: Data Summary & Comparison
The choice of strategy significantly impacts the regiochemical outcome. The following table summarizes typical results under different catalytic systems for direct arylation.
| Reaction Type | Typical Catalyst/Reagent | Favored Position | Key Considerations | Reference |
| Electrophilic Halogenation | NBS / NaOCl | C3 | Milder reagents improve selectivity. | [9][10] |
| Deprotonation / Metalation | n-BuLi or s-BuLi | C2 | Kinetically controlled, highly selective for the most acidic proton. | [4] |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂ / Cu(OAc)₂ | C2 | Often requires higher temperatures; substrate-dependent. | [11] |
| Pd-Catalyzed C-H Arylation | Pd Catalyst / Ag(I) additive | C2 | Ag(I) mediates C-H activation, enabling lower temperatures and high C2 selectivity. | [12] |
| Pd-Catalyzed C-H Arylation | Pd/C / CuCl | C3 | A heterogeneous system demonstrating unique C3 selectivity with aryl chlorides. | [18] |
| Metal-Free C-H Arylation | Benzothiophene S-Oxide + TFAA | C3 | Interrupted Pummerer mechanism; excellent C3 selectivity. | [5][8] |
| Directed ortho-Metalation | DMG on Benzene Ring + s-BuLi | C4, C5, C6, or C7 | Selectivity is determined by the position of the directing group. | [16][17] |
This guide provides a framework for diagnosing and solving common regioselectivity issues in benzo[b]thiophene functionalization. By understanding the underlying electronic and mechanistic principles, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, cleaner reactions, and faster discovery of novel molecules.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude Benzo[b]thiophene-3-acetonitrile by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of crude Benzo[b]thiophene-3-acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this important pharmaceutical intermediate.[1][2] Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow and enhance product purity.
I. Foundational Principles: Why Column Chromatography?
Column chromatography is the cornerstone for purifying this compound due to its versatility in separating the target molecule from a range of potential impurities. These can include unreacted starting materials, reagents, and structurally similar byproducts such as regioisomers, which are common in benzothiophene synthesis.[3] The principle of separation on a silica gel stationary phase relies on the differential adsorption of compounds based on their polarity. By carefully selecting a mobile phase (eluent), we can selectively coax compounds down the column at different rates, achieving separation.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the column chromatography of crude this compound in a question-and-answer format.
Question 1: My desired product, this compound, is not eluting from the column, or the recovery is very low.
Answer:
This is a common and frustrating issue that can stem from several factors. Let's break down the probable causes and solutions:
-
Cause A: Incorrect Solvent System. The chosen eluent may be too non-polar to move the this compound down the silica column. The nitrile and the sulfur heteroatom impart a moderate degree of polarity to the molecule.
-
Solution: A systematic approach to solvent system selection is crucial. Start with Thin Layer Chromatography (TLC) analysis to determine an appropriate eluent. A good target Rf (retardation factor) for the product on a TLC plate is typically between 0.25 and 0.35. For this compound, a mixture of hexanes and ethyl acetate is a standard choice.[3] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate until the desired Rf is achieved.
-
-
Cause B: Compound Decomposition on Silica Gel. Silica gel is weakly acidic and can sometimes catalyze the degradation of sensitive compounds. While nitriles are generally stable, the overall structure of your molecule or the presence of certain impurities could make it susceptible to decomposition.
-
Solution: To test for stability, perform a 2D TLC. Spot the crude material in one corner of a TLC plate, run it in your chosen solvent system, and then rotate the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, your compound is likely stable. If off-diagonal spots appear, degradation is occurring. In this case, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
-
Cause C: Irreversible Adsorption. Highly polar impurities or byproducts in your crude mixture can bind very strongly to the silica gel, sometimes co-adsorbing your product.
-
Solution: If you suspect highly polar impurities, a pre-purification step can be beneficial. This could involve a simple filtration through a small plug of silica gel with a moderately polar solvent to remove baseline impurities before proceeding with the main chromatographic separation.
-
Question 2: I'm seeing poor separation between my product and an impurity. The spots on the TLC are very close together.
Answer:
Achieving good resolution between compounds with similar polarities, such as regioisomers, is a common challenge in the purification of benzothiophene derivatives.
-
Cause A: Inadequate Solvent System Selectivity. The chosen solvent system may not be optimal for differentiating between your product and the impurity.
-
Solution: Experiment with different solvent systems. While hexanes/ethyl acetate is a good starting point, you could explore other combinations like hexanes/dichloromethane or toluene/ethyl acetate. Sometimes, a three-component solvent system can provide the necessary selectivity. Also, ensure you are using a long enough column to allow for adequate separation of closely eluting compounds. A general rule of thumb is a silica gel bed height-to-diameter ratio of at least 10:1.
-
-
Cause B: Column Overloading. Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a general guideline, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a large amount of material to purify, it is better to run multiple columns than to overload a single one.
-
-
Cause C: Improper Column Packing. A poorly packed column with channels or cracks will result in uneven solvent flow and band broadening, leading to poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is generally preferred over dry packing for achieving a homogenous column bed. Gently tapping the column after packing can help settle the silica and remove air pockets.
-
Question 3: The product is coming off the column, but the fractions are contaminated with a less polar impurity (higher Rf).
Answer:
This phenomenon, known as "tailing" or "streaking" of the less polar compound, can lead to contamination of your product fractions.
-
Cause A: Poor Solubility of the Impurity. If a less polar impurity has poor solubility in the eluent, it can "crash out" at the top of the column and then slowly leach into the mobile phase as the more polar product band passes it.
-
Solution: Ensure your crude material is fully dissolved in the solvent used for loading. If solubility is an issue, consider "dry loading." This involves dissolving the crude material in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then loading this powder onto the top of the column.
-
-
Cause B: Inappropriate Sample Loading Solvent. Dissolving the sample in a solvent that is significantly more polar than the eluent can cause band distortion and poor separation at the top of the column.
-
Solution: Always aim to dissolve your sample in the initial, least polar eluent if possible. If a more polar solvent is necessary for solubility, use the absolute minimum volume. Dry loading is often the best solution to this problem.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on the polarity of the benzothiophene and nitrile functional groups, a good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. We recommend testing a range of ratios, such as 9:1, 4:1, and 7:3 (hexanes:ethyl acetate). Aim for a product Rf value between 0.25 and 0.35 for optimal separation on a column.
Q2: How much silica gel should I use for my column?
A2: The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude material by weight. For difficult separations (closely eluting spots on TLC), a higher ratio is recommended.
Q3: What are the common impurities I might encounter in a crude this compound synthesis?
A3: The impurities will depend on the synthetic route. For syntheses involving cyclization reactions, you may encounter regioisomers where the acetonitrile group is at a different position on the benzothiophene ring.[4][5] Unreacted starting materials and reagents are also common. Characterizing your crude mixture by techniques like NMR or LC-MS before purification can help you anticipate and plan for the separation of specific impurities.
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) to elute the non-polar impurities and then gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute your product and then any more polar impurities.
Q5: How can I visualize this compound on a TLC plate?
A5: this compound contains an aromatic system and should be visible under a UV lamp (254 nm). Additionally, staining with a potassium permanganate (KMnO4) solution can be an effective visualization method.
IV. Experimental Protocols and Data
Recommended Column Chromatography Protocol
This protocol is a general guideline and should be optimized based on your specific crude mixture and TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems (e.g., hexanes:ethyl acetate 9:1, 4:1, 7:3).
-
Visualize the plate under UV light and with a KMnO4 stain to determine the optimal solvent system that gives your product an Rf of 0.25-0.35.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or bulb) to begin the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent by rotary evaporation to yield the purified this compound.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexanes / Ethyl Acetate | Good balance of polarity and selectivity for benzothiophene derivatives.[3] |
| Target Product Rf | 0.25 - 0.35 | Optimal range for good separation and reasonable elution time. |
| Silica:Crude Ratio | 20:1 to 100:1 (w/w) | Ensures adequate separation capacity. Use a higher ratio for more challenging separations. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves separation, especially if the crude material has poor solubility in the eluent. |
V. Visualized Workflows
Troubleshooting Logic for Poor Separation
Caption: A systematic workflow for troubleshooting poor separation in column chromatography.
General Purification Workflow
Caption: Step-by-step workflow for the purification of this compound.
VI. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiophene derivatives. BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved January 5, 2026, from --INVALID-LINK--
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2016). RSC Publishing. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis of 3-Thiocyanobenzothiophene via Difunctionalization of Active Alkyne Promoted by Electrochemical-Oxidation. (2023). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--
-
Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. Retrieved January 5, 2026, from --INVALID-LINK--
-
CookeChem. (n.d.). This compound, 98+ , 3216-48-6. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved January 5, 2026, from --INVALID-LINK--
-
Apollo Scientific. (n.d.). (Benzo[b]thiophen-3-yl)acetonitrile. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis, characterization of novel benzothiophene. (2020). MJM. Retrieved January 5, 2026, from --INVALID-LINK--
-
SpectraBase. (n.d.). This compound, .alpha.-[(3-methylphenyl)methylene]- - Optional[MS (GC)] - Spectrum. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook. (2024). High qualitythis compound CAS NO 3216-48-6. Retrieved January 5, 2026, from --INVALID-LINK--
-
Thermo Scientific Alfa Aesar. (n.d.). This compound, 98+% 1 g | Buy Online. Retrieved January 5, 2026, from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 3216-48-6 this compound. Retrieved January 5, 2026, from --INVALID-LINK--
-
Scribd. (n.d.). Column Chromatography Experiment | PDF. Retrieved January 5, 2026, from --INVALID-LINK--
-
Visible Light Photocatalytic Synthesis of Benzothiophenes. (2012). Organic Letters. Retrieved January 5, 2026, from --INVALID-LINK--
-
Slideshare. (2025). Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies. Retrieved January 5, 2026, from --INVALID-LINK--
-
Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. (2021). PMC. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound suppliers & manufacturers in China. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (2021). What are the good solvents for leaf extract's TLC?. Retrieved January 5, 2026, from --INVALID-LINK--
References
Identifying and characterizing byproducts in Benzo[b]thiophene-3-acetonitrile synthesis
Welcome to the dedicated technical support resource for the synthesis of Benzo[b]thiophene-3-acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this important synthetic transformation. This compound is a key intermediate in the development of various pharmaceutical agents, and its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify, characterize, and mitigate the formation of byproducts, ensuring the integrity of your synthesis.
I. Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls
The synthesis of this compound typically involves the introduction of a cyanomethyl group at the C3 position of the benzo[b]thiophene core. The choice of synthetic route often depends on the availability of starting materials and desired scale. Below, we discuss two common approaches and the inherent potential for byproduct formation in each.
Route A: Nucleophilic Substitution on a 3-Halomethyl-benzo[b]thiophene
This route involves the reaction of a 3-halomethyl-benzo[b]thiophene (e.g., 3-(chloromethyl)benzo[b]thiophene or 3-(bromomethyl)benzo[b]thiophene) with a cyanide salt, such as sodium or potassium cyanide.
Diagram: Synthetic Route A and Potential Byproducts
Caption: Synthetic pathway and potential side products for Route A.
Route B: Conversion of Benzo[b]thiophene-3-carbaldehyde
This approach involves the conversion of the aldehyde functionality at the C3 position into a cyanomethyl group. A common method is the Strecker synthesis or variations thereof, which can involve multiple steps. A one-pot conversion can also be achieved using specific reagents.[1][2][3]
Diagram: Synthetic Route B and Potential Byproducts
Caption: Synthetic pathway and potential side products for Route B.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Frequently Asked Questions
Q1: My reaction is sluggish and gives a low yield of the desired nitrile. What are the likely causes?
A1: Low yields can stem from several factors, often related to reagent purity, reaction conditions, or the inherent reactivity of your starting materials.
-
For Route A (Nucleophilic Substitution):
-
Purity of Cyanide Source: Ensure your sodium or potassium cyanide is dry and free of carbonate impurities. Carbonate can act as a base and promote elimination or other side reactions.
-
Solvent Choice: The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to ensure the solubility of the cyanide salt and promote an S(_N)2 mechanism.[4] The presence of water can lead to the formation of benzo[b]thiophene-3-methanol as a byproduct.[5]
-
Leaving Group: A bromomethyl derivative is generally more reactive than a chloromethyl derivative. If you are using the chloro- starting material, consider increasing the reaction temperature or using a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction.
-
Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the product or starting material. A typical temperature range is 50-100 °C.[4]
-
-
For Route B (From Aldehyde):
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reagents, especially in multi-step sequences.
-
Reaction Conditions for Aldehyde to Nitrile Conversion: The specific conditions for this transformation are critical and vary depending on the chosen method. For instance, in a one-pot conversion of an alcohol (which could be an intermediate from the aldehyde), the choice of oxidant is crucial to suppress side reactions.[1]
-
Q2: I am observing a significant amount of a polar byproduct that is difficult to separate from my product. What could it be?
A2: A common and often problematic polar byproduct is the corresponding amide or carboxylic acid, formed by hydrolysis of the nitrile group.
-
Benzo[b]thiophene-3-acetamide: This is the product of partial hydrolysis of the nitrile. It can form if the reaction mixture is exposed to water during workup, especially under acidic or basic conditions.
-
Benzo[b]thiophene-3-carboxylic acid: This is the product of complete hydrolysis. It is more acidic and can sometimes be removed by an aqueous base wash, but its formation should ideally be prevented.
Troubleshooting Hydrolysis:
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried, especially for Route A.
-
Neutral Workup: During the reaction workup, avoid strongly acidic or basic conditions if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can help prevent the introduction of atmospheric moisture.
Q3: My NMR spectrum shows signals that are consistent with the benzo[b]thiophene core, but the integration and chemical shifts in the side-chain region are incorrect. What are the possibilities?
A3: Besides the hydrolysis products mentioned above, other structural isomers or side-reaction products could be present.
-
Isomeric Byproducts: Depending on the synthetic route used to prepare the benzo[b]thiophene starting material, you may have regioisomers present. For example, if the starting material was a mixture of 3- and 2-substituted benzo[b]thiophenes, you will obtain a mixture of the corresponding nitriles. Careful analysis of the aromatic region of the 1H NMR spectrum can help identify these isomers.
-
Dimeric Byproducts: In Route A, if the reaction conditions are not optimal, the alkoxide of benzo[b]thiophene-3-methanol (formed in situ from hydrolysis) can react with another molecule of the starting halide to form bis(benzo[b]thiophen-3-ylmethyl)ether. This will result in a more complex NMR spectrum with a higher molecular weight signal in the mass spectrum.
Q4: How can I effectively purify my this compound from these byproducts?
A4: A combination of techniques is often necessary for successful purification.
| Purification Technique | Target Byproduct(s) | Notes |
| Aqueous Wash | Benzo[b]thiophene-3-carboxylic acid | A dilute aqueous solution of sodium bicarbonate or sodium carbonate can be used to extract the acidic byproduct into the aqueous layer. Be cautious, as prolonged exposure to base can promote nitrile hydrolysis. |
| Column Chromatography | Unreacted starting materials, amide, ether byproduct, and other non-polar impurities | Silica gel chromatography is a standard and effective method. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.[6] |
| Recrystallization | Most solid impurities | If your crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene/hexane) can be a highly effective final purification step. |
III. Analytical Protocols for Byproduct Identification and Characterization
Accurate identification of byproducts is crucial for optimizing your reaction and ensuring the quality of your final product. Below are recommended analytical methods.
1. Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress and assessing the purity of your crude product.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of the byproducts. A typical starting ratio is 80:20 (hexane:ethyl acetate).
-
Visualization: UV light at 254 nm. The benzo[b]thiophene core is UV active. Staining with potassium permanganate can also be used to visualize non-UV active byproducts.
Expected Rf Values (relative):
-
This compound (Product): Intermediate polarity.
-
Unreacted 3-(halomethyl)benzo[b]thiophene: Less polar than the product.
-
Benzo[b]thiophene-3-acetamide: More polar than the product.
-
Benzo[b]thiophene-3-carboxylic acid: Very polar, may remain at the baseline in less polar solvent systems.
2. High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and separation of closely related impurities, reverse-phase HPLC is the method of choice.[7][8]
-
Column: A C18 column is typically used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength where the benzo[b]thiophene core has strong absorbance (e.g., 254 nm or 280 nm).
Diagram: HPLC Workflow for Purity Analysis
Caption: A typical workflow for HPLC analysis of the reaction mixture.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are essential for structural elucidation of the product and any isolated byproducts.
Key Diagnostic Signals:
| Compound | 1H NMR (indicative signals in CDCl3) | 13C NMR (indicative signals in CDCl3) |
| This compound | ~3.9 ppm (s, 2H, -CH2CN), ~7.4-8.0 ppm (m, aromatic H) | ~18 ppm (-CH2CN), ~117 ppm (-CN), ~122-140 ppm (aromatic C) |
| Benzo[b]thiophene-3-acetamide | ~4.0 ppm (s, 2H, -CH2CONH2), ~5.5-6.5 ppm (br s, 2H, -NH2), ~7.4-8.0 ppm (m, aromatic H) | ~35 ppm (-CH2CONH2), ~172 ppm (-CONH2), ~122-140 ppm (aromatic C) |
| Benzo[b]thiophene-3-carboxylic acid | ~7.4-8.2 ppm (m, aromatic H), ~10-12 ppm (br s, 1H, -COOH) | ~122-140 ppm (aromatic C), ~170 ppm (-COOH) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
4. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the product and byproducts. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.
Expected Molecular Ions [M+H]+:
-
This compound: m/z 174.04
-
Benzo[b]thiophene-3-acetamide: m/z 192.05
-
Benzo[b]thiophene-3-carboxylic acid: m/z 193.03
IV. Conclusion
The synthesis of this compound, while conceptually straightforward, requires careful attention to reaction conditions and purification techniques to avoid the formation of byproducts. By understanding the potential side reactions and employing the appropriate analytical tools, researchers can effectively troubleshoot their synthesis and obtain the desired product in high purity. This guide serves as a foundational resource to assist in this endeavor. For further, more specific inquiries, consulting the primary literature is always recommended.
V. References
-
Shimojo, H., Moriyama, K., & Togo, H. (2013). Simple One-Pot Conversion of Alcohols into Nitriles. Synthesis, 45(16), 2155-2156.
-
SpectraBase. (n.d.). N-methylbenzo[b]thiophene-3-acetamide.
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PMC.
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. (2022). American Chemical Society.
-
Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
SpectraBase. (n.d.). Benzo[B]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-, methyl ester.
-
Alcohols to Nitriles. (n.d.). Chemistry Steps.
-
Separation of Benzothiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC.
-
Synthesis of Benzothiophene. (2022). ChemicalBook.
-
Synthesis of benzo(b)thiophene. (n.d.). PrepChem.com.
-
Straightforward Conversion of Alcohols into Nitriles. (n.d.). Taylor & Francis Online.
-
Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry.
-
Benzo[b]thiophene-3-acetamide. (n.d.). CymitQuimica.
-
This compound | CAS No.3216-48-6 Synthetic Routes. (n.d.). ChemicalBook.
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI.
-
Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. (n.d.). Google Patents.
-
One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. (2020). Chemical Science.
-
Preparation of benzo[b]thiophene-3-carboxaldehyde. (n.d.). PrepChem.com.
-
One-Pot oxidative Conversion of Alcohols into Nitriles. (2016). Sussex Drug Discovery Centre.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
-
This compound , 98+ , 3216-48-6. (n.d.). CookeChem.
-
Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. (n.d.). Benchchem.
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (n.d.). PMC.
-
Benzo[b] thiophene derivatives. XXII. Synthesis of the isomeric 5‐methyl‐6‐methoxy. (n.d.). Wiley Online Library.
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.
-
(PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. (n.d.). ResearchGate.
-
Benzo[b]thiophene - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
-
10.4 Product Class 4: Benzo[b]thiophenes. (n.d.). ResearchGate.
-
13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. (n.d.). ResearchGate.
References
- 1. Simple One-Pot Conversion of Alcohols into Nitriles [organic-chemistry.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. This compound , 98+ , 3216-48-6 - CookeChem [cookechem.com]
- 5. Benzo[b]thiophene [webbook.nist.gov]
- 6. prepchem.com [prepchem.com]
- 7. Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Benzo[b]thiophene-3-acetonitrile
Welcome to the technical support center for the nitration of Benzo[b]thiophene-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes. The benzo[b]thiophene scaffold is a crucial pharmacophore in medicinal chemistry, and the introduction of a nitro group is a key transformation for further functionalization.[1][2][3][4]
Understanding the Reaction: Regioselectivity and Mechanistic Insights
The nitration of this compound is an electrophilic aromatic substitution reaction. The core challenge lies in controlling the regioselectivity of the incoming nitro group. The benzo[b]thiophene ring system has two rings available for substitution: the thiophene ring and the benzene ring.
The substituent at the 3-position plays a critical role in directing the electrophilic attack. The acetonitrile group (-CH₂CN) is electron-withdrawing, which deactivates the entire ring system towards electrophilic substitution.[5][6][7] However, its deactivating effect is more strongly felt on the thiophene ring. Consequently, nitration is directed towards the benzene portion of the molecule.[1] This typically results in a mixture of isomers, with the nitro group at positions 4, 5, 6, or 7.[1][8]
The distribution of these isomers is highly dependent on the reaction conditions, which can be tuned to favor specific products under either kinetic or thermodynamic control.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of this compound?
Due to the electron-withdrawing nature of the 3-acetonitrile group, the thiophene ring is deactivated, and electrophilic nitration will occur on the benzene ring.[1] You can expect a mixture of 4-, 5-, 6-, and 7-nitro isomers. The predominant isomer(s) will depend on the reaction conditions.[1][8]
Q2: How can I control the regioselectivity to favor a specific isomer?
You can influence the isomer distribution by carefully selecting the nitrating agent and reaction temperature:
-
For 5- and 6-Nitro Isomers (Kinetic Control): Performing the reaction at low temperatures (e.g., 0°C) using a milder nitrating agent like potassium nitrate in concentrated sulfuric acid tends to favor the formation of the 5- and 6-nitro isomers.[1][8]
-
For the 4-Nitro Isomer (Thermodynamic Control): Using stronger nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid in acetic acid at elevated temperatures (e.g., 60°C), typically favors the formation of the more thermodynamically stable 4-nitro isomer.[1][8]
Q3: What are the common side reactions to be aware of?
The primary side reactions include:
-
Over-nitration: Formation of dinitro products, although the deactivated ring system makes this less likely under controlled conditions.
-
Oxidation: The thiophene ring is susceptible to oxidation under harsh nitrating conditions, which can lead to degradation of the starting material and formation of complex byproducts.[9]
-
Ipso-substitution: In some cases, the acetonitrile group at the 3-position can be replaced by a nitro group, although this is generally a minor pathway for this type of substrate.[1][8]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to resolve the starting material from the product isomers. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the recommended work-up and purification procedures?
After the reaction is complete, the mixture is typically poured onto crushed ice to quench the reaction and precipitate the crude product.[1] The solid product can then be collected by filtration and washed with water until neutral. Purification of the isomeric mixture is best achieved by column chromatography on silica gel.[1] Recrystallization can also be used for further purification of the separated isomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet sulfuric acid). | 1. Switch to a stronger nitrating system (e.g., from KNO₃/H₂SO₄ to HNO₃/H₂SO₄). 2. Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Use fresh, anhydrous reagents. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation due to overly harsh conditions. 3. Loss of product during work-up and purification. | 1. Increase the reaction time or temperature, monitoring by TLC. 2. Lower the reaction temperature or use a milder nitrating agent. 3. Ensure complete precipitation of the product during quenching. Use an appropriate solvent for extraction if the product is soluble in the aqueous layer. |
| Formation of a Complex Mixture of Products | 1. Over-nitration. 2. Oxidation of the starting material. 3. Uncontrolled reaction temperature. | 1. Use a stoichiometric amount of the nitrating agent. 2. Employ milder reaction conditions and ensure the absence of nitrous acid, which can be scavenged with urea.[9] 3. Maintain strict temperature control throughout the addition of reagents and the reaction period. |
| Poor Regioselectivity | 1. Reaction conditions are intermediate between kinetic and thermodynamic control. | 1. For kinetic control, maintain a consistently low temperature (e.g., 0°C). 2. For thermodynamic control, ensure the reaction is heated to and maintained at the target temperature (e.g., 60°C). |
| Ipso-substitution Product Observed | 1. This is an inherent, though minor, reaction pathway. | 1. Modifying the reaction conditions (temperature, nitrating agent) may alter the ratio of ipso-substitution to ring nitration. Careful optimization is required. |
Experimental Protocols
Protocol 1: Kinetically Controlled Nitration to Favor 5- and 6-Nitro Isomers
This protocol is adapted from conditions known to favor kinetic control in the nitration of analogous 3-substituted benzo[b]thiophenes.[1][8]
Materials:
-
This compound
-
Potassium nitrate (KNO₃), finely powdered
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Crushed ice and deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add finely powdered potassium nitrate (1.1 equivalents) portion-wise, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the mixture of isomers by column chromatography on silica gel.
Protocol 2: Thermodynamically Controlled Nitration to Favor the 4-Nitro Isomer
This protocol is adapted from conditions that promote thermodynamic control.[1][8]
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃, 70%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Glacial acetic acid
-
Crushed ice and deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C with stirring.
-
Add concentrated nitric acid (1.1 equivalents) dropwise to the heated solution, maintaining the temperature at 60°C.
-
Stir the reaction at 60°C for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration and wash with deionized water until neutral.
-
Dry the crude product.
-
Purify by column chromatography or recrystallization to isolate the 4-nitro isomer.
Visualization of Reaction Pathways
Caption: Workflow for the regioselective nitration of this compound.
Characterization of Nitro-benzo[b]thiophene-3-acetonitrile Isomers
The successful synthesis of the nitrated products requires unambiguous characterization. The following spectroscopic techniques are essential for identifying the different isomers.[1]
-
¹H and ¹³C NMR Spectroscopy: The substitution pattern on the benzene ring will produce distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum, allowing for clear differentiation between the 4-, 5-, 6-, and 7-nitro isomers.[1]
-
Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong, characteristic absorption bands for the asymmetric and symmetric N-O stretches, typically appearing in the 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹ regions, respectively. The nitrile group will exhibit a sharp absorption around 2230-2210 cm⁻¹.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the nitrated products, verifying the addition of a single nitro group to the starting material.[1]
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. malayajournal.org [malayajournal.org]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 8. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Labyrinth of Benzo[b]thiophene Synthesis: A Technical Support Guide to Sidestepping Side Reactions
Welcome to the Technical Support Center for the synthesis of benzo[b]thiophene derivatives. This guide is meticulously crafted for researchers, scientists, and drug development professionals who encounter the common yet often complex challenges in synthesizing this privileged heterocyclic scaffold. Benzo[b]thiophenes are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is paramount. This resource provides in-depth troubleshooting, mechanistic insights, and field-proven protocols to help you navigate the synthetic landscape and mitigate the formation of unwanted side products.
Frequently Asked Questions (FAQs)
General Issues
Q1: My reaction yield for a benzo[b]thiophene synthesis is consistently low. What are the general factors I should investigate?
A1: Low yields in benzo[b]thiophene synthesis can often be traced back to several key factors. The reactivity of your starting materials is a primary consideration; electron-withdrawing groups on thiophenol or aryl halide precursors can significantly decrease nucleophilicity or hinder oxidative addition in metal-catalyzed reactions. Beyond substrate reactivity, suboptimal reaction conditions are a frequent culprit. It is crucial to systematically optimize the catalyst system (including the choice of metal and ligand), the base, the solvent, and the reaction temperature. Incomplete reactions and the formation of side products are also major contributors to low yields. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to distinguish between a slow reaction and one that is producing significant impurities.
Troubleshooting Guides for Specific Synthetic Methods
This section delves into common synthetic routes for benzo[b]thiophene derivatives and the specific side reactions associated with each. We will explore the mechanistic origins of these byproducts and provide detailed protocols to steer your reactions toward the desired product.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, C-H Arylation)
Palladium-catalyzed reactions are powerful tools for constructing the benzo[b]thiophene core and for its subsequent functionalization. However, they are not without their challenges.
Issue 1.1: Formation of Homocoupled Byproducts in Sonogashira and Suzuki Couplings.
Q: I am observing significant amounts of homocoupled products (e.g., biaryl from the boronic acid in a Suzuki coupling, or a diyne from the alkyne in a Sonogashira coupling). What causes this and how can I prevent it?
A: Homocoupling is a common side reaction in these cross-coupling reactions. In Sonogashira couplings, the homocoupling of terminal alkynes, often referred to as Glaser coupling, is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[1] In Suzuki couplings, the homocoupling of boronic acids can be facilitated by the palladium catalyst, particularly at elevated temperatures or when the transmetalation step is slow.
Causality and Prevention:
-
Sonogashira Coupling: The primary cause is the oxidation of the copper(I) acetylide intermediate. To mitigate this:
-
Rigorous Oxygen Exclusion: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.[2]
-
Copper-Free Conditions: A growing number of protocols for Sonogashira reactions have been developed that proceed efficiently without a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[3]
-
Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne by adding it slowly to the reaction mixture can disfavor the bimolecular homocoupling reaction.[4]
-
-
Suzuki Coupling: Homocoupling of boronic acids can arise from a side reaction pathway within the palladium catalytic cycle. To minimize this:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and SPhos families, can promote the desired cross-coupling pathway over homocoupling.[5][6]
-
Base and Solvent Optimization: The choice of base and solvent can significantly impact the relative rates of cross-coupling and homocoupling. A systematic screening of conditions is often necessary.[7]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the formation of homocoupled byproducts.
-
Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling [2]
This protocol is a general guideline for a copper-free Sonogashira coupling, which is particularly useful for synthesizing precursors to benzo[b]thiophenes.
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).
-
Solvent and Base Addition: Add a thoroughly degassed solvent (e.g., DMF or an amine base like triethylamine which can also act as the solvent).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (often ranging from room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 1.2: Poor Regioselectivity in Direct C-H Arylation.
Q: I am attempting a direct C-H arylation of a benzo[b]thiophene, but I am getting a mixture of C2 and C3-arylated products. How can I control the regioselectivity?
A: The inherent electronic properties of the benzo[b]thiophene ring favor electrophilic attack at the C3 position. However, in many palladium-catalyzed C-H activation/arylation reactions, the regioselectivity can be tuned to favor either the C2 or C3 position.[8] The outcome is often a delicate balance of steric and electronic factors, dictated by the catalyst, ligands, and directing groups.
Controlling Regioselectivity:
-
Ligand Effects: The steric and electronic properties of the ligand on the palladium catalyst play a crucial role. Bulky ligands can sterically hinder approach to the C3 position, favoring C2 arylation.
-
Directing Groups: The presence of a directing group on the benzo[b]thiophene substrate can override the intrinsic reactivity of the ring system, leading to high regioselectivity.
-
Reaction Conditions: The choice of solvent, base, and temperature can influence the regiochemical outcome. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as an oxidant in DMSO at 100 °C provides superior results for C2 arylation.[9]
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [9]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes, which can be precursors to benzo[b]thiophenes. A common side reaction is the dimerization of the intermediate α,β-unsaturated nitrile.[10]
Issue 2.1: Formation of a Dimeric Byproduct.
Q: In my Gewald synthesis, I am isolating a significant amount of a dimeric byproduct instead of the desired 2-aminothiophene. What is happening and how can I avoid it?
A: The dimerization of the Knoevenagel-Cope condensation product is a well-documented side reaction in the Gewald synthesis.[6] The yield of this dimer is highly dependent on the reaction conditions.[10] This side reaction proceeds through a base-promoted Michael addition of the enolate of the α,β-unsaturated nitrile onto another molecule of the nitrile, followed by an intramolecular cyclization.
Causality and Prevention:
-
Reaction Conditions: The formation of the dimer is favored under certain conditions. To suppress this side reaction, it is advisable to use a two-step procedure where the Knoevenagel condensation is carried out first, followed by the addition of sulfur and a base.
-
Solvent Choice: The use of polar solvents like ethanol, methanol, or DMF can influence the reaction pathway. It is recommended to screen solvents to find the optimal conditions for your specific substrates.[11]
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary, but this could also promote the dimerization. A careful selection and screening of bases like piperidine, morpholine, or triethylamine is recommended.[12]
Mechanism of Dimer Formation in Gewald Synthesis
Caption: Simplified mechanism of dimer formation.
Electrophilic Cyclization of o-Alkynyl Thioanisoles
The electrophilic cyclization of o-alkynyl thioanisoles is a versatile method for synthesizing 2,3-disubstituted benzo[b]thiophenes.[13][14] However, the choice of the electrophile and the nature of the substituents can lead to side reactions.
Issue 3.1: Formation of Side Products from Unstable Intermediates.
Q: My electrophilic cyclization is giving a complex mixture of products. What could be the cause?
A: The stability of the intermediates formed during the electrophilic cyclization is crucial. In some cases, particularly with certain substituents on the alkyne, the initially formed vinyl cation or other intermediates can undergo rearrangements or other undesired reactions. For example, substitution of the alkynyl thioanisole with a primary alcohol can lead to a complex reaction mixture.[13]
Causality and Prevention:
-
Choice of Electrophile: The nature of the electrophile can significantly impact the reaction outcome. Milder electrophiles may lead to cleaner reactions. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been shown to be an effective electrophile, providing high yields of the desired benzo[b]thiophenes under moderate conditions.[15][16]
-
Substrate Design: If possible, modify the substrate to avoid functional groups that are unstable under the reaction conditions or that can lead to side reactions.
-
Reaction Optimization: Careful optimization of the reaction time and temperature is critical. In some cases, shorter reaction times can prevent the degradation of unstable intermediates.
Experimental Protocol: Electrophilic Cyclization using a Stable Sulfonium Salt [15]
This protocol describes a general procedure for the electrophilic cyclization of o-alkynyl thioanisoles.
-
Reaction Setup: To a solution of the o-alkynyl thioanisole (1.0 equiv) in dichloromethane, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv) at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Purification Strategies
Q: My crude benzo[b]thiophene derivative is impure. What are the best general purification strategies?
A: The purification of benzo[b]thiophene derivatives typically involves standard chromatographic and crystallization techniques.
-
Column Chromatography: This is the most common method for purifying benzo[b]thiophene derivatives.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A nonpolar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating the desired product from more polar impurities.[17]
-
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline products.
-
Solvent Selection: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a "good" solvent (e.g., isopropanol, ethanol) and an "anti-solvent" (e.g., water) can be effective.[18]
-
-
Activated Carbon: For removing colored impurities, activated carbon can be added to the hot solution during recrystallization, followed by hot filtration to remove the carbon before allowing the solution to cool.
By understanding the mechanistic underpinnings of common side reactions and employing the targeted strategies and protocols outlined in this guide, you can significantly enhance the efficiency and success of your benzo[b]thiophene syntheses.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 12. Benzothiophene synthesis [organic-chemistry.org]
- 13. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. A Review on the Synthetic Methods towards Benzothienobenzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
Alternative synthetic routes to overcome low yield of Benzo[b]thiophene-3-acetonitrile
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for high-yield alternative synthetic routes.
I. Troubleshooting Common Low-Yield Synthesis
A prevalent and often low-yielding method for synthesizing this compound involves the nucleophilic substitution of a leaving group at the 3-position of the benzo[b]thiophene core with a cyanide anion. A common precursor for this reaction is 3-chloromethyl-benzo[b]thiophene.
Frequently Asked Questions (FAQs) for Low-Yield Issues
Q1: My reaction of 3-chloromethyl-benzo[b]thiophene with sodium cyanide is resulting in a complex mixture and a very low yield of the desired nitrile. What are the likely causes?
A1: This is a classic issue in this synthetic approach. The low yield can be attributed to several factors:
-
Side Reactions: The starting material, 3-chloromethyl-benzo[b]thiophene, is a reactive benzylic-like halide. It is prone to undergoing elimination reactions in the presence of a base, leading to the formation of undesired oligomeric or polymeric materials. Additionally, the cyanide ion can act as a base, further promoting these side reactions.
-
Instability of the Starting Material: 3-chloromethyl-benzo[b]thiophene can be unstable and may degrade upon storage or under the reaction conditions, especially if exposed to heat or light.
-
Solvent Effects: The choice of solvent is critical. Protic solvents can solvate the cyanide ion, reducing its nucleophilicity. Aprotic polar solvents like DMSO or DMF are generally preferred, but they can also promote side reactions if the temperature is not carefully controlled.
-
Water Content: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile product to the corresponding carboxylic acid or amide, reducing the overall yield of the desired product.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is this and how can I prevent it?
A2: The formation of a tar-like substance is a strong indication of polymerization of the starting material or intermediates. This is a common outcome due to the reactivity of the chloromethyl group. To mitigate this:
-
Control the Temperature: Maintain a low and consistent reaction temperature. Running the reaction at or below room temperature may slow down the desired reaction but will significantly inhibit polymerization.
-
Slow Addition of Reagents: Add the cyanide source slowly to the solution of 3-chloromethyl-benzo[b]thiophene. This keeps the concentration of the base (cyanide) low at any given time, disfavoring elimination and polymerization pathways.
-
Use of a Phase-Transfer Catalyst: In a biphasic system (e.g., dichloromethane/water), a phase-transfer catalyst can facilitate the transport of the cyanide ion to the organic phase, allowing for a milder reaction and potentially reducing side reactions in the aqueous phase.
Q3: How can I improve the purity of my crude this compound? It seems to co-elute with impurities during column chromatography.
A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts. Here are some strategies:
-
Column Chromatography: A gradient elution on silica gel is often effective. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A common starting eluent system is Hexane:Ethyl Acetate (9:1), gradually increasing to 7:3.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. A mixed solvent system is often required. Good results can often be obtained using a mixture of ethanol and water, or isopropanol and water. The key is to dissolve the crude product in a minimum amount of the hot alcohol and then add water dropwise until the solution becomes slightly cloudy. Upon slow cooling, purer crystals of the product should form.
II. High-Yield Alternative Synthetic Routes
To overcome the inherent limitations of the traditional approach, we present two robust, higher-yielding alternative synthetic routes.
Alternative Route 1: Palladium-Catalyzed Cyanation of 3-Bromo-benzo[b]thiophene
This method has emerged as a reliable and high-yielding approach for the synthesis of various aryl nitriles, including this compound. The reaction involves the cross-coupling of 3-bromo-benzo[b]thiophene with a cyanide source, catalyzed by a palladium complex.
Q1: My palladium-catalyzed cyanation of 3-bromo-benzo[b]thiophene is sluggish and gives a low yield. What are the common pitfalls?
A1: Low yields in palladium-catalyzed cyanation reactions are often traced back to a few key issues:
-
Catalyst Poisoning: Cyanide ions can strongly coordinate to the palladium center, leading to the formation of inactive palladium-cyanide complexes and effectively poisoning the catalyst.[1]
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands are often required to promote the reductive elimination step and stabilize the active Pd(0) species.
-
Cyanide Source: The solubility and reactivity of the cyanide source play a significant role. Zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide due to its lower solubility, which helps to maintain a low concentration of free cyanide in the solution and minimize catalyst poisoning.[2]
-
Anhydrous Conditions: These reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can affect both the catalyst and the cyanide source.
Q2: How can I prevent or mitigate catalyst poisoning by cyanide?
A2: Several strategies can be employed:
-
Use of Zinc Cyanide: As mentioned, Zn(CN)₂ releases cyanide ions slowly, which helps to avoid high concentrations that can deactivate the palladium catalyst.[2]
-
Additives: The addition of a co-catalyst or additive can help. For instance, zinc powder can help to keep the palladium in its active Pd(0) oxidation state.
-
Ligand Selection: Using ligands that are less susceptible to displacement by cyanide or that promote the catalytic cycle more efficiently can be beneficial.
| Parameter | Value |
| Reactant 1 | 3-Bromo-benzo[b]thiophene (1.0 equiv) |
| Reactant 2 | Zinc Cyanide (Zn(CN)₂) (0.6 equiv) |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) |
| Solvent | Anhydrous DMF (Dimethylformamide) |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-benzo[b]thiophene, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via a syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford this compound.
Alternative Route 2: One-Pot Synthesis from 2-Mercaptobenzaldehyde
This approach offers a convergent and potentially high-yielding route to the target molecule by constructing the benzo[b]thiophene ring and introducing the acetonitrile functional group in a single pot.
Q1: The reaction is not going to completion, and I am isolating unreacted 2-mercaptobenzaldehyde. What could be the issue?
A1: Incomplete reaction can be due to several factors:
-
Base Strength: The base used might not be strong enough to efficiently deprotonate the thiol of 2-mercaptobenzaldehyde. Consider using a stronger base like sodium hydride (NaH) if you are using a weaker base like potassium carbonate (K₂CO₃).
-
Reactivity of Chloroacetonitrile: Chloroacetonitrile can be prone to self-condensation or other side reactions in the presence of a base. Ensure it is of good quality and added to the reaction mixture at a controlled rate.
-
Reaction Temperature: While heating can drive the reaction to completion, it can also lead to the decomposition of starting materials or products. A moderate temperature (e.g., 60-80 °C) is often a good starting point.
Q2: I am getting a significant amount of a byproduct that I suspect is the disulfide of 2-mercaptobenzaldehyde. How can I avoid this?
A2: The formation of the disulfide is due to the oxidation of the thiol. To prevent this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Order of Addition: Adding the chloroacetonitrile to the mixture of 2-mercaptobenzaldehyde and the base can help to ensure that the thiolate, once formed, reacts quickly with the electrophile rather than being oxidized.
| Parameter | Value |
| Reactant 1 | 2-Mercaptobenzaldehyde (1.0 equiv) |
| Reactant 2 | Chloroacetonitrile (1.1 equiv) |
| Base | Potassium Carbonate (K₂CO₃) (2.0 equiv) |
| Solvent | Anhydrous DMF (Dimethylformamide) |
| Temperature | 80 °C |
| Reaction Time | 6-12 hours |
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-mercaptobenzaldehyde and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at room temperature for 30 minutes under an inert atmosphere.
-
Slowly add chloroacetonitrile to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to obtain this compound.
III. Summary of Synthetic Routes
| Route | Starting Materials | Key Reagents | Typical Yield | Pros | Cons |
| Traditional | 3-Chloromethyl-benzo[b]thiophene | NaCN or KCN | Low | Readily available starting material. | Prone to side reactions and polymerization; unstable starting material. |
| Alternative 1 | 3-Bromo-benzo[b]thiophene | Zn(CN)₂, Pd catalyst, phosphine ligand | High | High yield and selectivity; good functional group tolerance. | Cost of palladium catalyst and ligand; requires anhydrous conditions. |
| Alternative 2 | 2-Mercaptobenzaldehyde, Chloroacetonitrile | Base (e.g., K₂CO₃) | Good to High | One-pot procedure; readily available starting materials. | Potential for disulfide formation; requires careful control of reaction conditions. |
IV. References
-
Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett. 2015, 17, 2, 432–435. --INVALID-LINK--
-
A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Benchchem. --INVALID-LINK--
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. J. Org. Chem. 2011, 76, 2, 665–668. --INVALID-LINK--
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed. 2013, 52, 44, 11581-11584. --INVALID-LINK--
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. J. Org. Chem. 1999, 64, 18, 6797–6803. --INVALID-LINK--
-
Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Chem. Eur. J. 2011, 17, 33, 9304-9312. --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--
References
Technical Support Center: Stability and Degradation Studies of Benzo[b]thiophene-3-acetonitrile
Welcome to the technical support center for Benzo[b]thiophene-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. As your dedicated application scientist, I will walk you through potential challenges and their solutions, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the handling and analysis of this compound.
Q1: I am seeing a gradual loss of my this compound standard solution over time, even when stored in the dark at 4°C. What could be the cause?
A1: While this compound is relatively stable, gradual degradation can occur. One possibility is slow hydrolysis of the acetonitrile group, especially if the solvent contains trace amounts of water and is not buffered. The acetonitrile group can hydrolyze to the corresponding acetamide and subsequently to the carboxylic acid. To mitigate this, ensure your solvents are of the highest purity and are anhydrous. Preparing fresh standards frequently is also recommended.
Q2: My chromatogram shows a new, broader peak appearing after my main peak of interest, particularly in older samples. What is this likely to be?
A2: This is a classic sign of degradation. The later-eluting, broader peak is likely a more polar degradation product. A prime candidate is the hydrolysis product, 2-(benzo[b]thiophen-3-yl)acetamide, or the further hydrolyzed product, 2-(benzo[b]thiophen-3-yl)acetic acid. The increased polarity of these compounds would lead to a longer retention time on a reverse-phase HPLC column. To confirm, you can perform forced degradation studies (e.g., mild acid/base treatment) and see if the peak increases in size.
Q3: I am observing poor peak shape (tailing) for this compound on my C18 column. How can I improve this?
A3: Peak tailing for heterocyclic compounds can often be attributed to secondary interactions with residual silanols on the silica-based stationary phase. Here are a few troubleshooting steps:
-
Mobile Phase Modifier: Add a small amount of a competitive amine, like triethylamine (TEA), to your mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing peak tailing.
-
pH Adjustment: Adjusting the mobile phase pH can also help. For this compound, a slightly acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) can help to protonate any basic sites on the molecule or suppress silanol ionization, leading to improved peak shape.[1]
-
Column Choice: Consider using a column with a highly inert stationary phase, often labeled as "base-deactivated" or having end-capping technology designed to minimize silanol interactions.
Q4: During my forced degradation study with hydrogen peroxide, I see multiple new peaks. What are the likely oxidative degradation products?
A4: The sulfur atom in the benzothiophene ring is susceptible to oxidation.[2][3] With an oxidizing agent like hydrogen peroxide, you can expect the formation of the corresponding sulfoxide and, with more aggressive conditions, the sulfone. These oxidized products are more polar and will likely elute earlier on a reverse-phase column.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your stability and degradation studies.
Guide 1: Issues with Hydrolytic Degradation Studies
Problem: Inconsistent or unexpected results during acidic or basic hydrolysis studies.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | The acetonitrile group can be resistant to hydrolysis. If you are not observing significant degradation, you may need to increase the concentration of the acid or base, increase the temperature, or extend the reaction time.[4] |
| Precipitation of Analyte | This compound has low aqueous solubility. If it precipitates out of solution, the degradation kinetics will be affected. Consider using a co-solvent like acetonitrile or methanol to ensure the analyte remains dissolved. |
| Multiple Degradation Products | Under harsh conditions, you may see more than just the expected amide and carboxylic acid. The benzothiophene ring itself might undergo cleavage. Try using milder conditions (e.g., lower temperature, lower acid/base concentration) to favor the primary hydrolysis pathway. |
| Analytical Challenges | The degradation products (amide and carboxylic acid) have different polarities. Your HPLC method may not be optimized to separate all three components (parent, amide, and acid) with good resolution. A gradient elution method may be necessary. |
Guide 2: Challenges in Oxidative Degradation Studies
Problem: Difficulty in identifying and separating oxidative degradation products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-oxidation | Using a high concentration of an oxidizing agent (e.g., 30% H₂O₂) can lead to a complex mixture of degradation products, including the sulfoxide, sulfone, and potentially ring-opened products. Start with a lower concentration (e.g., 3% H₂O₂) and shorter exposure times to favor the formation of the initial sulfoxide. |
| Co-elution of Degradants | The sulfoxide and sulfone may have similar retention times, making them difficult to separate. Optimize your HPLC method by adjusting the mobile phase composition (e.g., the ratio of organic solvent to water) or trying a different stationary phase (e.g., a phenyl-hexyl column) that can offer different selectivity for aromatic and oxidized compounds. |
| Reaction with Solvents | Be cautious when using solvents like methanol in photolytic and oxidative studies, as they can generate reactive radicals and lead to artifact formation.[5] Acetonitrile is often a more stable choice for the sample solvent.[6][7] |
Guide 3: Photolytic and Thermal Stability Issues
Problem: Lack of degradation or inconsistent results in photolytic and thermal studies.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Light Exposure | Ensure your sample is exposed to a sufficient intensity and duration of light as specified in ICH guidelines. The distance from the light source and the material of the container can significantly impact the light energy reaching the sample. |
| Thermal Stability | This compound may be thermally stable at lower temperatures. If no degradation is observed, you may need to increase the temperature. However, be mindful of the compound's melting point (around 65-67°C) and avoid temperatures that could cause phase changes.[8] Studies on nitrile rubber compounds suggest that the nitrile group can exhibit thermal stability up to high temperatures.[8][9][10][11][12] |
| Headspace Effects in Vials | During thermal studies, ensure that the vials are properly sealed to prevent the loss of any volatile degradation products. |
| Solid vs. Solution State | Degradation pathways can differ between the solid and solution states. For comprehensive stability testing, it is advisable to perform studies in both states. |
Experimental Protocols
Protocol 1: Forced Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Control: A solution of the drug in the same solvent system without acid or base should be run in parallel.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Control: A solution of the drug in the same solvent system without hydrogen peroxide should be run in parallel.
Visualizations
Inferred Degradation Pathways
Caption: Inferred degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
References
- 1. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetonitrile in the Pharmaceutical Industry [yufenggp.com]
- 7. laballey.com [laballey.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 10. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. ijstr.org [ijstr.org]
Technical Support Center: Purification of Polar Benzo[b]thiophene Derivatives
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of polar benzo[b]thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable molecules. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
The inherent polarity of functionalized benzo[b]thiophenes, often containing heteroatoms like nitrogen and oxygen within substituent groups, presents a significant hurdle for standard purification workflows.[1] These compounds can exhibit a frustrating duality: strong, sometimes irreversible, binding to polar stationary phases like silica gel, and conversely, poor retention in traditional reversed-phase chromatography.[1][2] This guide will provide a structured approach to troubleshooting these issues, offering practical solutions and alternative strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my polar benzo[b]thiophene derivative streaking badly on a silica gel column?
A1: Severe streaking or tailing of polar compounds on silica gel is a classic problem rooted in strong secondary interactions between your analyte and the stationary phase.[3] The surface of silica gel is populated with acidic silanol groups (Si-OH). If your polar benzo[b]thiophene derivative contains basic moieties (e.g., amines, pyridines), these groups can undergo strong acid-base interactions with the silanol groups, leading to a non-uniform elution profile.[1] This causes a portion of your compound to "stick" to the column and elute slowly, resulting in a tailed peak.
To mitigate this, you can:
-
Add a basic modifier to your mobile phase: A small amount of a competing base, such as triethylamine (TEA) or ammonia, can neutralize the acidic silanol sites, minimizing their interaction with your basic compound.[4] A common starting point is to add 0.1-1% TEA to your eluent.
-
Consider an alternative stationary phase: If streaking persists, your compound may be too basic for silica. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.[5]
Q2: My polar benzo[b]thiophene compound won't stick to my C18 reversed-phase column and elutes in the void volume. What are my options?
A2: This is a common issue for highly polar compounds in reversed-phase chromatography (RPC).[1] The non-polar C18 stationary phase offers little to no interaction with very polar molecules, causing them to elute with the solvent front.[2] Here are several strategies to address this:
-
Use a highly aqueous mobile phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[6] Increasing the water content of your mobile phase can sometimes promote enough interaction for retention.
-
Employ a polar-embedded or polar-endcapped column: These columns have a polar group embedded within or at the end of the alkyl chain, which helps to retain polar compounds and prevents phase collapse in highly aqueous mobile phases.[6][7]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[8][9] This technique effectively retains polar compounds that show little to no retention in RPC.[3]
Q3: I suspect my polar benzo[b]thiophene is decomposing on the silica gel column. How can I confirm this and what can I do?
A3: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[10] To confirm this, you can perform a simple stability test using thin-layer chromatography (TLC). Spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.
To purify an unstable compound, you can:
-
Deactivate the silica gel: Pre-treat the packed column by flushing it with your mobile phase containing a small amount of a base like triethylamine (1-2%) to neutralize the acidic sites.[4]
-
Use a less acidic stationary phase: Neutral or basic alumina, or even Florisil, can be viable alternatives to silica gel.[10]
-
Employ reversed-phase flash chromatography: If your compound has some hydrophobic character, this can be a good option to avoid the acidic environment of silica.
Troubleshooting Guides
Issue 1: Poor Separation in Normal-Phase Chromatography
You're running a silica gel column, but your polar benzo[b]thiophene derivative is either not moving from the baseline or is co-eluting with impurities.
Caption: Troubleshooting poor separation in normal-phase chromatography.
-
Optimize Mobile Phase Polarity: The first step is to ensure your mobile phase has sufficient eluting strength. For highly polar benzo[b]thiophenes, standard hexane/ethyl acetate systems may not be polar enough. Consider switching to dichloromethane/methanol. If your compound is still not moving, a solvent system containing a small percentage of ammonium hydroxide in methanol can be very effective for eluting highly polar compounds.[10]
-
Ensure Proper Sample Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column, leading to poor separation.[11] In such cases, a "dry loading" technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[12]
-
Explore Alternative Stationary Phases: If optimizing the mobile phase and loading technique doesn't yield the desired separation, the issue may be with the stationary phase itself. For basic polar benzo[b]thiophenes, switching to neutral or basic alumina can prevent the strong interactions seen with silica.[5] For other polar functionalities, a diol- or amine-bonded silica phase can offer different selectivity.[13][14]
Issue 2: My Compound "Oils Out" During Recrystallization
You've attempted to purify your polar benzo[b]thiophene via recrystallization, but instead of forming crystals, it separates as an oil.
Caption: Troubleshooting oiling out during recrystallization.
-
Re-evaluate Your Solvent Choice: Oiling out often occurs when the melting point of your compound is lower than the boiling point of the recrystallization solvent. The compound "melts" before it dissolves. Try a solvent with a lower boiling point. Using a solvent pair, where your compound is soluble in one solvent and insoluble in the other, can also be effective. You would dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "bad" solvent until the solution becomes cloudy.[15]
-
Purity Matters: Highly impure samples are more prone to oiling out. The impurities can suppress the melting point of your compound and interfere with crystal lattice formation. A rapid filtration through a small plug of silica gel to remove baseline impurities before recrystallization can often solve this problem.[16]
-
Control the Cooling Rate: Rapid cooling can favor the formation of oils over an ordered crystal lattice.[16] Allow your solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Induce Crystallization: If crystals are reluctant to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.[16]
Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that is gaining popularity for the purification of polar molecules.[17] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol.[18]
Advantages of SFC for Polar Benzo[b]thiophenes:
-
Fast and Efficient: The low viscosity of the mobile phase allows for high flow rates and rapid separations.[17]
-
Green Chemistry: Reduces the consumption of organic solvents.[17]
-
Orthogonal Selectivity: Can often separate compounds that are difficult to resolve by HPLC.
It's a common rule of thumb that any compound soluble in methanol to at least 1 mg/mL is a good candidate for SFC.[17]
Acid-Base Extraction
If your polar benzo[b]thiophene has an acidic or basic functional group, a simple acid-base extraction can be a highly effective preliminary purification step. For example, a benzo[b]thiophene with a carboxylic acid group can be selectively extracted from an organic solution into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be acidified to precipitate the pure compound.[19]
Data Summary Table
| Purification Technique | Stationary Phase | Mobile Phase | Best For... | Key Considerations |
| Normal-Phase Chromatography | Silica, Alumina[5] | Non-polar (e.g., Hexane/EtOAc) | Moderately polar, non-ionic benzo[b]thiophenes.[1] | Risk of compound degradation on acidic silica; potential for strong adsorption of basic compounds.[1][10] |
| Reversed-Phase Chromatography | C18, C8[20] | Polar (e.g., Water/Acetonitrile) | Benzo[b]thiophenes with some hydrophobic character. | Poor retention of very polar compounds.[2] |
| HILIC | Silica, Diol, Amide[3] | High organic with a small amount of aqueous | Highly polar, water-soluble benzo[b]thiophenes.[8][9] | Requires careful equilibration; can have different selectivity than normal-phase.[8] |
| Supercritical Fluid Chromatography (SFC) | Various (similar to HPLC) | Supercritical CO2 with polar co-solvents[18] | Chiral separations and purification of moderately polar compounds.[18][21] | Requires specialized equipment.[18] |
| Recrystallization | N/A | Single solvent or solvent pair | Crystalline solids with good thermal stability. | Can be ineffective for impure samples or compounds that oil out.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. labex.hu [labex.hu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. iosrphr.org [iosrphr.org]
- 21. Video: Supercritical Fluid Chromatography [jove.com]
Technical Support Center: Optimizing Catalyst Selection for C-H Activation of Benzo[b]thiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenges encountered during the catalytic C-H activation of benzo[b]thiophenes. Our goal is to empower you with the knowledge to optimize your catalyst selection and achieve your desired synthetic outcomes with efficiency and precision.
Introduction: The Nuances of C-H Activating Benzo[b]thiophenes
Benzo[b]thiophene is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Direct C-H functionalization has emerged as a powerful, atom-economical strategy for its derivatization.[4][5] However, the inherent reactivity of the benzo[b]thiophene core presents unique challenges, particularly in controlling regioselectivity between the C2 and C3 positions.[6][7] This guide will provide in-depth, field-proven insights to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.
Issue 1: Poor or Non-Existent Regioselectivity in Arylation Reactions
Question: My palladium-catalyzed direct C-H arylation of an unsubstituted benzo[b]thiophene is yielding an inseparable mixture of C2 and C3 isomers. How can I favor one over the other?
Answer: This is a classic challenge rooted in the subtle electronic and steric differences between the C2 and C3 positions. The C2-H bond is generally more acidic, making it kinetically favored for deprotonation, while the C3 position can be the thermodynamically preferred site for certain electrophilic functionalizations.[6] The choice of catalyst, ligands, and reaction conditions can dramatically influence the regiochemical outcome.
Troubleshooting Steps & Scientific Rationale:
-
Catalyst System Modification for C2-Selectivity:
-
Palladium with a Silver Co-catalyst: A fascinating switch in regioselectivity has been observed where low loadings of a palladium catalyst in the presence of a silver(I) salt, such as Ag₂O or AgOPiv, can strongly favor C2-arylation, even at room temperature.[8][9] Mechanistic studies suggest that Ag(I) facilitates the C2-H activation step, which then becomes the dominant pathway when the palladium concentration is low.[8][9][10]
-
Ligand Choice: For palladium-catalyzed reactions, the ligand plays a crucial role. While many direct arylations are reported as "ligand-free," residual phosphine ligands from Pd precursors or the use of specific ligands like mono-N-protected amino acids can influence selectivity and efficiency.
-
-
Achieving C3-Selectivity:
-
Heterogeneous Catalysis: A dual catalytic system of heterogeneous Pd/C and CuCl has been shown to provide complete C3 selectivity in the arylation of benzo[b]thiophenes with aryl chlorides.[3][11] This system is operationally simple and avoids the need for complex ligands.
-
Solvent Effects: The use of highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote C3-arylation at room temperature.[1][12][13] Kinetic evidence suggests this may proceed through a Heck-type pathway.[1][12]
-
Directing Groups: While requiring additional synthetic steps, installing a directing group on the benzo[b]thiophene scaffold is a robust strategy to enforce regioselectivity.[14][15] Pyridine-based directing groups, for example, can direct palladium catalysts to a specific C-H bond.[16][17]
-
Issue 2: Low Yield or Stalled Reaction in Palladium-Catalyzed Cross-Coupling
Question: My Pd-catalyzed C-H olefination of a benzo[b]thiophene 1,1-dioxide is giving very low yields, and the starting material is largely unreacted. What are the likely causes and how can I improve it?
Answer: Low yields in these reactions often point to issues with catalyst activity, reaction conditions, or substrate compatibility. Benzo[b]thiophene 1,1-dioxides, while activated, can also present unique challenges. A systematic optimization of reaction parameters is critical.[7]
Troubleshooting Steps & Scientific Rationale:
-
Catalyst and Oxidant Screening:
-
Palladium Source: The choice of palladium precursor is non-trivial. Pd(OAc)₂ is a common and effective choice for oxidative Heck reactions of benzo[b]thiophene 1,1-dioxides.[18][19]
-
Oxidant (Co-Catalyst): These reactions typically operate via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle and require a stoichiometric oxidant to regenerate the active Pd(II) catalyst.[16][20][21] Copper(II) salts like Cu(OAc)₂ or silver salts such as AgOPiv are frequently used.[18][19][20][21] The choice and stoichiometry of the oxidant can significantly impact the yield.[7]
-
-
Solvent and Temperature Optimization:
-
Solvent Choice: The solvent can influence catalyst solubility, substrate reactivity, and the stability of intermediates. For the olefination of benzo[b]thiophene 1,1-dioxides, polar aprotic solvents like THF or DMSO have proven effective.[7][18][19]
-
Reaction Temperature: C-H activation steps are often the rate-determining step and can require elevated temperatures (e.g., 80-100 °C) to proceed efficiently.[7][18][19][20] A temperature screen is a crucial optimization step.
-
-
Additive Effects:
-
Acids/Bases: The addition of a weak acid, like pivalic acid (PivOH), can promote the C-H activation step in some Pd-catalyzed olefinations.[18][19] Conversely, bases like pyridine can be essential in other coupling reactions, such as those with arylboronic acids, to facilitate transmetalation.[20][21]
-
Frequently Asked Questions (FAQs)
Q1: For C-H borylation of benzo[b]thiophenes, which catalyst system is preferred, Iridium or Rhodium?
A1: Iridium-based catalysts are generally the gold standard for the direct C-H borylation of a wide range of heterocycles, including thiophenes and their benzo-fused analogs.[4][22][23] Catalysts like [Ir(cod)OMe]₂ with a bipyridine ligand are highly effective for these transformations.[23] They offer excellent functional group tolerance and often high regioselectivity, typically favoring the sterically least hindered C-H bond.[4][22][23][24] While rhodium catalysts are also potent for various C-H functionalizations, often assisted by directing groups, iridium catalysts are more commonly employed for undirected borylation due to their high efficiency and selectivity in this specific transformation.[25][26]
Q2: What is the mechanistic basis for regioselectivity in the Iridium-catalyzed borylation of substituted benzo[b]thiophenes?
A2: The regioselectivity in Iridium-catalyzed borylation is primarily governed by sterics. The bulky iridium-boryl complex preferentially approaches the most accessible C-H bond. For a typical benzo[b]thiophene, this would be the C2 or C7 positions. If a substituent is present, the borylation will occur at the C-H bond furthest from that substituent. This steric control is a key feature of the Ir(III)/Ir(V) catalytic cycle proposed for these reactions.[23]
Q3: Can I perform C-H activation on the benzene ring of the benzo[b]thiophene instead of the thiophene ring?
A3: Yes, this is possible, but it typically requires a directing group strategy.[15] By placing a coordinating group (e.g., a pyridine, amide, or carboxylic acid) at the C3 or C2 position, you can direct a transition metal catalyst (like Palladium, Rhodium, or Ruthenium) to activate a specific C-H bond on the benzene ring (e.g., at the C4 or C7 position).[14] Without a directing group, the C-H bonds on the electron-rich thiophene ring are generally more reactive.
Experimental Protocols & Data
Protocol 1: Pd-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxide[19][20]
This protocol details a reliable method for the C2-alkenylation of benzo[b]thiophene 1,1-dioxides.
Materials:
-
Benzo[b]thiophene 1,1-dioxide derivative (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Silver pivalate (AgOPiv) (3.0 equiv)
-
Pivalic acid (PivOH) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), AgOPiv (125 mg, 0.6 mmol), and PivOH (61 mg, 0.6 mmol) to a 10 mL Schlenk tube.
-
Add anhydrous THF (1.2 mL) followed by the alkene (0.3 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12 hours.
-
After cooling to room temperature, filter the solution through a pad of Celite, washing with dichloromethane (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired C2-olefinated product.
Data Summary: Catalyst System Optimization for C2-Arylation
The following table summarizes the optimization of conditions for the Pd-catalyzed C2-arylation of benzo[b]thiophene 1,1-dioxide with phenylboronic acid, highlighting the critical role of each component.[7][20][21]
| Entry | Pd Catalyst (10 mol%) | Oxidant (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | 1,4-Dioxane | 39 |
| 2 | PdCl₂ | Cu(OAc)₂ | 1,4-Dioxane | 25 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | 1,4-Dioxane | 31 |
| 4 | Pd(OAc)₂ | CuCl₂ | 1,4-Dioxane | <10 |
| 5 | Pd(OAc)₂ | Ag₂O | 1,4-Dioxane | 15 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 21 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 75 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), oxidant (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[7]
Visualizations: Workflows and Mechanisms
Catalyst Selection Workflow
Caption: A decision tree for selecting the optimal catalyst system based on the desired regioselectivity.
Troubleshooting Low Yields
Caption: A systematic workflow for troubleshooting low yields in Pd-catalyzed C-H activation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ag(I)-C-H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[ b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. | Semantic Scholar [semanticscholar.org]
- 12. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
- 24. [PDF] Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. | Semantic Scholar [semanticscholar.org]
- 25. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Benzo[b]thiophene-3-acetonitrile for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals and functional materials.[1] Among its derivatives, Benzo[b]thiophene-3-acetonitrile serves as a key intermediate for the synthesis of various biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's performance to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The primary disconnection points for retrosynthetic analysis involve the formation of the cyanomethyl group at the C3 position or the construction of the benzo[b]thiophene ring itself with the desired functionality in place. This guide will focus on three principal and practical methodologies:
-
Nucleophilic Substitution on a 3-(Halomethyl)benzo[b]thiophene Precursor: A straightforward and widely applicable approach.
-
Conversion from Benzo[b]thiophene-3-acetic Acid: A two-step route involving the synthesis of the corresponding carboxylic acid followed by its conversion to the nitrile.
-
Multi-component Gewald Reaction followed by Deamination: A convergent approach that builds the thiophene ring and introduces the cyano group in a single step, followed by removal of an amino directing group.
This guide will now delve into the specifics of each of these synthetic pathways, providing a comprehensive comparison to inform your experimental design.
Method 1: Nucleophilic Substitution of 3-(Halomethyl)benzo[b]thiophene
This classical two-step approach is one of the most common and reliable methods for the synthesis of this compound. It relies on the initial preparation of a 3-(halomethyl)benzo[b]thiophene, which is then subjected to nucleophilic substitution with a cyanide salt.
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the halomethyl group, displacing the halide leaving group to form the new carbon-carbon bond. The efficiency of this reaction is dependent on the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature.
Caption: Sɴ2 mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of 3-(Bromomethyl)benzo[b]thiophene and Subsequent Cyanation
Step 1: Radical Bromination of 3-Methylbenzo[b]thiophene
A solution of 3-methylbenzo[b]thiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or a C6-C8 linear alkane is treated with N-bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator like benzoyl peroxide (catalytic amount).[2] The reaction mixture is heated to reflux and irradiated with a light source (e.g., a 200W bulb) to facilitate the initiation of the radical reaction.[2] The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude 3-(bromomethyl)benzo[b]thiophene is often used in the next step without further purification, though purification can be achieved by column chromatography.
Step 2: Cyanation of 3-(Bromomethyl)benzo[b]thiophene
The crude 3-(bromomethyl)benzo[b]thiophene (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or DMSO. Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) is added, and the mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford this compound.
Performance Analysis
| Parameter | Value/Observation | Rationale & Insights |
| Yield | Generally good to excellent (70-90% for the cyanation step) | The SN2 reaction is typically efficient. The overall yield depends on the efficiency of the initial bromination step. |
| Reaction Time | Bromination: 2-6 hours; Cyanation: 2-12 hours | Reaction times are moderate and can be optimized by adjusting temperature and concentrations. |
| Scalability | Readily scalable | Both steps utilize common laboratory reagents and conditions suitable for larger scale production. |
| Safety | Caution required | N-bromosuccinimide is a lachrymator. Metal cyanides are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Acidic workup of the cyanation reaction should be avoided to prevent the formation of toxic HCN gas. |
| Substrate Scope | Generally tolerant of various substituents on the benzene ring | The radical bromination is selective for the benzylic position. |
Method 2: From Benzo[b]thiophene-3-acetic Acid
This two-step method involves the synthesis of the corresponding carboxylic acid, which is then converted to the nitrile. This approach offers an alternative when the starting materials for the acetic acid are more readily available or when direct halogenation of the methyl group is problematic.
Reaction Mechanism
The conversion of a carboxylic acid to a nitrile can be achieved through several pathways, most commonly via the primary amide. The carboxylic acid is first activated, often by conversion to an acid chloride or by using a coupling agent, and then reacted with ammonia to form the amide. The amide is subsequently dehydrated using a variety of reagents (e.g., P₂O₅, SOCl₂, POCl₃, or trifluoroacetic anhydride) to yield the nitrile.
Caption: Two-step conversion of a carboxylic acid to a nitrile via an amide intermediate.
Experimental Protocol: Synthesis and Conversion of Benzo[b]thiophene-3-acetic Acid
Step 1: Synthesis of Benzo[b]thiophene-3-acetic Acid
A common route to Benzo[b]thiophene-3-acetic acid involves the reaction of thiophenol with ethyl 4-chloroacetoacetate. The resulting intermediate is then cyclized to form the ethyl ester of the target acetic acid, which is subsequently hydrolyzed to the desired carboxylic acid.[3]
Step 2: Conversion to this compound
Benzo[b]thiophene-3-acetic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. After removal of the excess reagent, the crude acid chloride is dissolved in an appropriate solvent and treated with an excess of aqueous ammonia to form Benzo[b]thiophene-3-acetamide. The isolated amide is then dehydrated by heating with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to yield this compound.
Performance Analysis
| Parameter | Value/Observation | Rationale & Insights |
| Yield | Moderate to good (typically 60-80% over two steps from the acid) | The efficiency depends on the choice of reagents for amidation and dehydration. Harsh dehydration conditions can sometimes lead to side products. |
| Reaction Time | Varies depending on the specific protocol for each step (several hours to overnight) | Each step requires a separate workup, increasing the overall process time. |
| Scalability | Generally scalable, but may require careful handling of reagents | The use of reagents like thionyl chloride and phosphorus pentoxide requires appropriate safety precautions. |
| Safety | Requires careful handling of corrosive and dehydrating agents | Thionyl chloride and phosphoryl chloride are corrosive and react violently with water. Phosphorus pentoxide is a strong dehydrating agent. |
| Substrate Scope | Tolerant of many functional groups, but sensitive groups may require protection | The conditions for acid chloride formation and dehydration can be harsh for sensitive substrates. |
Method 3: Gewald Reaction and Subsequent Deamination
The Gewald reaction is a powerful multi-component reaction that constructs a 2-aminothiophene ring from a ketone or aldehyde, an activated nitrile, and elemental sulfur. For the synthesis of a benzo[b]thiophene derivative, an appropriate cyclic ketone precursor would be used. To obtain the desired 3-acetonitrile, a subsequent deamination step is necessary.
Reaction Mechanism
The Gewald reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene. The deamination of the resulting 2-amino-3-cyanobenzo[b]thiophene can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amino group with nitrous acid, followed by reductive cleavage of the diazonium salt, for instance, with hypophosphorous acid.
Caption: Workflow for the synthesis of this compound via the Gewald reaction.
Experimental Protocol: Hypothetical Route via Gewald Reaction
Step 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) are reacted in a suitable solvent like ethanol or DMF in the presence of a basic catalyst such as morpholine or triethylamine. The mixture is heated to reflux for several hours. Upon cooling, the product typically precipitates and can be isolated by filtration.
Step 2: Aromatization and Deamination
The resulting tetrahydrobenzo[b]thiophene derivative would need to be aromatized, for example, by dehydrogenation using a reagent like DDQ or sulfur. The 2-amino group of the now aromatic 2-aminobenzo[b]thiophene-3-carbonitrile is then diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a reducing agent such as hypophosphorous acid (H₃PO₂) to remove the diazonium group and afford the target this compound.
Performance Analysis
| Parameter | Value/Observation | Rationale & Insights |
| Yield | Variable, potentially lower overall yield | The multi-step nature of this route, including aromatization and deamination, can lead to a lower overall yield compared to more direct methods. The deamination step can be particularly challenging. |
| Reaction Time | Long, multi-day synthesis | This is a multi-step process with several intermediate isolations. |
| Scalability | Potentially challenging to scale up | The handling of diazonium salts, which can be unstable, poses a significant safety risk on a larger scale. |
| Safety | High level of caution required | Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures. |
| Substrate Scope | Limited by the availability of the starting cyclic ketone and the feasibility of the subsequent aromatization and deamination steps. | This route is less versatile for introducing a variety of substituents on the benzene ring compared to the other methods. |
Comparative Summary and Recommendations
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| 1. Nucleophilic Substitution | High yield, reliable, straightforward, good substrate scope. | Requires handling of highly toxic cyanides and potentially lachrymatory brominating agents. | General purpose synthesis, scalable production, and when a variety of substituted analogs are required. |
| 2. From Acetic Acid | Avoids the direct use of highly toxic metal cyanides in the final step (if the nitrile is formed via dehydration of the amide). Good for when the acetic acid precursor is readily available. | Longer reaction sequence, potentially harsh conditions for amide dehydration. | Situations where the corresponding acetic acid is a more accessible starting material or when avoiding metal cyanides is a priority. |
| 3. Gewald/Deamination | Convergent synthesis of the core structure. | Multi-step, potentially low overall yield, significant safety concerns with diazonium salts, limited substrate scope. | More academic explorations or when the specific 2-aminobenzo[b]thiophene intermediate is also of interest. Not recommended for routine or large-scale synthesis of the title compound. |
Conclusion
For the routine and scalable synthesis of this compound, the nucleophilic substitution of a 3-(halomethyl)benzo[b]thiophene (Method 1) stands out as the most efficient and reliable approach. Its high yields, straightforward reaction conditions, and broad substrate tolerance make it the preferred choice for most applications in research and drug development. While the use of cyanide salts necessitates stringent safety protocols, the overall efficiency of this method is a significant advantage.
The conversion from Benzo[b]thiophene-3-acetic acid (Method 2) provides a viable alternative, particularly when the starting carboxylic acid is readily accessible. The Gewald reaction followed by deamination (Method 3) , while elegant in its construction of the heterocyclic core, is a more complex and hazardous route to the title compound and is generally not recommended unless the intermediate 2-aminobenzo[b]thiophene derivative is also a target of the synthesis.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the availability of starting materials, the desired scale of the reaction, and the safety infrastructure available. This guide provides the necessary data and expert insights to make an informed decision for the successful synthesis of this important chemical intermediate.
References
A Comparative Guide to the Anticancer Activity of Benzo[b]thiophene-3-acetonitrile Derivatives
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its structural versatility has led to the development of compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this class of compounds, derivatives featuring a 3-acetonitrile or related acrylonitrile moiety have emerged as a particularly promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of the anticancer activity of various benzo[b]thiophene-3-acetonitrile and structurally related acrylonitrile derivatives, with a focus on their cytotoxic potency, mechanism of action, and the experimental methodologies used for their evaluation. We will delve into the structure-activity relationships that govern their efficacy and provide a detailed look at the experimental protocols that underpin these findings.
Comparative Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs
A significant body of research has focused on benzo[b]thiophene acrylonitrile analogs designed to mimic the structure of combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[2] These synthetic analogs have demonstrated remarkable cytotoxic activity across a broad range of human cancer cell lines. The National Cancer Institute (NCI) has played a crucial role in this evaluation through its 60-cell line screening panel, which provides a comprehensive assessment of a compound's growth-inhibitory (GI50), total growth inhibition (TGI), and lethal concentration (LC50) values.
Below is a table summarizing the growth inhibition (GI50) data for some of the most potent benzo[b]thiophene acrylonitrile derivatives, highlighting the impact of substitutions on the phenyl ring and the geometry of the acrylonitrile double bond.
| Compound ID | Structure | Cancer Cell Line Panel (Selected Examples) | Mean GI50 (µM) across 60 cell lines |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 0.01 - 0.09 |
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 0.02 - 0.09 |
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Broad spectrum (most cell lines) | < 0.01 |
| 9 | Z-3-(benzo[b]thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Melanoma | 0.03 - 0.1 |
| 10 | Z-3-(benzo[b]thiophen-3-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS | 0.02 - 0.08 |
| 11 | Z-3-(benzo[b]thiophen-3-yl)-2-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS | 0.04 - 0.12 |
Data synthesized from Penthala et al.[2][3]
From this data, several key structure-activity relationships can be deduced:
-
Substitution on the Phenyl Ring: The presence of methoxy groups on the phenyl ring is crucial for activity. The trimethoxyphenyl substitution, as seen in compounds 6 , 9 , and 13 , consistently confers high potency, a feature shared with the natural product combretastatin A-4.[2]
-
Isomer Geometry: A striking observation is the enhanced potency of the E-isomer (13 ) compared to its corresponding Z-isomer (6 ). Compound 13 exhibited GI50 values of less than 10.0 nM in the vast majority of the 60 human cancer cell lines tested.[2]
-
Position of the Acrylonitrile Moiety: Both 2-yl and 3-yl substituted benzo[b]thiophenes demonstrate potent anticancer activity, indicating a degree of flexibility in the placement of the acrylonitrile group on the benzo[b]thiophene core.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism through which these potent benzo[b]thiophene acrylonitrile analogs exert their anticancer effects is the inhibition of tubulin polymerization.[2][3] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] This mode of action is similar to that of other successful anticancer agents like vinca alkaloids and combretastatins.[2] An important advantage of some of these benzo[b]thiophene derivatives is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in cancer chemotherapy.[2][3]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Inhibition of tubulin polymerization by benzo[b]thiophene acrylonitrile derivatives.
Experimental Protocols
The evaluation of novel anticancer compounds requires a series of robust and well-validated experimental protocols. The following outlines the key methodologies employed in the assessment of the benzo[b]thiophene acrylonitrile derivatives discussed in this guide.
NCI-60 Human Tumor Cell Line Screen
This screening is a cornerstone for the initial evaluation of a compound's anticancer potential.
-
Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system are used.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Cell Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Exposure: The test compound is added to the wells at various concentrations, and the plates are incubated for an additional 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a dye that binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the cell mass.
-
Data Analysis: The absorbance is read, and the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values are calculated.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP and the test compound at various concentrations is prepared.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time. This increase is due to the light scattering by the newly formed microtubules.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (e.g., DMSO) and a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel).
The following diagram provides a generalized workflow for the synthesis and evaluation of these anticancer derivatives.
Caption: General workflow for synthesis and anticancer evaluation.
Conclusion
This compound and its related acrylonitrile derivatives represent a highly promising class of anticancer agents. Their potent cytotoxic activity against a wide range of cancer cell lines, coupled with a well-defined mechanism of action as tubulin polymerization inhibitors, makes them attractive candidates for further preclinical and clinical development. The structure-activity relationship studies have provided valuable insights for the rational design of even more potent and selective analogs. The ability of these compounds to circumvent P-gp-mediated multidrug resistance further enhances their therapeutic potential. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in in vivo models of cancer.
References
A Senior Application Scientist's Guide to the Validation of In Vitro Bioactivity Assays for Benzo[b]thiophene Compounds
Introduction: The Therapeutic Promise of Benzo[b]thiophenes and the Imperative of Rigorous Assay Validation
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a remarkable breadth of biological activities.[1] Derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[1][2][3] This structural versatility makes benzo[b]thiophenes a fertile ground for drug discovery. However, the journey from a promising compound in a flask to a viable clinical candidate is paved with rigorous, quantitative, and reproducible data. The foundation of this data lies in the meticulous validation of the in vitro bioactivity assays used for screening and characterization.
This guide provides an in-depth comparison of common in vitro assays used to evaluate benzo[b]thiophene compounds, framed through the lens of a senior application scientist. We will move beyond mere protocol recitation to explore the causality behind experimental choices, the establishment of self-validating systems, and the critical parameters that ensure data integrity. Our focus will be on three key areas where benzo[b]thiophenes have demonstrated significant bioactivity: oncology, microbiology, and inflammation.
Pillar 1: Anticancer Bioactivity Assays
The anticancer potential of benzo[b]thiophene derivatives is one of the most extensively studied areas.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, interference with critical signaling pathways like RhoA/ROCK, and the inhibition of signal transducers like STAT3.[4][5][6] The initial assessment of these compounds invariably begins with cytotoxicity assays to determine their potency in killing cancer cells.
Comparing Foundational Cytotoxicity Assays: MTT vs. LDH
The two most common initial assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate Dehydrogenase (LDH) release assay. While both measure cell death, they do so via fundamentally different mechanisms, and understanding this is key to robust data interpretation.
-
The MTT Assay is a colorimetric assay that measures cellular metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]
-
The LDH Assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon loss of cell membrane integrity.[9] It is a direct marker of cytolysis or necrosis.[10][11]
The choice between them, or the decision to use them orthogonally, depends on the scientific question. MTT measures a loss of viability (metabolic activity), which can precede actual cell death, while LDH measures the endpoint of membrane rupture. Using both can provide a more nuanced picture of a compound's cytotoxic mechanism.
Data Snapshot: Comparative Cytotoxicity of Benzo[b]thiophene Analogs
The following table summarizes reported 50% Growth Inhibition (GI₅₀) or half-maximal effective concentration (EC₅₀) values for various benzo[b]thiophene derivatives against a range of cancer cell lines, illustrating the potent anticancer activity observed.
| Compound Class/Derivative | Cancer Cell Line(s) | Reported GI₅₀ / EC₅₀ | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10.0 nM - 90.9 nM | [12] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.1 nM - 98.9 nM | [12] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most NCI-60 Panel Lines | < 10.0 nM | [12] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon Carcinoma) | 63.74 µM | [13] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Hepatocellular Carcinoma) | 67.04 µM | [13] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 (Pancreatic Carcinoma) | 76.72 µM | [13] |
Experimental Protocol: Validating Cytotoxicity with the MTT Assay
This protocol provides a self-validating framework for assessing the cytotoxicity of a novel benzo[b]thiophene compound. The key is the inclusion of appropriate controls.[14]
1. Reagent Preparation:
- MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS).[7] Filter-sterilize and store at -20°C, protected from light.[7]
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO.[15]
2. Assay Procedure:
- Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15] Incubate overnight to allow for cell attachment.
- Control Wells: Designate wells for:
- Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound.
- Medium Blank: Culture medium only (no cells) to determine background absorbance.[15]
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
- MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
- Formazan Development: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
- Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[15]
- Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[16] A reference wavelength of >650 nm can be used to reduce background noise.
3. Data Analysis & Validation Checks:
- Background Subtraction: Subtract the average absorbance of the medium blank wells from all other readings.
- Calculate Percent Viability:
- % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
- IC₅₀ Determination: Plot percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
- Validation: The assay is valid if the positive control shows a significant reduction in viability and the vehicle control shows no cytotoxic effect compared to untreated cells.
Visualizing the Mechanism: The RhoA/ROCK Signaling Pathway
Several benzo[b]thiophene derivatives exert their anticancer effects by targeting specific signaling pathways.[4][5] For example, inhibition of the RhoA/ROCK pathway can suppress cancer cell proliferation, migration, and invasion.[4][5]
Caption: Inhibition of the RhoA/ROCK pathway by Benzo[b]thiophene compounds.
Pillar 2: Antimicrobial Bioactivity Assays
With the rise of antimicrobial resistance (AMR), the discovery of new classes of antibiotics is a global health priority.[2][17] Benzo[b]thiophenes have emerged as a promising scaffold for developing novel antimicrobial agents, showing activity against both bacteria and fungi, including multidrug-resistant strains like MRSA.[2][17][18][19]
The Gold Standard: Broth Microdilution for MIC Determination
The cornerstone of in vitro antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the most common and standardized technique, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[2] This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Data Snapshot: Comparative Antimicrobial Activity of Benzo[b]thiophenes
The table below presents MIC values for various benzo[b]thiophene derivatives against pathogenic microbes. Note the importance of testing against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Class/Derivative | Microorganism | Reported MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [2] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [18] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Bacillus cereus | 16 | [18] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | 16 | [18] |
| Unspecified Benzo[b]thiophene Derivatives | Candida albicans | 32 - 64 | [17] |
| Unspecified Benzo[b]thiophene Derivatives | Escherichia coli (with PMB) | 8 - 64 | [17] |
PMB: Polymyxin B, an outer membrane-permeabilizing agent used to enhance activity against Gram-negative bacteria.[17]
Experimental Protocol: Validating Antimicrobial Activity via Broth Microdilution
This protocol follows CLSI guidelines to ensure reproducibility and relevance.
1. Preparation:
- Medium: Use Cation-Adjusted Mueller-Hinton Broth (CaMHB) for most aerobic bacteria.[2]
- Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh colonies. Dilute this suspension in CaMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
- Compound Plate: Prepare a 96-well plate with serial two-fold dilutions of the benzo[b]thiophene compound in CaMHB. The typical concentration range might be 256 µg/mL down to 0.5 µg/mL.
2. Assay Procedure:
- Inoculation: Add the prepared bacterial inoculum to each well of the compound plate.
- Controls: Include the following essential controls on every plate:
- Growth Control: Wells containing only medium and inoculum (no compound) to ensure the bacteria are viable.
- Sterility Control: Wells containing only medium to check for contamination.
- Positive Control: A standard antibiotic with known activity against the test strain (e.g., Ampicillin, Ciprofloxacin).[19]
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Reading and Interpreting Results:
- Visual Inspection: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A reading aid (e.g., a viewing box) is recommended.
- Validation: The assay is valid if:
- The Sterility Control well is clear.
- The Growth Control well shows distinct turbidity.
- The MIC of the positive control drug is within its acceptable range for the specific quality control strain used.
Visualizing the Workflow: MIC Determination
This diagram outlines the logical flow of the broth microdilution assay.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Pillar 3: Anti-Inflammatory Bioactivity Assays
Chronic inflammation is a hallmark of many diseases, and agents that can modulate this process are of high therapeutic interest. Benzo[b]thiophene and related thiophene derivatives have been identified as potent anti-inflammatory agents, often acting as selective inhibitors of cyclooxygenase-2 (COX-2) or by reducing the expression of pro-inflammatory cytokines.[20][21][22]
Key Assays: COX Enzyme Inhibition and Cytokine Modulation
-
COX Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The ratio of IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2) provides the selectivity index, a critical parameter for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[21]
-
Cytokine Expression/Release Assays: In an appropriate cell model (e.g., LPS-stimulated RAW 264.7 macrophages), the effect of a compound on the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO) can be quantified.[13][23] This provides insight into the compound's ability to suppress the inflammatory cascade.
Data Snapshot: Selective COX-2 Inhibition by Benzo[b]thiophene Analogues
The following data highlights the potency and selectivity of certain tetrahydro[b]benzothiophene derivatives as COX-2 inhibitors.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 4a | 0.31 | >100 | >322.5 | [20][21] |
| 4j | 1.40 | 68.2 | 48.8 | [20][21] |
| 4k | 0.38 | 70.0 | 183.8 | [20][21] |
| 4q | 0.63 | 55.4 | 87.3 | [20][21] |
| Celecoxib (Standard) | 0.42 | >100 | >238.0 | [20][21] |
Conceptual Protocol: Validating a COX-2 Inhibition Assay
Validating an enzyme inhibition assay requires careful attention to enzyme and substrate concentrations, and ensuring initial velocity conditions are met.[24][25][26]
1. Assay Principle: A colorimetric or fluorometric substrate is used to measure the peroxidase activity of the COX enzyme. The inhibition of this activity in the presence of the test compound is quantified.
2. Validation Steps:
- Enzyme Titration: Determine the concentration of COX-2 enzyme that yields a robust signal within the linear range of the assay detection method.
- Substrate (Arachidonic Acid) Kₘ Determination: Measure the reaction rate at various substrate concentrations to determine the Michaelis constant (Kₘ). This is critical for interpreting the inhibition mechanism.
- Time Course: Confirm that the reaction is linear with respect to time under the chosen assay conditions (initial velocity measurement).[24]
3. Inhibition Assay Protocol:
- Reactions: Set up reactions containing buffer, heme, the COX-2 enzyme, and various concentrations of the benzo[b]thiophene compound (or vehicle).
- Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.
- Initiation: Initiate the reaction by adding arachidonic acid.
- Detection: After a fixed time within the linear range, stop the reaction and measure the product formation using the appropriate detection reagent and a plate reader.
- Controls:
- No-Enzyme Control: To measure background signal.
- Vehicle Control (100% Activity): To define the uninhibited reaction rate.
- Positive Control Inhibitor: A known COX-2 inhibitor like Celecoxib.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value via non-linear regression.
Conclusion
The validation of in vitro bioactivity assays is not a procedural checklist but a foundational scientific principle. For a versatile scaffold like benzo[b]thiophene, where a single compound might exhibit multiple activities, this rigor is paramount. By employing orthogonal assays (e.g., MTT and LDH), adhering to standardized guidelines (e.g., CLSI for MICs), and meticulously validating assay parameters (e.g., for enzyme inhibition), researchers can build a trustworthy data package. This ensures that the most promising compounds are advanced with confidence and that resources are not wasted pursuing artifacts. The ultimate goal is to generate reproducible, high-quality data that accurately reflects the biological potential of these exciting compounds and accelerates their path toward therapeutic reality.
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A Technical Guide to Heterocyclic Scaffolds in Drug Design: A Comparative Analysis of Benzo[b]thiophene-3-acetonitrile
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the biological activity, pharmacokinetic profile, and ultimate success of a therapeutic agent. Among the myriad of privileged structures, heterocyclic scaffolds have consistently demonstrated their versatility and efficacy. This guide provides an in-depth technical comparison of Benzo[b]thiophene-3-acetonitrile and its derivatives against other prominent heterocyclic systems, namely indole, benzofuran, benzimidazole, and quinoline. Our analysis is grounded in experimental data and structure-activity relationships (SAR) to offer researchers and drug development professionals a comprehensive resource for informed scaffold selection.
The Privileged Status of Heterocyclic Scaffolds
Heterocyclic compounds are cyclic structures containing at least one heteroatom, such as nitrogen, sulfur, or oxygen, within their ring. Their prevalence in both natural products and synthetic drugs underscores their importance in medicinal chemistry. These scaffolds often serve as versatile templates capable of interacting with a wide array of biological targets with high affinity.[1] The concept of "privileged structures" refers to molecular frameworks that appear in numerous drugs with diverse therapeutic applications, suggesting an inherent ability to bind to various receptors and enzymes.[2] Indole, benzofuran, benzimidazole, and quinoline are all well-established privileged scaffolds, each with a rich history in the development of clinically successful drugs.[3][4][5][6][7]
Benzo[b]thiophene: A Sulfur-Containing Powerhouse
The benzo[b]thiophene core, a fusion of a benzene and a thiophene ring, is a significant scaffold in medicinal chemistry due to its structural similarity to other bioactive compounds and its wide range of pharmacological activities.[8][9] The presence of the electron-rich sulfur atom can enhance binding affinity with various enzymes and receptors and improve pharmacokinetic properties.[10] Benzo[b]thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, antidiabetic, and anticonvulsant effects.[8][11][12]
This compound: A Versatile Intermediate and Bioactive Moiety
This compound itself is a key intermediate in the synthesis of various pharmaceutical agents.[13] Its chemical structure consists of a benzo[b]thiophene core with an acetonitrile group at the 3-position. This acetonitrile group is a valuable handle for further chemical modifications, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships.
Recent studies have highlighted the potential of derivatives of the closely related benzo[b]thiophene acrylonitrile scaffold as potent anticancer agents. For instance, a series of (Z)-3-(benzo[b]thiophen-2-yl)-2-phenylacrylonitrile analogs, which bear a structural resemblance to combretastatin, have shown significant growth inhibition against a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range.[3][14]
Comparative Analysis with Other Heterocyclic Scaffolds
The choice of a heterocyclic scaffold is often guided by the principle of bioisosterism, where one substructure is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property of a compound.[15] Benzo[b]thiophene is often considered a bioisostere of indole and benzofuran, making a direct comparison of their properties in drug design particularly relevant.[16]
Benzo[b]thiophene vs. Indole
The indole nucleus is arguably one of the most important privileged scaffolds in drug discovery, present in numerous natural products and approved drugs.[10][17] The replacement of the indole NH group with a sulfur atom to form benzo[b]thiophene can lead to significant changes in biological activity.
-
Electronic Properties: The sulfur atom in benzo[b]thiophene is less basic than the nitrogen atom in indole, which can influence hydrogen bonding interactions with biological targets.
-
Metabolic Stability: The indole NH group can be a site of metabolic N-oxidation, and its replacement with sulfur in benzo[b]thiophene can potentially improve metabolic stability.
-
Binding Affinity: The switch from indole to benzo[b]thiophene can have unpredictable effects on binding affinity. In some cases, this bioisosteric replacement has led to a decline in binding affinity, while in others, it has been well-tolerated or even beneficial.[17][18]
A study on novel fluorinated benzothiophene-indole hybrid antibacterials demonstrated that the combination of these two scaffolds can lead to potent activity against S. aureus and MRSA strains, highlighting the potential for synergistic effects when these privileged structures are combined.[2]
Benzo[b]thiophene vs. Benzofuran
Benzofuran, the oxygen-containing isostere of benzo[b]thiophene, is another prominent heterocyclic scaffold found in many biologically active compounds.[5][19] The substitution of sulfur with oxygen can alter the scaffold's electronic and lipophilic character.
-
Hydrogen Bonding: The oxygen atom in benzofuran can act as a hydrogen bond acceptor, a property that is less pronounced for the sulfur atom in benzo[b]thiophene.
-
Lipophilicity: Benzo[b]thiophene is generally more lipophilic than benzofuran, which can impact cell permeability and pharmacokinetic properties.
A comparative study on the synthesis and SAR of benzothiophene, benzofuran, and indole-based PPARδ agonists revealed that all three scaffolds could be successfully employed to generate potent and selective ligands, demonstrating their interchangeability in certain contexts.[4]
Benzo[b]thiophene vs. Benzimidazole and Quinoline
Benzimidazole and quinoline are nitrogen-containing heterocyclic scaffolds that are also considered privileged structures in drug design.[6][7][20]
-
Benzimidazole: This scaffold, containing two nitrogen atoms, offers multiple sites for hydrogen bonding and is a common feature in proton pump inhibitors and anthelmintic drugs.[12]
-
Quinoline: The quinoline ring system is found in a variety of antimalarial, antibacterial, and anticancer drugs.[4][14][21]
While direct comparative studies with this compound are scarce, the diverse biological activities reported for all these scaffolds suggest that the optimal choice is highly dependent on the specific biological target and the desired mode of action.
Quantitative Comparison of Biological Activity
Direct comparison of the potency of different heterocyclic scaffolds is most meaningful when analogous derivatives are tested against the same biological target under identical conditions. The following table summarizes representative data from the literature for derivatives of benzo[b]thiophene and other scaffolds in an anticancer context.
| Scaffold | Derivative | Target/Assay | Potency (GI50) | Reference |
| Benzo[b]thiophene | (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | NCI-60 Cancer Cell Line Panel | 10.0 nM - 90.9 nM | [3] |
| Benzo[b]thiophene | (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Cancer Cell Line Panel | 21.1 nM - 98.9 nM | [3] |
| Benzo[b]thiophene | (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Cancer Cell Line Panel | < 10.0 nM in most cell lines | [3] |
It is important to note that these are examples, and a comprehensive comparison would require testing of directly analogous acetonitrile derivatives of each scaffold.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis of benzo[b]thiophene acrylonitrile analogs, based on methodologies reported in the literature.
Protocol: Synthesis of (Z)-3-(benzo[b]thiophen-3-yl)-2-phenylacrylonitrile Derivatives
-
Starting Materials: Benzo[b]thiophene-3-carbaldehyde and substituted phenylacetonitrile.
-
Reaction Conditions: Dissolve benzo[b]thiophene-3-carbaldehyde and the corresponding phenylacetonitrile in methanol.
-
Add a catalytic amount of 5% sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired (Z)-isomer.
This is a generalized procedure and may require optimization for specific substrates.
Visualization of Scaffold Relationships
The following diagram illustrates the bioisosteric relationships between the core heterocyclic scaffolds discussed in this guide.
Caption: Bioisosteric relationships of key heterocyclic scaffolds.
Conclusion and Future Directions
The selection of a heterocyclic scaffold is a critical step in the drug design process. This compound and its derivatives represent a promising class of compounds with demonstrated biological activity, particularly in the realm of anticancer research. Its comparison with other privileged scaffolds like indole, benzofuran, benzimidazole, and quinoline reveals both similarities in their broad applicability and subtle differences in their physicochemical properties that can be exploited for lead optimization.
While direct comparative studies are not always available, the principle of bioisosterism provides a rational framework for scaffold hopping and the exploration of chemical space. Future research should focus on the systematic synthesis and evaluation of analogous derivatives of these scaffolds against a diverse panel of biological targets to build a more comprehensive understanding of their relative strengths and weaknesses. Such studies will undoubtedly accelerate the discovery of novel and effective therapeutic agents.
References
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- 2. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 6. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 12. Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies | PDF [slideshare.net]
- 13. This compound , 98+ , 3216-48-6 - CookeChem [cookechem.com]
- 14. researchgate.net [researchgate.net]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. mdpi.com [mdpi.com]
- 21. Comparative toxicological studies of indole, benzo[b] thiophene, and 1-methylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzo[b]thiophene-3-acetonitrile Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzo[b]thiophene-3-acetonitrile analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will explore the synthetic strategies, compare the biological activities of various analogs against different targets, and elucidate the key structural features governing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold.
Introduction: The Versatility of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure found in numerous biologically active compounds and approved pharmaceuticals, including raloxifene, zileuton, and sertaconazole.[1] Its rigid, planar structure and the presence of a sulfur atom contribute to favorable pharmacokinetic properties and diverse biological activities, such as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3] The acetonitrile moiety at the 3-position of the benzo[b]thiophene ring serves as a versatile chemical handle for the synthesis of a wide array of derivatives, making it a valuable starting point for drug discovery campaigns.[4][5][6]
This guide will focus on comparing analogs derived from the this compound core, highlighting how subtle structural modifications can lead to significant changes in biological activity. We will delve into specific examples of anticancer and enzyme inhibitory activities, supported by experimental data.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound and its analogs can be achieved through various methods, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. The choice of synthetic route is often dictated by the desired substitution pattern on the benzo[b]thiophene core and the nature of the group to be introduced at the α-position of the acetonitrile.
General Synthesis of the Benzo[b]thiophene Core
Several methods have been developed for the construction of the benzo[b]thiophene ring system. Transition metal-catalyzed reactions, such as those employing palladium or rhodium, are particularly powerful for creating diverse substitution patterns.[7][8] For instance, a rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur provides a regioselective route to substituted benzo[b]thiophenes.[7] Radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols is another effective method.[9]
Below is a generalized workflow for the synthesis of substituted benzo[b]thiophenes, which can then be further functionalized to introduce the acetonitrile group.
Caption: Generalized synthetic workflow for this compound analogs.
Experimental Protocol: Knoevenagel Condensation for Acrylonitrile Analogs
A common and effective method for introducing a substituted acetonitrile group is the Knoevenagel condensation of a benzo[b]thiophene-3-carbaldehyde with a substituted phenylacetonitrile. This reaction is typically base-catalyzed and yields Z-isomers as the major product.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve benzo[b]thiophene-3-carbaldehyde (1 equivalent) and the desired substituted phenylacetonitrile (1.1 equivalents) in methanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as 5% sodium methoxide in methanol.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired acrylonitrile analog.[10]
This protocol allows for the synthesis of a library of analogs by varying the substituents on the phenylacetonitrile starting material.
Comparative Biological Activity: A Tale of Two Targets
The therapeutic potential of this compound analogs has been explored against various biological targets. Here, we compare their performance as anticancer agents and as enzyme inhibitors, highlighting the SAR for each activity.
Anticancer Activity: Targeting Tubulin Polymerization
Several benzo[b]thiophene acrylonitrile analogs have shown potent anticancer activity by interfering with tubulin polymerization, a mechanism shared with clinically successful drugs like the vinca alkaloids and taxanes.[10] A key structural feature of these analogs is the presence of a substituted phenyl ring attached to the acrylonitrile moiety, mimicking the structure of combretastatin A-4.
Data Summary: Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs
| Compound ID | R Group on Phenyl Ring | Position on Benzo[b]thiophene | Isomer | Mean GI50 (nM) across NCI-60 Cell Lines | Reference |
| 5 | 3,4-dimethoxy | 2 | Z | 10.0 - 90.9 | [10] |
| 6 | 3,4,5-trimethoxy | 2 | Z | 21.1 - 98.9 | [10] |
| 13 | 3,4,5-trimethoxy | 2 | E | < 10.0 - 39.1 | [10] |
| 9 | 3,4-dimethoxy | 3 | Z | - | [10] |
| 10 | 3,4,5-trimethoxy | 3 | Z | - | [10] |
GI50: Concentration causing 50% growth inhibition.
SAR Insights for Anticancer Activity:
-
Substitution on the Phenyl Ring: The presence of methoxy groups on the phenyl ring is crucial for activity. The 3,4,5-trimethoxy substitution pattern, as seen in combretastatin, generally confers high potency.[10]
-
Position of the Acrylonitrile Moiety: Analogs with the acrylonitrile group at the 2-position of the benzo[b]thiophene ring (compounds 5, 6, and 13) exhibit significantly higher cytotoxic activity compared to those with substitution at the 3-position (compounds 9 and 10).[10]
-
Stereochemistry: The stereochemistry of the double bond in the acrylonitrile moiety plays a critical role. The E-isomer (compound 13) was found to be more potent than the corresponding Z-isomer (compound 6), with GI50 values below 10 nM in most of the tested cancer cell lines.[10]
-
Overcoming Drug Resistance: Importantly, these compounds appear to be poor substrates for P-glycoprotein (P-gp), suggesting they may be effective against multidrug-resistant cancer cells.[10]
Caption: SAR for anticancer activity of Benzo[b]thiophene analogs.
Enzyme Inhibition: Targeting Cholinesterases
Benzo[b]thiophene derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[11][12] In this context, the benzo[b]thiophene scaffold serves as a core for designing hybrid molecules that can interact with the active site of these enzymes.
Data Summary: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids
| Compound ID | R Group on Phenyl Ring | IC50 (µM) - AChE | IC50 (µM) - BChE | Reference |
| 5f | 4-N(CH3)2 | 62.10 | > 100 | [11] |
| 5h | 4-Cl | 98.30 | 24.35 | [11] |
| Galantamine (Ref.) | - | 1.83 | 28.08 | [11] |
IC50: Concentration causing 50% inhibition of enzyme activity.
SAR Insights for Cholinesterase Inhibition:
-
Hybrid Scaffold: The fusion of a chalcone-like moiety with the benzo[b]thiophene core creates a rigid structure that can effectively bind to the active site of cholinesterases.[11]
-
Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring significantly influences both the potency and selectivity of inhibition.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized biological assays are essential. Below are outlines of common assays used to evaluate the anticancer and enzyme inhibitory activities of benzo[b]thiophene analogs.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene analogs for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 or IC50 values.[13]
Protocol: Ellman's Assay for Cholinesterase Inhibition
Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring cholinesterase activity.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BChE).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).
-
Kinetic Measurement: Immediately measure the change in absorbance over time at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.[11]
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective agents against different biological targets.
Key Takeaways:
-
Anticancer Agents: For potent antitubulin activity, the acrylonitrile moiety should be at the 2-position of the benzo[b]thiophene ring, with a 3,4,5-trimethoxyphenyl group and an E-isomer configuration being optimal.
-
Cholinesterase Inhibitors: A chalcone-hybrid design with specific substitutions on the phenyl ring can yield selective inhibitors of either AChE or BChE.
Future research in this area should focus on expanding the chemical diversity of these analogs, exploring other biological targets, and optimizing the pharmacokinetic properties of the most promising leads to advance them towards preclinical and clinical development. The versatility of the this compound core ensures its continued relevance in the field of medicinal chemistry.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C10H7NS | CID 76681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound , 98+ , 3216-48-6 - CookeChem [cookechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Benzo[b]thiophene Derivatives
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the in-silico performance of various Benzo[b]thiophene derivatives against key protein targets implicated in a range of diseases. Moving beyond a simple procedural outline, this document delves into the causality behind experimental choices in molecular docking, ensuring a robust and reproducible workflow.
The Benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-cancer, anti-inflammatory, and neuroprotective agents.[1] This guide will focus on a comparative docking study of Benzo[b]thiophene derivatives against the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in oncology.[2][3] The principles and protocols detailed herein are, however, broadly applicable to other target proteins.
The Rationale Behind Molecular Docking in Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to form a stable complex.[4] In the context of drug discovery, it is a powerful tool for predicting the binding mode of a small molecule (ligand) within the active site of a target protein.[5] This allows for the rapid screening of virtual libraries of compounds and provides insights into the molecular interactions driving binding affinity, guiding the rational design of more potent and selective drug candidates.[4][5]
The process of molecular docking can be broadly divided into two main stages:
-
Sampling: This involves predicting the conformation of the ligand and its position and orientation within the binding site of the protein, often referred to as the "pose."[6]
-
Scoring: The binding affinity for each generated pose is then estimated using a scoring function.[6]
It is crucial to understand that the accuracy of docking results is highly dependent on the quality of the input structures and the chosen docking protocol. Therefore, validation of the docking procedure is a critical step to ensure the reliability of the predictions.[7][8]
Comparative Docking Analysis of Benzo[b]thiophene Derivatives Against the STAT3 SH2 Domain
The STAT3 protein is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.[3][9] The SH2 domain of STAT3 is crucial for its dimerization and subsequent activation, and inhibiting this interaction is a key strategy for developing STAT3 inhibitors.[2][10]
This section presents a comparative analysis of the docking of several Benzo[b]thiophene derivatives against the SH2 domain of STAT3 (PDB ID: 1BG1).[7][11]
Table 1: Comparative Docking Scores and Binding Interactions of Benzo[b]thiophene Derivatives with the STAT3 SH2 Domain
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions | Reference |
| Compound 8b | Favorable | Not explicitly detailed | Yes | Occupied the pocket well | [3] |
| Compound 15 | Not specified | Not explicitly detailed | Yes | Favorable | [9] |
| CBT Derivative 6o | Not specified | Tyr705 (target) | Yes | Good fit in binding pocket | [12] |
| Stattic | Lower than Compound 15 | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | [9] |
| Sorafenib (Reference) | High affinity | SH2 domain | Yes | Yes | [7] |
Note: The docking scores from different studies are not directly comparable due to variations in software, force fields, and scoring functions. The table aims to provide a qualitative comparison based on the reported findings.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow Using AutoDock
This section provides a detailed, self-validating protocol for performing a molecular docking study using AutoDock, a widely used and freely available software suite.[13] This workflow is designed to be a self-validating system, incorporating crucial steps for ensuring the reliability of the results.
I. Preparation of the Receptor and Ligand
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the STAT3 SH2 domain (PDB ID: 1BG1).[7][11]
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool like PyMOL or Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogens to the protein.
-
Save the cleaned protein structure as a PDB file.
-
-
Prepare the Ligands:
-
The 3D structures of the Benzo[b]thiophene derivatives can be drawn using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL2 or SDF).
-
Alternatively, the structures can be obtained from databases like PubChem or ZINC.
-
Use a tool like Open Babel to convert the ligand files to the PDBQT format, which is required by AutoDock. This step also adds Gasteiger charges, which are important for the scoring function.
-
II. Docking Simulation with AutoDock Vina
AutoDock Vina is a popular and efficient program for molecular docking.[14] The following steps outline the docking process:
-
Prepare the Receptor for Vina: Use the prepare_receptor4.py script from MGLTools to convert the prepared PDB file of the receptor into the PDBQT format. This script adds polar hydrogens and assigns atom types.
-
Prepare the Ligand for Vina: Use the prepare_ligand4.py script to convert the ligand files from PDBQT format. This script defines the rotatable bonds in the ligand.
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the target protein. The center and dimensions of the grid box can be determined using AutoDockTools (ADT).
-
Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
This will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
III. Analysis and Validation of Docking Results
-
Visualize Docking Poses: Use a molecular visualization tool to view the predicted binding poses of the ligands within the active site of the protein. Analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.
-
Validate the Docking Protocol: A crucial step is to validate the docking protocol to ensure its reliability.[7][8] A common method is to perform a re-docking experiment.[8] If a co-crystallized ligand is available, it is extracted from the protein and then docked back into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7]
Visualizing the Workflow and Key Interactions
Diagrams are essential for understanding complex workflows and molecular interactions. The following diagrams were created using Graphviz, an open-source graph visualization software.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified signaling pathway of STAT3 activation and its inhibition.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for conducting and evaluating comparative docking studies of Benzo[b]thiophene derivatives. By adhering to a rigorous and well-validated protocol, researchers can generate reliable in-silico data to guide the design and optimization of novel therapeutic agents. The focus on the STAT3 SH2 domain serves as a pertinent example of how these computational techniques can be applied to a significant cancer target.
The continued development of more accurate scoring functions and the integration of molecular dynamics simulations to assess the stability of predicted binding poses will further enhance the predictive power of molecular docking. As our understanding of the molecular basis of disease deepens, these computational approaches will undoubtedly play an increasingly vital role in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccsb.scripps.edu [ccsb.scripps.edu]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Head-to-head comparison of different catalysts for Benzo[b]thiophene synthesis.
An In-Depth Guide to Catalytic Systems for Benzo[b]thiophene Synthesis: A Head-to-Head Comparison
Introduction
Benzo[b]thiophene is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and organic materials.[1] Its derivatives are integral to drugs like Raloxifene (osteoporosis treatment), Sertaconazole (antifungal agent), and Zileuton (asthma treatment).[2] This widespread applicability has driven extensive research into efficient and versatile synthetic methodologies. The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, cost, and environmental impact.
This guide provides a head-to-head comparison of the primary catalytic systems employed for benzo[b]thiophene synthesis: palladium-based, copper-based, iron-mediated, and metal-free approaches. As a senior application scientist, this analysis moves beyond a simple recitation of protocols to explain the mechanistic rationale behind these methods, offering researchers, chemists, and drug development professionals the insights needed to select the optimal strategy for their specific synthetic challenges.
Palladium-Catalyzed Synthesis: The Workhorse of Cross-Coupling
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its high efficiency and broad functional group tolerance. In the context of benzo[b]thiophene synthesis, palladium catalysts are typically employed in domino reactions, such as a Sonogashira cross-coupling followed by an intramolecular cyclization.[3]
Mechanistic Insight
A common palladium-catalyzed route involves the reaction of a 2-halothiophenol with a terminal alkyne.[3] The reaction proceeds via a Sonogashira coupling to form a 2-alkynylthiophenol intermediate, which then undergoes an intramolecular cyclization.
The proposed catalytic cycle involves two main stages:
-
Sonogashira Coupling: The active Pd(0) species undergoes oxidative addition with the 2-halothiophenol. Concurrently, a copper co-catalyst facilitates the formation of a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the 2-alkynylthiophenol intermediate and regenerates the Pd(0) catalyst.
-
Intramolecular Cyclization: The palladium catalyst coordinates with the sulfur atom and the alkyne's triple bond of the intermediate. A subsequent intramolecular addition to the C-C triple bond forms a vinylpalladium species. Protonation of this intermediate releases the benzo[b]thiophene product and regenerates the active palladium catalyst.[3]
Caption: Proposed mechanism for the palladium-catalyzed cyclization step.[3]
Performance Data: Palladium Catalysts
| Catalyst System | Substrates | Base/Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / TMEDA | 2-Iodothiophenol, Phenylacetylene | AgTFA | 110 | 24 | 87 | [3] |
| Pd(OAc)₂ | Benzo[b]thiophene 1,1-dioxide, Phenylboronic acid | Cu(OAc)₂ / Pyridine | 100 | 20 | 39-86 | [4] |
| PdI₂ / KI | 2-(Methylthio)phenylacetylene | CO / Air (40 atm) | 100 | 24 | 78 | [5] |
| PdCl₂ | Thioenol | None | 120 | 3 | 94 | [6] |
Representative Experimental Protocol: Pd(OAc)₂-Catalyzed Synthesis[3]
-
Rationale: This protocol exemplifies the Sonogashira-type cross-coupling/cyclization strategy. Palladium acetate is a common and relatively stable Pd(II) precursor. TMEDA (tetramethylethylenediamine) acts as a ligand to stabilize the palladium center and facilitate the catalytic cycle. Silver trifluoroacetate (AgTFA) serves as an additive, likely acting as a halide scavenger to promote the reaction.[3]
-
Procedure:
-
To a reaction tube, add 2-iodothiophenol (0.5 mmol), Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA (1.1 equiv.).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous DMF (2 mL) and the corresponding alkyne (4 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-substituted benzo[b]thiophene.
-
Copper-Catalyzed Synthesis: The Economical Alternative
Copper catalysts offer a more cost-effective and earth-abundant alternative to palladium. They are particularly effective for promoting Ullmann-type C-S bond formation, which is a key step in many benzo[b]thiophene syntheses.[7][8]
Mechanistic Insight
A representative copper-catalyzed synthesis involves the reaction of a (2-iodobenzyl)triphenylphosphonium bromide with a thiocarboxylic acid.[7][9] This method cleverly combines a copper-catalyzed Ullmann-type C-S coupling with a subsequent intramolecular Wittig reaction.
The proposed mechanism includes:
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the aryl iodide.
-
Ligand Exchange: The thiocarboxylate displaces the iodide from the copper center.
-
Reductive Elimination: This step forms the crucial C-S bond, yielding an intermediate and regenerating the Cu(I) catalyst.
-
Intramolecular Wittig Reaction: The intermediate undergoes an intramolecular Wittig reaction to form the thiophene ring and triphenylphosphine oxide as a byproduct.[7]
Caption: Catalytic cycle for copper-catalyzed C-S bond formation.[7]
Performance Data: Copper Catalysts
| Catalyst System | Substrates | Ligand/Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | (2-Iodobenzyl)triphenylphosphonium bromide, Thiobenzoic acid | 1,10-Phen / n-Pr₃N | 100 | 12 | 87 | [7] |
| CuI | 2-Bromo alkynylbenzene, Na₂S | TMEDA | 120 | 12 | 85 | [10] |
| CuI | o-Iodoarylacetonitrile, Dithioester | L-proline / NaH | 90 | 3 | 78 | [11] |
| Cu(OAc)₂ | 2-Iodochalcone, Xanthate | None | 120 | 12 | 82 | [12] |
Representative Experimental Protocol: CuI-Catalyzed Synthesis[7]
-
Rationale: This protocol showcases the use of thiocarboxylic acids as a sulfur source.[7] Copper(I) iodide is a common and inexpensive catalyst. 1,10-Phenanthroline (1,10-phen) serves as a nitrogen-based ligand that stabilizes the copper catalytic species and enhances its reactivity. Tripropylamine (n-Pr₃N) is used as a base to deprotonate the thiocarboxylic acid.
-
Procedure:
-
A mixture of (2-iodobenzyl)triphenylphosphonium bromide (0.2 mmol), thiocarboxylic acid (0.3 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) is placed in a Schlenk tube.
-
The tube is evacuated and backfilled with nitrogen three times.
-
Anhydrous dioxane (2 mL) and n-Pr₃N (0.4 mmol) are added via syringe.
-
The mixture is stirred at 100 °C for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pure benzo[b]thiophene product.
-
Iron-Mediated Synthesis: A Step Towards Sustainability
Iron is a highly abundant, inexpensive, and environmentally benign metal, making it an attractive candidate for sustainable catalysis. While true iron-catalyzed cycles for this synthesis are less common than Pd or Cu, iron compounds can effectively mediate key transformations.
Mechanistic Insight
A notable iron-based method uses iron(III) chloride to mediate a 5-endo-dig iodocyclization of 2-alkynylthioanisoles.[13] In this process, FeCl₃ reacts with sodium iodide in situ to generate molecular iodine (I₂), which then acts as the electrophile. This is more accurately described as an iron-mediated reaction rather than a catalytic one, as the iron is consumed stoichiometrically in the generation of the active cyclizing agent.
The pathway is as follows:
-
Iodine Generation: 2FeCl₃ + 2NaI → 2FeCl₂ + 2NaCl + I₂
-
Electrophilic Attack: The alkyne triple bond attacks the in situ generated iodine, forming a vinyl cation intermediate.
-
Intramolecular Cyclization: The lone pair on the adjacent sulfur atom attacks the vinyl cation, leading to the formation of the thiophene ring and yielding the 3-iodo-2-substituted benzo[b]thiophene product.[13]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 8. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [ircommons.uwf.edu]
A Technical Guide to Benchmarking Novel Benzo[b]thiophene Anticancer Agents Against Standard-of-Care Drugs
This guide provides a comprehensive framework for the preclinical evaluation of novel benzo[b]thiophene-based anticancer agents. Benzo[b]thiophene scaffolds are a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Their mechanisms of action are diverse, frequently involving the inhibition of critical cellular processes like tubulin polymerization or the induction of programmed cell death (apoptosis).[4][5][6][7][8]
To establish the therapeutic potential of any new investigational compound, a rigorous, multi-phased benchmarking process against established clinical agents is essential.[9] This document outlines the critical in vitro and in vivo methodologies required for this comparison, using a hypothetical novel agent, BTP-782 , as an exemplar. The selected benchmarks are Doxorubicin, an antitumor antibiotic that intercalates DNA[10], and Paclitaxel, a plant alkaloid that stabilizes microtubules.[10] This guide is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.
Phase 1: Foundational In Vitro Cytotoxicity Screening
The initial and most critical step is to quantify the cytotoxic or cytostatic effect of the novel agent across a panel of diverse human cancer cell lines.[9][11] This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9]
Quantitative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values for BTP-782 compared to standard chemotherapeutic agents. Lower IC50 values indicate higher potency.
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | HCT116 (Colorectal Carcinoma) IC50 (µM) |
| BTP-782 | 0.45 | 0.98 | 0.62 |
| Doxorubicin | 0.95 | 1.50 | 0.80 |
| Paclitaxel | 0.05 | 0.08 | 0.04 |
Data are representative and for illustrative purposes.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standardized method for assessing cell viability.[11][13][14]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of BTP-782 and standard drugs (Doxorubicin, Paclitaxel) in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours under standard culture conditions. The 48-hour time point is chosen to allow sufficient time for the compounds to exert their effects on cell proliferation and viability.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14] During this period, viable cells with active metabolism convert the MTT into a purple formazan product.[12][14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Phase 2: Mechanistic Elucidation Assays
After establishing cytotoxic potency, the next logical step is to investigate the underlying mechanism of action. Based on existing literature for benzo[b]thiophene derivatives, two common mechanisms are the induction of apoptosis and the inhibition of cell migration.[7][16][17]
A. Apoptosis Induction Analysis via Western Blot
Experimental Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[7] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with proteins like Bax promoting apoptosis and Bcl-2 inhibiting it.[18] Caspase-3 is an executioner caspase, and its cleavage is a hallmark of apoptosis. Western blotting provides a semi-quantitative method to assess the expression levels of these key proteins following drug treatment.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. droracle.ai [droracle.ai]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. oiccpress.com [oiccpress.com]
- 17. Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Bridging the Gap: A Senior Scientist's Guide to Cross-Validation of Experimental and Computational Results for Benzo[b]thiophene Bioactivity
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The benzo[b]thiophene core, a bicyclic system where a benzene ring is fused to a thiophene ring, has garnered significant attention in medicinal chemistry due to the diverse pharmacological applications of its derivatives.[1] These compounds have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[2][3] The critical step in harnessing the therapeutic potential of benzo[b]thiophene derivatives lies in accurately characterizing and predicting their bioactivity.
This guide provides an in-depth technical comparison of experimental and computational approaches to evaluating the bioactivity of benzo[b]thiophene compounds. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices and computational model design. The core principle emphasized throughout is the necessity of a self-validating system, where computational predictions are rigorously tested against experimental data, and experimental results, in turn, inform and refine computational models. This iterative process of cross-validation is paramount for accelerating drug discovery and ensuring the scientific integrity of the findings.
The Synergy of Bits and Biology: An Overview of the Cross-Validation Workflow
The effective evaluation of benzo[b]thiophene bioactivity hinges on a synergistic relationship between in vitro experimentation and in silico modeling. The experimental arm provides tangible, real-world data on how a compound affects a biological system, while the computational arm offers a theoretical framework to understand these interactions at a molecular level and to predict the activity of novel derivatives. The cross-validation process forms the crucial bridge between these two domains.
Caption: Figure 1: The iterative workflow of cross-validating experimental and computational bioactivity data.
Part 1: The Experimental Foundation - In Vitro Bioactivity Assessment
The bedrock of any drug discovery program is robust and reproducible experimental data. For benzo[b]thiophene derivatives, the choice of in vitro assays is dictated by the therapeutic target of interest. Here, we will focus on two common areas of investigation: antimicrobial and anticancer activity.
Detailed Protocol: Antimicrobial Susceptibility Testing
A fundamental assay to determine the antimicrobial potential of benzo[b]thiophene derivatives is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak the desired bacterial strain (e.g., Staphylococcus aureus) on a suitable agar plate and incubate for 18-24 hours.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CaMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzo[b]thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CaMHB in a 96-well microtiter plate. The concentration range should be chosen based on expected activity.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Trustworthiness through Controls: The inclusion of positive and negative controls is non-negotiable. A known antibiotic can also be used as a reference standard to validate the assay's performance.
Detailed Protocol: Anticancer Cytotoxicity Assay
To evaluate the anticancer properties of benzo[b]thiophene derivatives, a common approach is to assess their cytotoxicity against a panel of human cancer cell lines. The NCI-60 panel, a group of 60 human tumor cell lines, is a powerful tool for this purpose.[4] The half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) are key metrics derived from these assays.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzo[b]thiophene derivatives in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Assessment (e.g., MTT Assay):
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50/GI50 value, which is the concentration of the compound that causes a 50% reduction in cell viability or growth.
-
Causality in Experimental Design: The choice of cell lines is critical and should be guided by the specific cancer type being targeted. The duration of compound exposure is another key parameter that can influence the observed cytotoxicity.
Part 2: The Computational Counterpart - In Silico Bioactivity Prediction
Computational methods provide a powerful and cost-effective means to screen large libraries of virtual compounds, prioritize candidates for synthesis, and gain insights into the molecular basis of their activity. For benzo[b]thiophene derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two widely used approaches.[5]
Computational Workflow: QSAR Modeling
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[6] A robust QSAR model can be used to predict the activity of new, unsynthesized compounds.
Step-by-Step Workflow:
-
Data Set Preparation:
-
Compile a dataset of benzo[b]thiophene derivatives with their experimentally determined bioactivities (e.g., MIC or IC50 values).
-
The dataset should be structurally diverse and cover a wide range of activity values.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of numerical descriptors that represent its structural, physicochemical, and electronic properties. These can include parameters like molecular weight, logP, polar surface area, and various topological and quantum chemical descriptors.
-
-
Model Development:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation on the training set to assess the model's robustness and predictive ability.
-
External Validation: Use the independent test set to evaluate the model's ability to predict the activity of compounds that were not used in its development. A high correlation between the predicted and experimental activities for the test set indicates a reliable model.
-
Caption: Figure 2: A typical workflow for developing and validating a QSAR model.
Computational Workflow: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex.[2] It is a powerful tool for understanding drug-receptor interactions and for virtual screening.
Step-by-Step Workflow:
-
Preparation of Receptor and Ligand Structures:
-
Obtain the 3D structure of the target protein, either from a public database like the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structures of the benzo[b]thiophene derivatives and optimize their geometries.
-
-
Binding Site Identification:
-
Identify the binding site (active site) on the protein where the ligand is expected to bind. This can be based on experimental data or predicted using computational tools.
-
-
Docking Simulation:
-
Use a docking algorithm to explore the conformational space of the ligand within the binding site of the receptor.
-
The algorithm will generate a series of possible binding poses for the ligand.
-
-
Scoring and Analysis:
-
Use a scoring function to estimate the binding affinity for each pose. The poses with the best scores are considered the most likely binding modes.
-
Analyze the interactions between the ligand and the protein in the top-ranked poses, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis can provide insights into the molecular basis of the compound's activity.[5]
-
Part 3: The Crucible of Cross-Validation - Comparing and Contrasting Results
The true power of integrating experimental and computational approaches lies in the cross-validation of their respective outputs. This process is not merely about confirming predictions but about generating a deeper, more nuanced understanding of the system under study.
Data Presentation for Comparative Analysis
To facilitate a direct and objective comparison, quantitative data from both experimental and computational studies should be summarized in clearly structured tables.
Table 1: Cross-Validation of Antimicrobial Activity for Benzo[b]thiophene Derivatives against S. aureus
| Compound ID | Experimental MIC (µg/mL)[7] | Predicted MIC (µg/mL) (from QSAR) | Predicted Binding Affinity (kcal/mol) (Molecular Docking)[8] |
| I.b | >128 | 115.3 | -5.8 |
| I.h | 64 | 72.8 | -6.5 |
| I.l | 32 | 29.5 | -7.2 |
| II.b | 4 | 5.1 | -8.1 |
Note: The predicted MIC values are hypothetical for illustrative purposes, while the experimental and binding affinity data are representative of findings in the field.
Table 2: Cross-Validation of Anticancer Activity for Benzo[b]thiophene Analogs
| Compound ID | Experimental GI50 (µM) vs. MCF-7[9] | Predicted GI50 (µM) (from QSAR) | Predicted Binding Mode (Target Protein) |
| Analog 5 | 0.01 - 0.1 | 0.05 | Binds to tubulin polymerization site |
| Analog 6 | 0.01 - 0.1 | 0.08 | Similar to Analog 5 |
| Analog 13 | 0.01 - 0.1 | 0.12 | Potential steric clashes observed |
Note: The predicted GI50 values and binding modes are illustrative examples based on the types of insights generated from computational studies.
Interpreting the Data: A Scientist's Perspective
The comparison tables above highlight several key aspects of the cross-validation process:
-
Correlation between Experimental and Predicted Activity: A strong correlation between the experimental MIC/GI50 values and the QSAR-predicted values provides confidence in the predictive power of the computational model.
-
Rationalizing Activity with Molecular Interactions: Molecular docking can provide a structural basis for the observed biological activity. For instance, a higher binding affinity (more negative kcal/mol) in the docking study may correlate with a lower experimental MIC, suggesting that stronger binding to the target protein leads to greater antimicrobial efficacy.
-
Identifying Discrepancies and Outliers: There will inevitably be cases where the computational predictions do not align with the experimental results. These discrepancies are not failures but rather opportunities for learning. They may indicate that the computational model is missing a key parameter, that the compound has an alternative mechanism of action, or that there are experimental artifacts.
Expertise in Action: When a potent compound in vitro shows a poor predicted binding affinity, it's a red flag. This could suggest several possibilities: the compound might be acting on a different target than the one used in the docking simulation, it could have off-target effects, or it might have excellent cell permeability that contributes to its overall activity. This is where the expertise of the scientist comes in to formulate new hypotheses that can be tested experimentally and computationally.
Conclusion: An Integrated Future for Drug Discovery
The cross-validation of experimental and computational results is not a one-time check but an ongoing, iterative cycle that should be at the heart of any modern drug discovery program. By embracing this integrated approach, researchers can move beyond simple trial-and-error and adopt a more rational, data-driven strategy for the design and optimization of novel therapeutic agents based on the versatile benzo[b]thiophene scaffold. The synergy between the wet lab and the virtual lab is the key to unlocking the full potential of this promising class of compounds and accelerating the development of new medicines for a wide range of diseases.[1]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering the Disposal of Benzo[b]thiophene-3-acetonitrile: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. Benzo[b]thiophene-3-acetonitrile, a key intermediate in pharmaceutical synthesis, presents a unique disposal challenge due to its dual chemical nature as both an organosulfur compound and a nitrile. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and the protection of our environment. Our focus is not just on procedure, but on the scientific rationale that underpins these critical safety protocols.
Part 1: Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 3216-48-6) is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. The primary toxicity concern with organic nitriles is their potential to metabolize into cyanide in the body, which can lead to systemic toxic effects[2].
Furthermore, the benzothiophene moiety introduces sulfur into the molecule. While the compound itself is stable, improper disposal, particularly through combustion, can lead to the formation of sulfur oxides (SOx), which are regulated air pollutants[1][3][4]. Therefore, our disposal strategy must address both the acute toxicity potential of the nitrile group and the environmental impact of the sulfur content.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Classification | Key Considerations |
| Acute Toxicity, Oral | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Acute Toxicity, Dermal | Harmful in contact with skin | Wear appropriate chemical-resistant gloves and a lab coat. |
| Acute Toxicity, Inhalation | Harmful if inhaled | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Environmental Hazard | Toxic to aquatic life with long lasting effects | Prevent release into the environment. Do not dispose of down the drain. |
Part 2: The Disposal Workflow: From Bench to Final Disposition
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Disposal decision workflow for this compound.
Step-by-Step Laboratory Protocol
1. Waste Segregation and Collection:
-
Principle: Never mix incompatible waste streams. This compound is incompatible with strong oxidizing agents[5]. Mixing can lead to vigorous, exothermic reactions.
-
Procedure:
-
Designate a specific hazardous waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
For liquid waste, use a separate container for halogenated and non-halogenated solvents. Since this compound does not contain halogens, it should be placed in a non-halogenated waste stream if dissolved in a solvent.
-
Aqueous solutions containing this compound must be collected as hazardous aqueous waste and should never be disposed of down the drain[6].
-
2. Container Selection and Labeling:
-
Principle: Proper containment is the first line of defense against spills and exposure. Regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandate specific labeling.
-
Procedure:
-
Use a container made of compatible material, such as a glass bottle with a screw cap for the pure compound or solutions. Ensure the container is in good condition and free of leaks[7].
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[7].
-
Clearly write the full chemical name, "this compound," and list all components of a mixture with their approximate percentages[7].
-
Keep the container tightly closed at all times, except when you are actively adding waste[7].
-
3. Temporary Storage in the Laboratory:
-
Principle: Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage requirements to minimize risk.
-
Procedure:
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel[7].
-
For liquid waste, the container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[8].
-
Once the container is full, or if you are generating waste infrequently, do not let it accumulate for extended periods. Schedule a pickup with your institution's Environmental Health & Safety (EHS) department.
-
Part 3: The Final Disposal Pathway - Incineration
The recommended and most environmentally sound disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility[4].
-
Causality: Incineration offers the advantage of complete destruction of the organic molecule, thereby eliminating its toxicity[4]. The process is designed to break the carbon-nitrogen and carbon-sulfur bonds.
-
Regulatory Considerations: The combustion of this compound will produce both nitrogen oxides (NOx) and sulfur dioxide (SO2)[1][3][4]. Hazardous waste incinerators are required by the EPA to have sophisticated emission control systems, such as scrubbers, to remove these acidic gases from the flue gas before it is released into the atmosphere[4]. Recent EPA rules have further tightened the emission standards for these pollutants from incinerators[1][3].
-
Alternative Methods:
-
Chemical Treatment: While chemical neutralization methods exist for simple nitriles or sulfides, there are no well-established, validated protocols for a complex molecule like this compound. Attempting novel chemical treatment at the lab scale is not recommended as it may produce unknown, potentially more hazardous byproducts.
-
Landfilling: Disposal in a hazardous waste landfill is a less preferable option. It would require the waste to be extensively treated and stabilized to prevent leaching into the environment. Disposal of sulfur-containing waste in landfills requires neutralization with alkaline materials to prevent the acidification of soil and groundwater[6][9].
-
Table 2: Personal Protective Equipment (PPE) for Handling Waste
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. | Conforming to OSHA 29 CFR 1910.133 or EN166.[5] |
| Skin Protection | Chemical-resistant nitrile or neoprene gloves. A lab coat is mandatory. | Inspect gloves before use. Use proper removal technique. |
| Respiratory Protection | Not typically required when handling in a fume hood. | If handled outside a fume hood or if aerosols are generated, use a NIOSH-approved respirator. |
| Footwear | Closed-toe shoes. | Provides protection from spills. |
Part 4: Spill and Emergency Procedures
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
Major Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's EHS emergency number.
-
Provide details of the spilled chemical and the location. Do not attempt to clean up a large spill yourself.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the same level of precision and care as their scientific investigations, safeguarding themselves, their colleagues, and the environment.
References
- 1. EPA proposes update to MSW combustor emissions standards for 9 pollutants | Waste Dive [wastedive.com]
- 2. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. Burning Issues: Exploring the EPA’s New Rule for Trash Incineration – Cornell Journal of Law and Public Policy [publications.lawschool.cornell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. open.alberta.ca [open.alberta.ca]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. open.alberta.ca [open.alberta.ca]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
